Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H55FN10O15 |
|---|---|
Molecular Weight |
1079.0 g/mol |
IUPAC Name |
2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-1-oxopropan-2-yl]oxymethylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]acetic acid |
InChI |
InChI=1S/C52H55FN10O15/c1-4-52(76)31-15-36-46-29(22-62(36)50(74)30(31)23-77-51(52)75)45-33(11-10-28-25(2)32(53)16-34(60-46)44(28)45)61-47(71)26(3)78-24-58-39(65)19-56-48(72)35(14-27-8-6-5-7-9-27)59-40(66)20-55-38(64)18-57-49(73)37(17-54-21-43(69)70)63-41(67)12-13-42(63)68/h5-9,12-13,15-16,26,33,35,37,54,76H,4,10-11,14,17-24H2,1-3H3,(H,55,64)(H,56,72)(H,57,73)(H,58,65)(H,59,66)(H,61,71)(H,69,70)/t26-,33-,35-,37-,52-/m0/s1 |
InChI Key |
BYZAGRXYPADAJE-YYPSFISLSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N8C(=O)C=CC8=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the drug-linker conjugate Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide. This conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule comprising a cytotoxic payload, deruxtecan, attached to a cleavable linker system. The linker consists of a maleimide group (Mal), a tetrapeptide sequence (Gly-Gly-Phe-Gly, GGFG), and a glycine (Gly) spacer. The deruxtecan payload is further modified with a 2-hydroxypropanamide group.
The systematic name for this compound is complex, but its structure can be understood by dissecting its constituent parts:
-
Deruxtecan: A potent topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, leading to DNA double-strand breaks and ultimately, apoptosis.
-
GGFG (Gly-Gly-Phe-Gly) Linker: A tetrapeptide linker that is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This ensures the targeted release of the cytotoxic payload within the cancer cells.
-
Gly-Mal (Glycine-Maleimide): The maleimide group provides a reactive handle for conjugation to cysteine residues on a monoclonal antibody (mAb). The glycine spacer serves to distance the payload from the antibody, potentially reducing steric hindrance and improving conjugation efficiency.
-
2-hydroxypropanamide: This moiety is attached to the deruxtecan payload.
The complete chemical structure can be represented by the following SMILES notation: OC(CNC--INVALID-LINK--=O)C(NCC(NCC(N--INVALID-LINK--C(NCC(NCO--INVALID-LINK--C(N[C@@H]3C4=C5C(C(N6C5)=CC(--INVALID-LINK--(C(OC7)=O)CC)=C7C6=O)=NC8=CC(F)=C(C)C(CC3)=C84)=O)=O)=O)=O)=O)=O)=O
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₅FN₁₀O₁₅ | [1][2] |
| Molecular Weight | 1079.05 g/mol | [1][2] |
| CAS Number | 2750623-07-3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action in Antibody-Drug Conjugates
When incorporated into an ADC, this compound plays a crucial role in the targeted delivery and release of the cytotoxic payload. The general mechanism of action for an ADC utilizing this drug-linker is as follows:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.
-
Linker Cleavage: Within the lysosome, the GGFG peptide linker is cleaved by proteases, such as cathepsin B.[4]
-
Payload Release: The cleavage of the linker releases the deruxtecan payload into the cytoplasm of the cancer cell.
-
Topoisomerase I Inhibition: The released deruxtecan, a potent topoisomerase I inhibitor, enters the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription.[4]
-
DNA Damage and Apoptosis: The accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication, triggers a DNA damage response and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[1][5]
A key feature of deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen. This is known as the "bystander effect" and can enhance the overall anti-tumor activity of the ADC.[4]
Experimental Protocols
The synthesis and characterization of this compound and its corresponding ADCs involve a series of complex chemical and analytical procedures. Below are representative experimental workflows.
Synthesis of the Drug-Linker Conjugate
The synthesis of this compound is a multi-step process that involves the sequential coupling of the individual components. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Protocol Outline:
-
Modification of Deruxtecan: The deruxtecan payload is first reacted with an activated form of 2-hydroxypropanamide to form an amide bond. This step typically involves standard peptide coupling reagents.
-
Peptide Synthesis: The GGFG tetrapeptide is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Coupling of Payload to Linker: The modified deruxtecan is then coupled to the N-terminus of the GGFG peptide.
-
Addition of the Maleimide Group: Finally, the Gly-Mal moiety is coupled to the N-terminus of the GGFG-payload conjugate.
-
Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of the Drug-Linker Conjugate
The purity and identity of the synthesized this compound are confirmed using various analytical techniques.
Workflow for Characterization:
Caption: Analytical workflow for the characterization of the drug-linker conjugate.
Detailed Methodologies:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the drug-linker conjugate and to quantify any impurities.
-
Typical Conditions: A C18 column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector at a wavelength where the payload has strong absorbance.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized conjugate, providing strong evidence for its identity.
-
Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information and confirm the connectivity of the different components of the molecule.
-
Techniques: ¹H and ¹³C NMR are standard techniques. 2D NMR experiments, such as COSY and HMQC/HSQC, can be used to elucidate the complete structure.
-
Conjugation to Monoclonal Antibody and Characterization of the ADC
The this compound is conjugated to a monoclonal antibody that has been engineered to have accessible cysteine residues.
Conjugation and Characterization Workflow:
Caption: Workflow for the synthesis and characterization of an ADC.
Detailed Methodologies for ADC Characterization:
-
Size Exclusion Chromatography (SEC):
-
Purpose: To separate the ADC from unconjugated antibody, free drug-linker, and to detect the presence of aggregates.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To determine the drug-to-antibody ratio (DAR) distribution. The addition of the hydrophobic drug-linker increases the retention time of the ADC on the HIC column, allowing for the separation of species with different numbers of conjugated drugs.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To determine the average DAR and the distribution of drug-loaded species. This can be performed on the intact ADC or on its subunits after reduction.
-
Quantitative Data
The following tables summarize key quantitative data related to ADCs utilizing deruxtecan.
Table 1: Quantitative Analysis of Trastuzumab Deruxtecan
| Parameter | Method | Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Approximately 8 | [4] |
| Lower Limit of Quantitation (LLOQ) in Human Serum | LC-MS/MS | 0.05 µg/mL | [6] |
Signaling Pathway
The cytotoxic effect of the released deruxtecan payload is mediated through the inhibition of topoisomerase I, leading to DNA damage and apoptosis.
Caption: Signaling pathway of deruxtecan-mediated cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan [imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
An In-depth Technical Guide to the Synthesis and Characterization of GGFG Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Gly-Gly-Phe-Gly (GGFG) cleavable linkers, a critical component in the development of advanced antibody-drug conjugates (ADCs). This guide details the synthesis of the GGFG tetrapeptide, its conjugation to cytotoxic payloads and monoclonal antibodies, and the essential characterization methods to ensure the efficacy and stability of the final ADC.
Introduction to GGFG Cleavable Linkers
Enzyme-cleavable linkers are a cornerstone of modern ADC design, offering enhanced stability in systemic circulation and promoting specific payload release within the target tumor microenvironment.[1][2] The GGFG tetrapeptide sequence is specifically designed for cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[3] This targeted release mechanism minimizes off-target toxicity and maximizes the therapeutic window of the conjugated payload.[3] The GGFG linker has demonstrated significant clinical success, most notably in the highly effective ADC, trastuzumab deruxtecan (Enhertu®).[3]
Synthesis of the GGFG Linker and ADC Conjugation
The synthesis of a GGFG-containing ADC is a multi-step process involving solid-phase peptide synthesis (SPPS) of the linker, conjugation to the cytotoxic payload, and finally, attachment to the antibody.
Experimental Protocol: Solid-Phase Synthesis of Fmoc-GGFG-OH
This protocol outlines the manual synthesis of the Fmoc-protected GGFG tetrapeptide using standard Fmoc/tBu solid-phase chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Phe and subsequent Gly residues):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent two Glycine residues to complete the GGFG sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude Fmoc-GGFG-OH peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.
Experimental Protocol: Conjugation of Maleimide-GGFG-Payload to a Reduced Antibody
This protocol describes the conjugation of a pre-formed maleimide-GGFG-payload construct to a monoclonal antibody, such as trastuzumab, via reduction of its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Maleimide-GGFG-Payload construct
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 desalting column
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in PBS with EDTA.
-
Add a molar excess of TCEP (e.g., 10 equivalents) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a Sephadex G-25 desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-GGFG-payload construct in DMSO.
-
Slowly add the maleimide-GGFG-payload solution to the reduced antibody solution with gentle mixing. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 30-60 minutes.
-
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using a desalting column or tangential flow filtration.
-
Further purify and characterize the ADC based on drug-to-antibody ratio (DAR) using HIC.
-
-
Characterization of the ADC:
-
Determine the average DAR and distribution of drug-loaded species by HIC-HPLC and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Confirm the integrity of the final ADC by SDS-PAGE and mass spectrometry.
-
Characterization of GGFG-Containing ADCs
Thorough characterization of the GGFG-containing ADC is crucial to ensure its stability, targeted cleavage, and cytotoxic efficacy.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for GGFG-containing ADCs.
Table 1: Cathepsin B Cleavage Kinetics of a GGFG-Linker Conjugate
| Time (hours) | % Cleavage of GGFG Linker |
| 0 | 0 |
| 1 | 25 |
| 4 | 60 |
| 8 | 85 |
| 24 | >95 |
Note: Data is representative and may vary depending on the specific ADC and assay conditions.
Table 2: Comparative Plasma Stability of a GGFG-ADC
| Time (days) | % Intact ADC in Human Plasma | % Intact ADC in Mouse Plasma |
| 0 | 100 | 100 |
| 1 | 98 | 95 |
| 7 | 95 | 80 |
| 14 | 92 | 65 |
| 21 | 88 | 50 |
Note: GGFG linkers generally exhibit good stability in human plasma. The lower stability in mouse plasma is a known phenomenon for some peptide linkers due to the presence of specific carboxylesterases.[4]
Table 3: In Vitro Cytotoxicity of Trastuzumab-GGFG-Deruxtecan (T-DXd) in HER2-Expressing Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (µg/mL) |
| NCI-N87 | High | < 0.1 |
| SK-BR-3 | High | < 0.1 |
| JIMT-1 | Moderate | 0.1 - 1.0 |
| KPL-4 | Moderate | 0.1 - 1.0 |
| MCF-7 | Low | 1.0 - 10 |
| MDA-MB-468 | Negative | > 10 |
Data is compiled from multiple sources and represents approximate ranges. Specific IC50 values can be found in the cited literature.[5]
Experimental Protocols for Characterization
1. Cathepsin B Cleavage Assay
This assay determines the susceptibility of the GGFG linker to cleavage by its target enzyme.
Materials:
-
Purified GGFG-containing ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with UV detector
-
Mass spectrometer
Procedure:
-
Incubate the ADC in the assay buffer at 37°C.
-
Initiate the reaction by adding a pre-determined concentration of Cathepsin B.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC to separate the intact ADC from the cleaved payload.
-
Quantify the amount of released payload by integrating the peak areas in the chromatogram.
-
Optionally, confirm the identity of the cleaved product by mass spectrometry.
2. Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.
Materials:
-
GGFG-containing ADC
-
Human and mouse plasma
-
Incubator at 37°C
-
Sample preparation reagents (e.g., for protein precipitation or affinity capture)
-
LC-MS/MS system
Procedure:
-
Spike the ADC into human and mouse plasma at a known concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, 14, 21 days), collect aliquots.
-
Process the plasma samples to isolate the ADC and/or the released payload. This can be done by protein precipitation followed by centrifugation or by affinity capture of the antibody.
-
Analyze the processed samples by LC-MS/MS to quantify the amount of intact ADC remaining or the amount of payload released.
-
Calculate the percentage of intact ADC at each time point relative to the initial concentration.
3. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells.
Materials:
-
Cancer cell lines with varying target antigen expression
-
Cell culture medium and supplements
-
96-well cell culture plates
-
GGFG-containing ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Treat the cells with the different concentrations of the ADC and include untreated control wells.
-
Incubate the cells for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key processes in the synthesis and action of GGFG-containing ADCs.
Caption: Workflow for the synthesis and conjugation of a GGFG-containing ADC.
Caption: Mechanism of action of a GGFG-containing ADC.
Caption: Workflow for the characterization of a GGFG-containing ADC.
Conclusion
The GGFG cleavable linker represents a significant advancement in ADC technology, enabling the development of highly potent and targeted cancer therapies. A thorough understanding of its synthesis and comprehensive characterization are paramount to ensuring the development of safe and effective ADCs. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to design, synthesize, and evaluate novel GGFG-containing ADCs for preclinical and clinical development. The continued refinement of linker technology, coupled with rigorous analytical characterization, will undoubtedly lead to the next generation of improved cancer therapeutics.
References
The Bystander Effect of Deruxtecan ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms and experimental considerations surrounding the bystander effect of deruxtecan-based Antibody-Drug Conjugates (ADCs). A pivotal feature of this class of therapeutics, the bystander effect, significantly contributes to their potent anti-tumor activity, particularly in the context of heterogeneous tumors. This document provides a detailed overview of the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols to aid in the research and development of next-generation ADCs.
Core Mechanism of the Deruxtecan ADC Bystander Effect
Deruxtecan ADCs, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd), are comprised of a monoclonal antibody targeting a specific tumor-associated antigen (e.g., HER2 for T-DXd, TROP2 for Dato-DXd), a cleavable linker, and the topoisomerase I inhibitor payload, deruxtecan (DXd).[1][2] The bystander effect is a multi-step process that allows the ADC to exert its cytotoxic activity on not only the antigen-expressing (Ag+) target cells but also on adjacent antigen-negative (Ag-) cells.[3]
The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[4] Following internalization, the ADC is trafficked to the lysosome where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the linker, releasing the DXd payload into the cytoplasm.[5][6] A critical characteristic of DXd is its high membrane permeability, which allows it to diffuse out of the target cell and into the tumor microenvironment.[7][8] This released DXd can then penetrate neighboring tumor cells, irrespective of their antigen expression status, and induce DNA damage and apoptosis, thereby mediating the bystander killing effect.[9][10][11] This is particularly advantageous in tumors with heterogeneous antigen expression, a common mechanism of treatment resistance.[12][13]
An alternative mechanism for payload release has also been proposed, wherein extracellular proteases like cathepsin L (CTSL) in the tumor microenvironment can cleave the ADC's linker, liberating DXd to act on nearby tumor cells without the need for initial internalization into an antigen-positive cell.[5][14]
Figure 1. Mechanism of Deruxtecan ADC Bystander Effect.
Signaling Pathway: DXd-Induced DNA Damage Response
The cytotoxic payload of deruxtecan ADCs, DXd, is a potent topoisomerase I inhibitor.[4] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. DXd intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[5][15] When the replication fork collides with this stabilized complex, it leads to the formation of double-strand DNA breaks.
This DNA damage triggers the activation of the DNA Damage Response (DDR) pathway. Key proteins such as ATR and ATM are recruited to the damage sites, initiating a signaling cascade that involves the phosphorylation of various downstream targets, including CHK1 and H2AX (to form γH2AX).[15][16] The accumulation of γH2AX at the sites of double-strand breaks is a well-established marker of DNA damage.[15] This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[15] Studies have shown that combining deruxtecan ADCs with inhibitors of the DDR pathway can enhance their anti-tumor activity.[16][17][18]
Figure 2. DXd-Induced DNA Damage Response Pathway.
Quantitative Data on the Bystander Effect
The following tables summarize quantitative data from preclinical studies investigating the bystander effect of deruxtecan ADCs.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | HER2 Status | ADC | IC50 (pM) |
| KPL-4 | HER2-positive | T-DXd | 109.7 |
| MDA-MB-468 | HER2-negative | T-DXd | > 10,000 |
Data extracted from a study evaluating the in vitro growth inhibitory activity of T-DXd.[6] The high IC50 value in the HER2-negative cell line demonstrates the target-dependent activity of the ADC itself, while the bystander effect is observed in co-culture settings.
Table 2: In Vivo Tumor Concentration of Released DXd Payload
| Xenograft Model | HER2 Expression Level | T-DXd Dose (mg/kg) | Released DXd AUC (nM·day) |
| NCI-N87 | High | 10 | 493.6 |
| MDA-MB-468 | Low | 10 | 156.5 |
This table presents the area under the curve (AUC) for the released DXd payload in different tumor xenograft models, showing a correlation between HER2 expression and payload concentration at the tumor site.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bystander effect. Below are protocols for key in vitro and in vivo experiments.
In Vitro Co-culture Bystander Effect Assay
This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[8][10][13]
Figure 3. Workflow for In Vitro Co-culture Bystander Assay.
Detailed Protocol:
-
Cell Line Preparation:
-
Co-culture Seeding:
-
ADC Treatment:
-
On day 1, treat the co-cultures with a serial dilution of the deruxtecan ADC.
-
Include appropriate controls: untreated co-cultures, monocultures of Ag+ and Ag- cells with and without ADC treatment, and a non-targeting ADC control.
-
-
Incubation:
-
Incubate the plates for 3 to 5 days under standard cell culture conditions.[20]
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled Ag- cells using a high-content imaging system, fluorometer, or flow cytometry.[21]
-
Cell viability can be assessed using assays such as CellTiter-Glo® or by direct cell counting based on fluorescence.
-
-
Data Interpretation:
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.[10]
-
Calculate the percentage of bystander killing and determine the IC50 of the ADC on the bystander cell population.
-
Immunohistochemistry for γH2AX in Xenograft Tissues
This protocol details the detection of DNA double-strand breaks in tumor tissue from in vivo studies as a pharmacodynamic marker of ADC activity.[15]
Protocol:
-
Tissue Preparation:
-
Collect tumor xenografts from ADC-treated and control animals at various time points post-treatment.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high-pH buffer (e.g., Tris-EDTA, pH 9.0).[22]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX) at a validated dilution (e.g., 1:100 to 1:400) overnight at 4°C.[22]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Scan the slides using a digital slide scanner.
-
Quantify the percentage of γH2AX-positive nuclei within the tumor sections using image analysis software.
-
Compare the levels of γH2AX staining between treated and control groups.
-
Quantification of DXd Payload in Tumor Tissue by LC-MS/MS
This method allows for the direct measurement of the concentration of the released DXd payload within the tumor, providing a quantitative measure of drug delivery and retention.[9]
Protocol:
-
Tumor Homogenization:
-
Excise tumors from treated animals and weigh them.
-
Homogenize the tumor tissue in a suitable buffer (e.g., PBS with protease inhibitors) on ice.
-
-
Payload Extraction:
-
Perform a liquid-liquid or solid-phase extraction to isolate the DXd payload from the tissue homogenate. This typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[9]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Develop a standard curve using known concentrations of DXd to quantify the amount of payload in the tumor samples.[9]
-
-
Data Analysis:
-
Calculate the concentration of DXd in the tumor tissue, typically expressed as ng/g of tissue or as a molar concentration.
-
Correlate tumor DXd concentrations with anti-tumor efficacy and pharmacodynamic markers.
-
Conclusion
The bystander effect is a defining characteristic of deruxtecan ADCs, contributing significantly to their clinical efficacy, especially in tumors with heterogeneous antigen expression. A thorough understanding of the underlying mechanisms, coupled with robust and quantitative experimental methodologies, is essential for the continued development and optimization of this promising class of cancer therapeutics. The protocols and data presented in this guide provide a framework for researchers to investigate and harness the power of the bystander effect in their own drug development programs.
References
- 1. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 15. e-crt.org [e-crt.org]
- 16. esmo.org [esmo.org]
- 17. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. γ-H2AX expression detected by immunohistochemistry correlates with prognosis in early operable non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. γH2AX is immunohistochemically detectable until 7 days after exposure of N-bis (2-hydroxypropyl) nitrosamine (DHPN) in rat lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preclinical development of deruxtecan-based antibody-drug conjugates.
An In-depth Technical Guide to the Preclinical Development of Deruxtecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of deruxtecan-based antibody-drug conjugates (ADCs). It details their mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes complex biological and experimental workflows.
Introduction to Deruxtecan-Based ADCs
Antibody-drug conjugates have emerged as a transformative class of oncology therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] Deruxtecan (DXd), a highly potent topoisomerase I inhibitor, is a key payload that has demonstrated exceptional efficacy in a new generation of ADCs.[1][2] These ADCs, including trastuzumab deruxtecan (T-DXd), datopotamab deruxtecan (Dato-DXd), and patritumab deruxtecan (HER3-DXd), are engineered for targeted delivery to tumor cells, thereby enhancing the therapeutic index compared to traditional chemotherapy.[1][3]
The core components of a deruxtecan-based ADC consist of:
-
A humanized monoclonal antibody (mAb) that targets a specific tumor-associated antigen (e.g., HER2, TROP2, HER3).[2][4]
-
The deruxtecan (DXd) payload , a derivative of exatecan, which induces tumor cell apoptosis by inhibiting topoisomerase I and causing DNA damage.[5][6] DXd is reported to have a tenfold higher potency than SN-38, the active metabolite of irinotecan.[6]
-
An enzymatically cleavable tetrapeptide-based linker (Gly-Gly-Phe-Gly) that connects the antibody to the payload.[2][6] This linker is designed to be stable in systemic circulation but is cleaved by lysosomal enzymes like cathepsins, which are often overexpressed in the tumor microenvironment.[6][7]
A defining feature of deruxtecan-based ADCs is a high drug-to-antibody ratio (DAR), typically around 8, which ensures a high concentration of the cytotoxic payload is delivered to the target cell.[3][7]
Mechanism of Action
The therapeutic efficacy of deruxtecan-based ADCs is driven by a multi-step process that ensures targeted cytotoxicity and leverages a potent bystander effect.
-
Target Binding and Internalization : The ADC circulates systemically and its monoclonal antibody component selectively binds to the target antigen expressed on the surface of tumor cells.[1]
-
Endocytosis and Lysosomal Trafficking : Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis and trafficked to the lysosome.[1][5]
-
Payload Release : Within the acidic, enzyme-rich environment of the lysosome, the tetrapeptide linker is cleaved by proteases (e.g., Cathepsin L and B), releasing the DXd payload into the cytoplasm.[1][7][8] Extracellular cleavage by proteases in the tumor microenvironment can also occur, contributing to payload release.[9][10]
-
Induction of Apoptosis : The released, membrane-permeable DXd translocates to the nucleus, where it inhibits topoisomerase I. This leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering replication fork stalling and programmed cell death (apoptosis).[1][5]
-
Bystander Killing Effect : A crucial feature of DXd is its high membrane permeability. Once released, it can diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their antigen expression status.[1][11] This "bystander effect" is critical for treating heterogeneous tumors where antigen expression may be varied.[12][13]
-
Immunogenic Cell Death (ICD) : The cell death induced by DXd is often immunogenic, leading to the release of damage-associated molecular patterns (DAMPs). This promotes the maturation of dendritic cells, enhances antigen presentation to CD8+ T cells, and can trigger a systemic anti-tumor immune response.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. adcreview.com [adcreview.com]
- 3. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy [frontiersin.org]
- 5. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Gly-Mal-GGFG-Deruxtecan Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Gly-Mal-GGFG-Deruxtecan antibody-drug conjugates (ADCs), with a primary focus on the well-characterized example, Trastuzumab Deruxtecan (T-DXd). This document details the mechanism of action, experimental protocols for assessing cytotoxicity, and the key signaling pathways involved.
Introduction to Gly-Mal-GGFG-Deruxtecan ADCs
Gly-Mal-GGFG-Deruxtecan conjugates are a class of ADCs designed for targeted delivery of the potent topoisomerase I inhibitor, deruxtecan (DXd), to cancer cells. The key components of this system include:
-
Monoclonal Antibody (mAb): Provides specificity for a tumor-associated antigen. In the case of T-DXd, the antibody is Trastuzumab, which targets Human Epidermal Growth Factor Receptor 2 (HER2).
-
Linker (Gly-Mal-GGFG): A cleavable linker that is stable in the bloodstream but is designed to be enzymatically cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment. The maleimide (Mal) group allows for conjugation to the antibody, while the Gly-Gly-Phe-Gly (GGFG) peptide sequence serves as the cleavage site.
-
Payload (Deruxtecan): A highly potent derivative of exatecan, a topoisomerase I inhibitor. Deruxtecan induces cell death by causing DNA damage. Its high membrane permeability contributes to a significant "bystander effect," where it can kill neighboring antigen-negative tumor cells after being released from the target cell.
Quantitative Cytotoxicity Data
The in vitro potency of Gly-Mal-GGFG-Deruxtecan conjugates is typically assessed by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following tables summarize reported IC50 values for Trastuzumab Deruxtecan.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan in Gastric Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (µg/mL) | Notes |
| NCI-N87 | High (3+) | Calculated | One of the most sensitive cell lines. |
| MET-amplified cell lines (5 out of 6) | Non-expressing | Sensitive | Demonstrates efficacy independent of HER2 expression in some contexts.[1] |
| Multiple Gastric Cancer Cell Lines (30 out of 49) | Varied | Calculated | Sensitivity showed a significant correlation with HER2 expression levels in HER2-overexpressing lines.[1] |
Table 2: In Vitro Cytotoxicity of Trastuzumab in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (µg/mL) | Notes |
| SK-BR-3 | High (3+) | Not specified | Used as a quantitative control for HER2 3+ expression.[1] |
| ZR-75-1 | Moderate (2+) | Not specified | Used as a quantitative control for HER2 2+ expression.[1] |
| MCF-7 | Low (1+) | 1660 | Trastuzumab (not T-DXd) IC50 value after 72 hours.[2] |
| AMJ13 | Not specified | 1780 | Trastuzumab (not T-DXd) IC50 value after 72 hours.[2] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of Gly-Mal-GGFG-Deruxtecan conjugates.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Gly-Mal-GGFG-Deruxtecan conjugate
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Gly-Mal-GGFG-Deruxtecan conjugate. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by slowly adding cold 70% ethanol while vortexing to prevent clumping. Incubate on ice or at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in PI staining solution containing RNase A to degrade RNA, ensuring that only DNA is stained.
-
Incubation: Incubate in the dark at room temperature.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Experimental workflow for in vitro cytotoxicity assessment of ADCs.
Deruxtecan-Induced DNA Damage and cGAS-STING Signaling Pathway
Caption: Deruxtecan-induced DNA damage and subsequent cGAS-STING pathway activation.
Conclusion
Gly-Mal-GGFG-Deruxtecan conjugates, exemplified by Trastuzumab Deruxtecan, have demonstrated potent in vitro cytotoxicity across a range of cancer cell lines. Their efficacy is driven by the targeted delivery of the topoisomerase I inhibitor deruxtecan, which induces DNA damage and subsequent cell death through apoptosis. A key aspect of deruxtecan's mechanism is the activation of the cGAS-STING pathway, which can lead to an immunogenic cell death and may contribute to the overall anti-tumor response. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this promising class of antibody-drug conjugates.
References
Navigating the Plasma Proteome: An In-depth Technical Guide to the Stability of the Gly-Mal-GGFG Linker
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated constructs that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of these ADCs are critically dependent on the stability of the linker that connects the antibody to the payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities and a diminished therapeutic window. This technical guide delves into the stability of a prominent linker system: the Gly-Mal-GGFG linker, a hybrid design featuring a maleimide conjugation group and a cathepsin-cleavable tetrapeptide sequence.
Understanding the Gly-Mal-GGFG Linker: A Dual-Functionality Design
The Gly-Mal-GGFG linker is engineered with two key functionalities. The N-terminal glycine and maleimide (Gly-Mal) moiety facilitate covalent attachment to thiol groups on the antibody, typically from engineered or reduced cysteine residues. The GGFG tetrapeptide sequence serves as a substrate for lysosomal proteases, primarily cathepsins, which are abundant within the intracellular environment of tumor cells. This design paradigm intends for the ADC to remain stable in the bloodstream and only release its cytotoxic payload upon internalization into the target cell.
Plasma Stability of the Gly-Mal-GGFG Linker: Quantitative Insights
The paramount requirement for any ADC linker is its ability to withstand the enzymatic and chemical challenges of human plasma. Extensive studies on ADCs utilizing the GGFG linker have demonstrated remarkable stability. A notable example is Trastuzumab deruxtecan (DS-8201a), an ADC employing a maleimide-functionalized GGFG linker. In preclinical studies, this ADC exhibited minimal payload release in human, rat, and mouse plasma, with only 1-2% of the drug being liberated over a 21-day incubation period[1]. This high degree of stability is crucial for ensuring that the cytotoxic payload is delivered to the tumor and not prematurely released into circulation.
For a comparative perspective, the stability of various linker technologies in plasma is summarized below.
| Linker Type | Peptide Sequence | Conjugation Chemistry | Plasma Stability Profile | Key Cleavage Mechanism | Reference |
| GGFG-based | Gly-Gly-Phe-Gly | Maleimide-thiol | High: 1-2% drug release in human plasma over 21 days for DS-8201a. | Cathepsin B/L (intracellular) | [1] |
| Val-Cit-based | Val-Cit | Maleimide-thiol | Moderate to High: Generally stable in human plasma, but can be susceptible to cleavage by certain plasma proteases like neutrophil elastase. Species-dependent instability observed in murine plasma due to carboxylesterase 1C. | Cathepsin B (intracellular) | [2] |
| Disulfide | N/A | Thiol-disulfide exchange | Variable: Stability is dependent on the steric hindrance around the disulfide bond. Can be susceptible to reduction by glutathione in the plasma. | Reduction (intracellular/extracellular) | [3] |
| Non-cleavable | N/A | e.g., Thioether (SMCC) | Very High: No specific cleavage site in plasma. Drug is released upon lysosomal degradation of the entire antibody. | Proteolytic degradation of the antibody (intracellular) | [4] |
Mechanisms of Linker Degradation in Plasma
The stability of the Gly-Mal-GGFG linker in plasma is governed by two primary potential degradation pathways: the chemical stability of the maleimide-thiol conjugate and the enzymatic stability of the GGFG peptide sequence.
Chemical Instability: The Retro-Michael Reaction
The covalent bond formed between the maleimide group of the linker and a thiol on the antibody is a succinimide thioether. While generally stable, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other free thiols in the plasma, such as albumin and glutathione. This reaction can lead to the deconjugation of the entire linker-payload complex from the antibody. The released linker-payload can then potentially bind to other circulating proteins, leading to off-target effects. However, the GGFG linker has demonstrated high stability, suggesting that the rate of this retro-Michael reaction is slow under physiological conditions.
Enzymatic Instability: Proteolytic Cleavage
The GGFG peptide sequence is designed to be a substrate for cathepsins, which are primarily located within the lysosomes of cells. While plasma contains a variety of proteases, the GGFG sequence generally exhibits high stability in this environment. This resistance to extracellular proteolysis is a key feature that contributes to the long circulating half-life of ADCs with this linker. In contrast, some other peptide linkers, like valine-citrulline (Val-Cit), have shown susceptibility to premature cleavage by plasma enzymes such as neutrophil elastase[2].
Experimental Protocols for Assessing Plasma Stability
The evaluation of ADC linker stability in plasma is a critical component of preclinical development. The following outlines a typical experimental workflow for assessing the stability of a Gly-Mal-GGFG linker-containing ADC.
In Vitro Plasma Incubation
-
ADC Preparation: The test ADC is diluted to a final concentration (e.g., 100 µg/mL) in fresh human, rat, or mouse plasma. The use of plasma from multiple species is important as linker stability can be species-dependent[5].
-
Incubation: The ADC-plasma mixture is incubated at 37°C with gentle agitation.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours) to monitor the degradation kinetics.
-
Sample Quenching and Storage: At each time point, the reaction is quenched, typically by freezing at -80°C, to halt any further degradation until analysis.
Analytical Methods
The stability of the ADC is assessed by quantifying the amount of intact ADC and any released payload over time. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis.
-
Quantification of Released Payload:
-
Sample Preparation: Plasma proteins are precipitated from the samples using an organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: The supernatant, containing the released payload, is analyzed by LC-MS/MS. A standard curve of the free drug is used to quantify its concentration in the plasma samples.
-
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Immuno-capture: The ADC is selectively captured from the plasma using an anti-human IgG antibody immobilized on magnetic beads or a similar affinity purification method. This step removes interfering plasma proteins.
-
Elution and Deglycosylation: The captured ADC is eluted and may be treated with an enzyme like PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
-
Intact Mass Analysis: The purified ADC is then analyzed by LC-MS to determine the distribution of different drug-loaded species. The average DAR is calculated from the deconvoluted mass spectrum. A decrease in the average DAR over time indicates payload deconjugation.
-
Conclusion
The Gly-Mal-GGFG linker represents a robust and highly stable platform for the development of effective and safe antibody-drug conjugates. Its design, which combines a stable maleimide conjugation moiety with a cathepsin-cleavable peptide sequence, ensures minimal premature drug release in the systemic circulation. Quantitative data from ADCs utilizing this linker technology confirms its high degree of plasma stability, a critical attribute for achieving a wide therapeutic window. The detailed experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, a cornerstone of modern ADC development. As the field of targeted therapeutics continues to evolve, the principles of rational linker design and thorough stability assessment will remain paramount in the creation of next-generation cancer therapies.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is a critical component of antibody-drug conjugates (ADCs), representing a sophisticated drug-linker system. This entity combines a potent cytotoxic agent, deruxtecan (a topoisomerase I inhibitor), with a cleavable linker designed for controlled release within the target cancer cell.[1][2][3] The linker consists of a maleimide (Mal) group for conjugation to a monoclonal antibody, a hydrophilic glycine (Gly) spacer, and an enzyme-cleavable tetrapeptide sequence (Gly-Gly-Phe-Gly or GGFG).[4][5][6] Understanding the physicochemical properties of this drug-linker conjugate is paramount for the successful development, formulation, and manufacturing of effective and stable ADCs. This guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and visualizations of key biological and experimental processes.
Physicochemical Data Summary
The quantitative physicochemical data for the complete this compound molecule is not extensively available in the public domain. The following table summarizes known properties and provides estimated values or qualitative descriptions for others based on the characteristics of its constituent parts.
| Property | Value | Source/Notes |
| Molecular Formula | C₅₂H₅₅FN₁₀O₁₅ | [6] |
| Molecular Weight | 1079.05 g/mol | [6] |
| pKa | Estimated to have multiple pKa values due to the presence of ionizable groups (carboxylic acid, amines). The exact experimental values are not publicly available. | The tetrapeptide and deruxtecan moieties contain functional groups that will ionize at physiological pH. |
| logP (Octanol-Water Partition Coefficient) | Estimated to be low to moderate. The peptide linker is hydrophilic, while the deruxtecan payload is more lipophilic. The overall logP will be a composite of these features. | |
| Aqueous Solubility | Low. Predicted to be poorly soluble in aqueous buffers at neutral pH. | The complex structure and the presence of the hydrophobic deruxtecan contribute to low aqueous solubility. |
| DMSO Solubility | ≥ 25 mg/mL | [6] |
| Appearance | Solid | [5] |
| Storage Conditions | -80°C, protect from light. | [2][6] |
Core Components and their Physicochemical Relevance
-
Gly-Mal (Glycine-Maleimide): The maleimide group provides a reactive handle for covalent attachment to thiol groups on the antibody's cysteine residues.[7][8][9][10][11] The glycine serves as a small, flexible spacer.
-
GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsins, which are abundant in the tumor microenvironment.[12][13][14][15][16][17] This enzymatic cleavage is the primary mechanism for the release of the cytotoxic payload.[4][18]
-
Deruxtecan: A potent derivative of exatecan, deruxtecan is a topoisomerase I inhibitor.[16][19][20] Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex, which leads to DNA double-strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[7][8][9][10][11]
-
2-hydroxypropanamide: This moiety is part of the payload and contributes to the overall physicochemical properties of the molecule.
Signaling Pathway: Topoisomerase I Inhibition by Deruxtecan
The cytotoxic payload, deruxtecan, exerts its anti-cancer effect by inhibiting topoisomerase I, a key enzyme in DNA replication and transcription. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of deruxtecan following its release from the ADC.
Experimental Protocols
Detailed and validated experimental protocols for this compound are proprietary. However, based on standard methodologies for similar compounds, the following protocols can be proposed.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the acid dissociation constants (pKa) of the ionizable groups in the molecule.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a solution of the test compound at a concentration of approximately 1 mM. Due to its low aqueous solubility, a co-solvent system such as DMSO/water or ethanol/water may be necessary.[15][19]
-
Initial Acidification: The solution is acidified to a pH of approximately 2.0 using a standardized solution of hydrochloric acid (0.1 M).[19]
-
Titration: The acidified solution is then titrated with a standardized solution of sodium hydroxide (0.1 M) in small, precise increments.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter. The solution should be stirred continuously to ensure homogeneity.
-
Data Analysis: A titration curve is generated by plotting the pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve.[1][15][21]
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a gold standard for determining thermodynamic solubility.
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[13][17][20]
-
Equilibration: The resulting suspension is agitated in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.[17][20]
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a low-binding filter.[22]
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[13]
Determination of logP by Shake-Flask Method
This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.[5][23][24]
-
Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added. The mixture is then shaken vigorously for a predetermined time to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method like HPLC-UV.[23]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5][25][26]
In Vitro Linker Cleavage Assay
This assay evaluates the enzymatic cleavage of the GGFG linker by cathepsins.
Caption: Workflow for in vitro enzymatic linker cleavage assay.
Methodology:
-
Reaction Setup: The this compound is incubated with a source of lysosomal enzymes, such as purified cathepsin B or L, or a lysosomal fraction isolated from cells. The reaction is carried out in a buffer that mimics the acidic environment of the lysosome (pH ~5.5).[4][14][16][27]
-
Time Course: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding a strong acid or an organic solvent like acetonitrile.
-
Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the remaining intact drug-linker, the cleaved payload (deruxtecan), and any other metabolites. The rate of cleavage can then be determined.
Conclusion
The physicochemical properties of this compound are integral to its function as a linker-payload system in advanced antibody-drug conjugates. While comprehensive experimental data is limited, an understanding of its constituent parts allows for reasoned estimations of its properties and the design of appropriate experimental protocols for its characterization. The methodologies outlined in this guide provide a framework for researchers to further investigate this and similar complex molecules, ultimately contributing to the development of more effective and safer targeted cancer therapies.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. Empirical prediction of peptide octanol-water partition coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. This compound | Topoisomerase | 2750623-07-3 | Invivochem [invivochem.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. pharmatutor.org [pharmatutor.org]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. agilent.com [agilent.com]
- 24. Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Design Principles of Deruxtecan-Based Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of the core design principles of deruxtecan-based antibody-drug conjugates (ADCs), with a primary focus on the archetypal agent, Trastuzumab Deruxtecan (T-DXd, Enhertu®). Tailored for researchers, scientists, and professionals in drug development, this document details the molecular components, mechanism of action, key quantitative characteristics, and the experimental protocols central to the evaluation of this therapeutic class.
Introduction to Deruxtecan-Based ADCs
Antibody-drug conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and enhancing the therapeutic window.[1] Trastuzumab deruxtecan is a next-generation ADC that has demonstrated significant clinical efficacy in various solid tumors.[2][3] Its design is a culmination of rational engineering, addressing the limitations of earlier ADCs by optimizing each of its three fundamental components: a monoclonal antibody, a cleavable linker, and a cytotoxic payload.[4]
The core innovation of the deruxtecan platform lies in its unique linker-payload system, which enables a high drug-to-antibody ratio (DAR), ensures stability in circulation, and facilitates a powerful "bystander effect," all of which contribute to its potent anti-tumor activity.[5][6]
Core Design Principles of Trastuzumab Deruxtecan
The design of T-DXd is centered on three pillars: a validated antibody target, a stable yet selectively cleavable linker, and a highly potent, membrane-permeable payload.
Monoclonal Antibody: Trastuzumab
The targeting component of T-DXd is trastuzumab, a humanized IgG1 monoclonal antibody with a well-established affinity and specificity for the human epidermal growth factor receptor 2 (HER2).[2] The HER2 receptor is a transmembrane tyrosine kinase that, when overexpressed, is a key driver of cell proliferation and survival in several cancers, including specific subtypes of breast, gastric, and non-small cell lung cancer.[2][7] The selection of trastuzumab leverages its proven ability to bind to subdomain IV of the HER2 extracellular domain, leading not only to the targeted delivery of the payload but also to the inhibition of HER2-mediated signaling pathways.[2][8]
Linker: Enzymatically Cleavable Tetrapeptide
The linker is a critical element that connects the antibody to the payload, designed to be stable in the systemic circulation to prevent premature drug release but efficiently cleaved within the tumor microenvironment or inside the target cell. T-DXd employs a maleimide-based linker that incorporates a glycine-glycine-phenylalanine-glycine (GGFG) tetrapeptide sequence.[9]
This peptide linker is specifically designed to be a substrate for lysosomal proteases, such as cathepsins B and L, which are highly expressed in tumor cells.[10][11] Upon internalization of the ADC into the cancer cell, it is trafficked to the lysosome, where these enzymes cleave the GGFG linker, releasing the active payload.[5][12] This tumor-selective cleavage mechanism is fundamental to the ADC's safety and efficacy profile.[11]
Payload: Deruxtecan (DXd)
The cytotoxic payload, deruxtecan (DXd), is a potent derivative of exatecan, a topoisomerase I inhibitor.[1] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription; its inhibition leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering apoptotic cell death.[5][13]
Key features of the DXd payload that are central to its design include:
-
High Potency: DXd is approximately 10 times more potent than SN-38, the active metabolite of irinotecan, another topoisomerase I inhibitor.[6]
-
High Membrane Permeability: Unlike many other ADC payloads, DXd can readily diffuse across cell membranes. This property is the basis for the powerful bystander killing effect.[5][12]
-
Short Systemic Half-Life: If prematurely released into circulation, the free DXd payload has a short half-life (approximately 1.35 hours in mice), which helps to minimize systemic toxicity.[5][14]
Key Quantitative Characteristics and In-Vitro Data
The rational design of T-DXd results in a set of distinct physicochemical and biological properties that can be quantified to define its therapeutic potential.
High Drug-to-Antibody Ratio (DAR)
A pivotal design feature of T-DXd is its high and relatively homogeneous drug-to-antibody ratio (DAR) of approximately 8.[4][5] This is achieved by reducing the interchain disulfide bonds of the IgG1 antibody, creating eight cysteine residues for conjugation with the maleimide-containing linker-drug.[15] This high DAR ensures that a greater number of cytotoxic molecules are delivered to each target cell, maximizing the therapeutic payload delivered upon internalization.[5][6]
The Bystander Killing Effect
The bystander effect is a critical mechanism of action for T-DXd, enabled by the high membrane permeability of the released DXd payload.[5] After the ADC is internalized by a HER2-positive cell and the payload is released, DXd is not confined to that cell. It can diffuse into the surrounding tumor microenvironment and kill adjacent tumor cells, even if they express low or no HER2.[16] This is particularly important for treating heterogeneous tumors where HER2 expression can be varied.[16]
Table 1: Key Physicochemical and Biological Properties of Trastuzumab Deruxtecan
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Antibody | Trastuzumab (Humanized IgG1) | [2] |
| Target Antigen | HER2 (Human Epidermal Growth Factor Receptor 2) | [2] |
| Payload | Deruxtecan (DXd), a Topoisomerase I Inhibitor | [1] |
| Linker | Enzymatically cleavable tetrapeptide (GGFG) | [9] |
| Drug-to-Antibody Ratio (DAR) | Approximately 8 | [4][5] |
| Key Mechanism | Bystander Killing Effect due to membrane-permeable payload |[5][16] |
Table 2: Representative In Vitro Potency of Deruxtecan (DXd) and T-DXd
| Compound | Cell Line (HER2 Status) | IC₅₀ | Reference(s) |
|---|---|---|---|
| T-DXd | KPL-4 (HER2-Positive) | 109.7 pM | [17] |
| DXd | KPL-4 (HER2-Positive) | 1.43 nM | [18] |
| DXd | NCI-N87 (HER2-Positive) | 4.07 nM | [18] |
| DXd | SK-BR-3 (HER2-Positive) | 2.01 nM | [18] |
| DXd | MDA-MB-468 (HER2-Negative) | 2.37 nM |[18] |
Table 3: Summary of Key Pharmacokinetic Parameters
| Parameter | Analyte | Value | Species | Reference(s) |
|---|---|---|---|---|
| Plasma Half-life (t½) | Released DXd | ~1.35 hours | Mice | [14] |
| Payload Deconjugation Half-life | T-DXd | ~20 days | Mice | [19] |
| PK Model (Intact ADC) | T-DXd | Two-compartment model with linear elimination | Human | [20] |
| PK Model (Released Payload) | Released DXd | One-compartment model with linear elimination | Human |[20] |
Table 4: Summary of Clinical Efficacy in Heavily Pretreated HER2-Positive Metastatic Breast Cancer (DESTINY-Breast01)
| Endpoint | Value (95% CI) | Reference(s) |
|---|---|---|
| Confirmed Objective Response Rate (ORR) | 62.0% (54.5 - 69.0) | [21] |
| Median Duration of Response (DoR) | 18.2 months (15.0 - Not Evaluable) | [21] |
| Median Progression-Free Survival (PFS) | 19.4 months (14.1 - 25.0) | [21] |
| Median Overall Survival (OS) | 29.1 months (24.6 - 36.1) |[21] |
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in deruxtecan ADC design and function.
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and functional evaluation of deruxtecan-based ADCs.
Protocol 1: ADC Synthesis and Purification
This protocol describes the conjugation of the deruxtecan linker-payload to trastuzumab via cysteine thiol chemistry, followed by purification.
A. Antibody Reduction:
-
Prepare a solution of trastuzumab in a suitable buffer (e.g., PBS with EDTA, pH ~7.4).
-
Add a molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.[15]
-
Incubate the mixture at 37°C to reduce the interchain disulfide bonds, exposing the cysteine thiol groups.[15]
B. Conjugation:
-
Prepare the deruxtecan drug-linker (containing a maleimide group) in an organic co-solvent like DMSO.
-
Add a molar excess of the drug-linker solution (e.g., 9.2 equivalents per antibody) to the reduced antibody mixture.[15]
-
Incubate the reaction to allow the maleimide group to covalently bond with the exposed cysteine thiols.
-
Quench the reaction by adding an excess of a thiol-containing agent like N-acetylcysteine to cap any unreacted maleimide groups.[15]
C. Purification:
-
The resulting ADC mixture contains the conjugated ADC, excess drug-linker, and quenching agent.
-
Purify the ADC using size-exclusion chromatography (SEC) or gel filtration.[3][15] This technique separates molecules based on size, effectively removing the smaller, unconjugated components from the larger ADC.[18][21]
-
The purified ADC is collected in a suitable formulation buffer, often containing stabilizers to prevent aggregation.[22]
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the average DAR and the distribution of drug-loaded species.[23][24]
-
System Setup: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).[23]
-
Mobile Phase Preparation:
-
Buffer A (High Salt): Prepare a buffer with high salt concentration (e.g., 1.5 M ammonium sulfate or 2 M NaCl in 50 mM sodium phosphate, pH 7.0).[23][25]
-
Buffer B (Low Salt): Prepare the same buffer without the salt. A small percentage of an organic modifier like isopropanol may be included.[23][25]
-
-
Chromatography:
-
Equilibrate the column with a high percentage of Buffer A.
-
Inject the purified ADC sample. The ADC species will bind to the hydrophobic stationary phase.
-
Apply a linear gradient to decrease the salt concentration (i.e., increase the percentage of Buffer B).
-
ADC species will elute in order of increasing hydrophobicity. The unconjugated antibody (DAR=0) elutes first, followed by species with increasing numbers of conjugated drugs (DAR=2, 4, 6, 8).[23]
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
Integrate the peak area for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Method)
This assay measures the ability of the ADC to kill antigen-positive cancer cells by assessing cell metabolic activity.[5][15]
-
Cell Plating:
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[5][15]
-
Incubate overnight in the dark at 37°C (for SDS-HCl) or for 15 minutes on an orbital shaker (for DMSO).[5][20]
-
Read the absorbance of each well on a microplate reader at 570 nm.[15]
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the viability against the log of the ADC concentration and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Protocol 4: In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the ability of the ADC's payload to kill neighboring antigen-negative cells.[5][16]
-
Cell Preparation:
-
Co-Culture Plating:
-
Seed both cell types together in a 96-well plate. The ratio of HER2-positive to HER2-negative cells can be varied (e.g., 1:1, 1:3, etc.) to assess the dependency of the effect on the number of target cells. A typical total cell density is 10,000 cells/well.[5][26]
-
As controls, plate each cell type alone (monoculture).
-
Incubate overnight to allow attachment.
-
-
ADC Treatment:
-
Analysis by Flow Cytometry or Imaging:
-
Harvest the cells from each well.
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer. The GFP-positive (HER2-negative) cells can be distinguished from the GFP-negative (HER2-positive) cells. Cell viability can be assessed using a viability dye (e.g., Propidium Iodide).[26][27]
-
Fluorescence Plate Reader: Read the plate at the appropriate excitation/emission wavelengths for the fluorescent protein (e.g., 485/535 nm for GFP). This quantifies the number of remaining viable HER2-negative cells.[5]
-
-
Data Analysis:
-
Calculate the viability of the HER2-negative cells in the co-culture.
-
Compare the viability of HER2-negative cells in the treated co-culture to their viability in the treated monoculture. A significant decrease in viability in the co-culture setting confirms a bystander effect.[5]
-
Protocol 5: Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay determines if the released payload inhibits Topoisomerase I by measuring its ability to relax supercoiled DNA.[8][13]
-
Reaction Setup:
-
In a microcentrifuge tube on ice, assemble the reaction mixture: 10x Topoisomerase I assay buffer, supercoiled plasmid DNA substrate (e.g., 200 ng), and varying concentrations of the inhibitor (DXd).[8][19]
-
Add purified human Topoisomerase I enzyme to the tubes to initiate the reaction. Include a no-enzyme control (DNA only) and a no-inhibitor control (enzyme + DNA).[13]
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9][13]
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and/or proteinase K.[13]
-
Agarose Gel Electrophoresis:
-
Load the reaction samples onto a 1% agarose gel.
-
Run the gel at a low voltage (e.g., 1-2.5 V/cm) to separate the different DNA topologies.[13]
-
Supercoiled (unrelaxed) DNA migrates fastest, followed by relaxed topoisomers, while nicked circular DNA migrates slowest.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.[8]
-
In the no-inhibitor control, the supercoiled DNA band should be converted to a ladder of relaxed topoisomers.
-
In the presence of an effective inhibitor like DXd, the enzyme's activity will be blocked, and the DNA will remain in its supercoiled form. The degree of inhibition can be quantified by the persistence of the supercoiled DNA band.
-
Protocol 6: Western Blot for DNA Damage Marker γH2AX
This protocol detects the phosphorylation of histone H2AX (γH2AX), a key marker of DNA double-strand breaks induced by topoisomerase inhibitors.[10][19]
-
Sample Preparation:
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in LDS sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (e.g., 12% gel).[28]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
-
Immunoblotting:
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Perform final washes with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[6]
-
Image the resulting light signal using a digital imager. The intensity of the band corresponding to γH2AX indicates the level of DNA damage. A loading control (e.g., Actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.[28]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profoldin.com [profoldin.com]
- 10. pRAD50: a novel and clinically applicable pharmacodynamic biomarker of both ATM and ATR inhibition identified using mass spectrometry and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. agilent.com [agilent.com]
- 16. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. ADC Analysis via High-Efficiency GFC | Phenomenex [phenomenex.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Maleimide Conjugation Chemistry for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of maleimide conjugation chemistry, a cornerstone technology in the development of Antibody-Drug Conjugates (ADCs). This document details the underlying chemical principles, provides step-by-step experimental protocols for key laboratory procedures, presents quantitative data for comparative analysis, and discusses the challenges and future directions of this critical bioconjugation technique.
Introduction to Maleimide Conjugation in ADCs
Maleimide-based bioconjugation is a widely adopted strategy for linking potent cytotoxic drugs to monoclonal antibodies (mAbs), creating targeted cancer therapeutics known as ADCs.[1][2] The specificity of the maleimide group for thiol (-SH) groups, primarily found in the cysteine residues of proteins, allows for a relatively controlled and efficient conjugation process under mild physiological conditions.[][4] This targeted approach aims to deliver highly potent drugs directly to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[5] Of the 12 FDA-approved ADCs, 10 utilize the maleimide-thiol reaction in their construction.[1]
The fundamental reaction involves a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thioether bond, covalently linking the drug-linker complex to the antibody.[][4] The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction rate with thiols is approximately 1,000 times faster than with amines.[4][6]
The Chemistry of Maleimide-Thiol Conjugation
The core of maleimide conjugation lies in the Michael addition reaction between a maleimide and a thiol. This reaction is highly favored due to the electrophilicity of the maleimide's carbon-carbon double bond, which is activated by the two adjacent carbonyl groups.
Key Reaction Parameters:
-
pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[4] Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction. Above pH 7.5, the maleimide group can react with amines, such as the ε-amine of lysine residues, leading to a loss of selectivity.[6]
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or 4°C to maintain protein stability.
-
Molar Ratio: The molar ratio of the maleimide-linker-drug to the antibody is a critical parameter that influences the final drug-to-antibody ratio (DAR). An excess of the maleimide reagent is generally used to drive the reaction to completion.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of maleimide-conjugated ADCs.
Antibody Reduction and Maleimide Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody, followed by conjugation with a maleimide-activated drug-linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Conjugation buffer: e.g., PBS, pH 7.2-7.4, containing EDTA.
-
Maleimide-activated drug-linker (e.g., vc-MMAE).
-
Quenching reagent: N-acetylcysteine (NAC).
-
Purification resin: Protein A agarose.
-
Wash and elution buffers for Protein A chromatography.
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0).
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in a degassed buffer.[7]
-
Reduction of Disulfide Bonds: Add a calculated amount of TCEP (e.g., 5-10 fold molar excess over the antibody) to the antibody solution.[8] Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[8]
-
Removal of Reducing Agent: Remove the excess TCEP by buffer exchange using a desalting column or tangential flow filtration. Equilibrate the antibody into the conjugation buffer.
-
Conjugation Reaction: Add the maleimide-activated drug-linker (typically dissolved in an organic co-solvent like DMSO) to the reduced antibody solution at a molar ratio of 5:1 to 20:1 (drug-linker:antibody).[7] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Quenching the Reaction: Add an excess of N-acetylcysteine (e.g., 50-fold molar excess relative to the maleimide reagent) to quench any unreacted maleimide groups.[9] Incubate for 15-30 minutes at room temperature.[9]
-
Purification of the ADC: Purify the ADC from unconjugated drug-linker, quenching agent, and other reaction components using Protein A affinity chromatography.
ADC Purification by Protein A Affinity Chromatography
Procedure:
-
Column Preparation: Equilibrate the Protein A agarose column with 5-10 column volumes (CVs) of binding buffer (e.g., PBS, pH 7.4).[10]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.[10]
-
Washing: Wash the column with 5-10 CVs of binding buffer to remove unbound material.[10]
-
Elution: Elute the bound ADC with a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0). Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) to immediately raise the pH and prevent acid-induced aggregation.[10]
-
Buffer Exchange: Pool the fractions containing the purified ADC and buffer exchange into a desired formulation buffer.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[11] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[11]
Procedure:
-
Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
Chromatographic Separation: Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR). Use a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low or no salt) to elute the different drug-loaded species.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 2, 4, 6, 8 for partially reduced IgGs). The weighted average DAR is calculated from the relative peak areas of each species.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to maleimide conjugation chemistry for ADCs, compiled from various sources.
Table 1: Typical Reaction Conditions for Maleimide Conjugation
| Parameter | Typical Range | Reference(s) |
| pH | 6.5 - 7.5 | [4][6] |
| Temperature | 4 - 37 °C | [8][9] |
| Reaction Time | 1 - 16 hours | [7] |
| TCEP:Antibody Molar Ratio | 2:1 - 10:1 | [8] |
| Maleimide:Antibody Molar Ratio | 5:1 - 20:1 | [7] |
Table 2: Drug-to-Antibody Ratios (DAR) of Selected Maleimide-Conjugated ADCs
| ADC | Target | Linker-Payload | Average DAR | Reference(s) |
| Brentuximab vedotin (Adcetris®) | CD30 | vc-MMAE | ~4 | [13] |
| Polatuzumab vedotin (Polivy®) | CD79b | vc-MMAE | ~3.5 | [13] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | vc-MMAE | ~3.8 | [13] |
| Tisotumab vedotin (Tivdak™) | Tissue Factor | vc-MMAE | ~4 | |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | SMCC-DM1 | ~3.5 | [] |
Table 3: In Vitro Stability of Maleimide Conjugates
| Conjugate Type | Condition | Half-life / % Loss | Reference(s) |
| Traditional Maleimide-ADC | Human Plasma | ~50% loss in 3-7 days | [14] |
| Maleamic Methyl Ester-based ADC | PBS with excess thiol, 37°C, 21 days | ~9% payload loss | [15][16] |
| Traditional Maleimide-ADC | PBS with excess thiol, 37°C, 21 days | ~31% payload loss | [15][16] |
| Maleamic Methyl Ester-based ADC | Albumin solution, 37°C, 14 days | ~3.8% payload loss | [15][16] |
| NEM-MPA conjugate | Glutathione, pH 7.4, 37°C | Half-life of 20-80 hours | [17][18] |
Challenges and Stability of Maleimide Conjugates
A significant challenge associated with maleimide-based ADCs is the potential for in vivo instability of the thioether linkage. The succinimide ring can undergo a retro-Michael reaction, leading to the deconjugation of the drug-linker from the antibody.[14] This premature drug release can result in off-target toxicity and reduced therapeutic efficacy.[5] The released maleimide-drug can then react with other thiol-containing molecules in circulation, such as albumin.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prolynxinc.com [prolynxinc.com]
- 4. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. rsc.org [rsc.org]
- 9. kinampark.com [kinampark.com]
- 10. goldbio.com [goldbio.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of the GGFG Sequence in Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapies. This guide provides a comprehensive technical overview of the GGFG linker, its mechanism of action, and its significance in the development of effective and safe ADCs. We will delve into the quantitative aspects of its performance, detailed experimental protocols for its implementation, and visualizations of the critical pathways and workflows involved.
Core Principles of the GGFG Linker
The GGFG sequence is an enzyme-sensitive peptide linker designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of target cancer cells. This targeted release of the cytotoxic payload is paramount to the efficacy and safety of ADCs.
Mechanism of Action:
The fundamental principle behind the GGFG linker lies in its susceptibility to cleavage by lysosomal proteases, particularly cathepsins, which are often overexpressed in the tumor microenvironment.[1][2][3]
-
Stability in Circulation: The GGFG linker exhibits significant stability in the bloodstream (pH ~7.4), which is crucial for preventing the premature release of the highly potent cytotoxic payload and minimizing off-target toxicity.[4] Compared to some other cleavable linkers, such as certain acid-labile or disulfide-based linkers, the GGFG linker offers a superior stability profile.[4][5]
-
Intracellular Cleavage: Upon binding to the target antigen on a cancer cell, the ADC is internalized, often via receptor-mediated endocytosis, and trafficked to the lysosome.[6][7] The acidic environment and high concentration of proteases, such as cathepsin B and cathepsin L, within the lysosome facilitate the enzymatic cleavage of the GGFG peptide bond.[1][4] Interestingly, for some payloads like DXd, the GGFG linker shows a higher responsiveness to cathepsin L, with almost complete payload release within 72 hours, while cathepsin B shows minimal activity.[4]
-
Payload Release: The cleavage of the GGFG sequence initiates the release of the cytotoxic agent. Often, the GGFG linker is used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the efficient liberation of the unmodified, active drug.
Quantitative Data on GGFG Linker Performance
While direct head-to-head comparative studies presenting all performance metrics in a single comprehensive table are rare in publicly available literature, we can synthesize the available data to provide a quantitative perspective on the GGFG linker's characteristics.
| Parameter | GGFG Linker | Val-Cit (vc) Linker (for comparison) | Key Observations & Citations |
| Primary Cleaving Enzyme(s) | Cathepsin L, Cathepsin B | Cathepsin B | The GGFG linker is particularly responsive to Cathepsin L for certain payloads like DXd.[4] Both GGFG and vc linkers are cleaved by Cathepsin B in lysosomes.[4] |
| Plasma Stability | High | Generally High, but can be susceptible to cleavage by certain plasma enzymes. | The GGFG linker is considered to have greater stability in the bloodstream compared to acid-cleavable and glutathione-cleavable linkers, minimizing unintended payload release.[4] |
| Payload Release Kinetics | Payload-dependent; can be rapid. | Generally rapid. | Nearly complete release of DXd from a GGFG-linked ADC can occur within 72 hours in the presence of Cathepsin L.[4] |
| In Vitro Efficacy (IC50) | Potent (pM to nM range) | Potent (pM to nM range) | The efficacy is highly dependent on the target antigen expression, the payload, and the cancer cell line. Direct, consistent comparative IC50 data across multiple cell lines in a single study is limited. |
| In Vivo Toxicity (LD50/MTD) | Payload and target-dependent. | Payload and target-dependent. | Preclinical studies of trastuzumab deruxtecan (containing a GGFG linker) have established its toxicity profile, but direct comparative LD50 values with a vc-linked equivalent are not readily available in a single public source. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs featuring a GGFG linker.
Synthesis of the GGFG Peptide Linker (Fmoc-GGFG-OH)
Solid-phase peptide synthesis (SPPS) is the standard method for producing the GGFG tetrapeptide. The following is a general protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Gly-Wang resin (or similar suitable resin for C-terminal glycine)
-
Fmoc-Phe-OH, Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Phe and subsequent Gly residues):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a ninhydrin test.
-
After complete coupling, wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the GGFG sequence (Phe, Gly, Gly).
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude Fmoc-GGFG-OH peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of GGFG-Payload to an Antibody
This protocol describes a common method for conjugating a maleimide-functionalized GGFG-payload to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Maleimide-GGFG-payload dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a controlled molar excess of the reducing agent (e.g., TCEP). The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to achieve partial reduction of the interchain disulfides.
-
Remove the excess reducing agent by buffer exchange using SEC or TFF.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-GGFG-payload solution to the reduced mAb. A typical molar excess of the payload is used.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the payload, preventing unwanted side reactions.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reaction components using SEC or TFF.
-
Concentrate the final ADC product and formulate it in a suitable storage buffer.
-
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, DAR6, DAR8), which are more hydrophobic.
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of an ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plates for a defined period (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Efficacy Evaluation in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a GGFG-linked ADC in a mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line that expresses the target antigen
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC at different dose levels).
-
Administer the ADC or vehicle control intravenously (i.v.) according to the planned dosing schedule.
-
-
Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.
-
Plot the mean tumor volume over time for each treatment group.
-
Statistically analyze the differences in tumor growth between the treatment groups and the control group to assess the efficacy of the ADC.
-
Visualizing Key Processes with Graphviz
The following diagrams, generated using the DOT language, illustrate the critical pathways and workflows in ADC development and function.
Caption: A simplified workflow for the development of an antibody-drug conjugate.
Caption: Intracellular trafficking and mechanism of action of a GGFG-linked ADC.
Conclusion
The GGFG tetrapeptide has proven to be a robust and versatile linker in the field of antibody-drug conjugates. Its favorable characteristics, including high plasma stability and efficient cleavage by lysosomal proteases, have contributed to the clinical success of ADCs like trastuzumab deruxtecan. The detailed experimental protocols and a clear understanding of the underlying biological processes provided in this guide are intended to support researchers and drug development professionals in the rational design and evaluation of the next generation of GGFG-based ADCs, ultimately aiming to improve therapeutic outcomes for cancer patients.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. debiopharm.com [debiopharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Conjugation of Gly-Mal-GGFG-Deruxtecan to a Monoclonal Antibody: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. A critical aspect of ADC development is the robust and reproducible conjugation of the payload to the monoclonal antibody (mAb). This document provides a detailed protocol for the conjugation of a Gly-Mal-GGFG-Deruxtecan linker-payload to a monoclonal antibody via a thiol-maleimide reaction.
Deruxtecan is a potent topoisomerase I inhibitor.[1][2][3] The Gly-Mal-GGFG linker is a cleavable linker that is stable in circulation and designed to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[2][4] This protocol outlines the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the maleimide-activated Gly-Mal-GGFG-Deruxtecan, and subsequent purification and characterization of the resulting ADC.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (mAb) | User-defined | - |
| Gly-Mal-GGFG-Deruxtecan | Commercially available | e.g., MedchemExpress HY-13631E[1][3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | e.g., Thermo Fisher Scientific |
| L-Cysteine | Various | e.g., Sigma-Aldrich |
| Phosphate Buffered Saline (PBS), pH 7.4 | Various | - |
| Tris Buffer, pH 7.5 | Various | - |
| Sodium Phosphate Buffer, pH 7.0 | Various | - |
| Ammonium Sulfate | Various | - |
| Isopropanol | Various | - |
| Acetonitrile | Various | - |
| Formic Acid | Various | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | - |
| Desalting Columns | Various | e.g., GE Healthcare, Bio-Rad |
| HIC Column | Various | e.g., Tosoh Bioscience, Agilent |
| SEC Column | Various | e.g., Agilent, Waters |
Experimental Protocols
Antibody Reduction
This step involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free sulfhydryl (-SH) groups for conjugation.
Protocol:
-
Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.4, containing 1 mM EDTA).[5][6]
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.[5][6] The exact molar ratio may need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[5]
-
After incubation, immediately proceed to the purification step to remove excess TCEP. This can be achieved using a desalting column or tangential flow filtration (TFF) equilibrated with conjugation buffer.[][8][9]
Maleimide-Thiol Conjugation
This step describes the covalent attachment of the Gly-Mal-GGFG-Deruxtecan to the reduced antibody.
Protocol:
-
Immediately after purification of the reduced antibody, adjust the pH of the antibody solution to 7.0-7.5 if necessary. The thiol-maleimide reaction is most efficient and specific at this pH range.[6][10]
-
Prepare a stock solution of Gly-Mal-GGFG-Deruxtecan in anhydrous DMSO at a concentration of approximately 10 mM.
-
Add the Gly-Mal-GGFG-Deruxtecan solution to the reduced antibody solution with gentle stirring. A molar excess of the linker-payload (typically 1.5 to 5-fold over the available thiol groups) is recommended to drive the reaction to completion.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]
-
To quench the reaction, add a 2-fold molar excess of L-cysteine relative to the maleimide compound and incubate for an additional 30 minutes.[11]
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted linker-payload, quenching reagent, and any aggregates that may have formed.
Protocol:
-
The primary method for purifying the ADC is size exclusion chromatography (SEC) or tangential flow filtration (TFF) to exchange the buffer and remove small molecule impurities.[][8][9]
-
Equilibrate the SEC column or TFF system with a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture and collect the fractions corresponding to the monomeric ADC.
-
Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Characterization of the ADC
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[12][13]
Protocol:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[11]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[11]
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over approximately 30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
The different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs) will elute as distinct peaks. The average DAR can be calculated from the peak areas.
Analysis of Aggregates by Size Exclusion Chromatography (SEC)
SEC is used to separate and quantify monomers, aggregates, and fragments based on their size.[14][15][16]
Protocol:
-
Mobile Phase: A buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0). For some ADCs, the addition of a small amount of organic solvent (e.g., isopropanol or acetonitrile) may be necessary to reduce non-specific interactions.[14][17]
-
Column: A suitable SEC column (e.g., Agilent AdvanceBio SEC).[15][18]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
The percentage of monomer, aggregate, and fragment is calculated from the peak areas in the chromatogram.
Confirmation of Conjugation and DAR by Mass Spectrometry (MS)
Native mass spectrometry can be used to determine the molecular weight of the intact ADC and confirm the distribution of different DAR species.[19][20][21]
Protocol:
-
The ADC sample is buffer-exchanged into a volatile buffer suitable for native MS (e.g., ammonium acetate).
-
The sample is introduced into the mass spectrometer via direct infusion or coupled to an online desalting column (like SEC).[19]
-
The mass spectrum will show a distribution of charge states for each DAR species. Deconvolution of the spectrum provides the mass of each species, allowing for the confirmation of the number of conjugated drug molecules.
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Determination |
| Target DAR | 4 or 8 | HIC-HPLC, Mass Spectrometry |
| Achieved Average DAR | 3.5 - 4.5 or 7.5 - 8.0 | HIC-HPLC, Mass Spectrometry |
| Conjugation Efficiency | > 90% | HIC-HPLC |
| Monomer Purity | > 95% | SEC-HPLC |
| Aggregate Content | < 5% | SEC-HPLC |
| Residual Free Drug | < 1% | Reversed-Phase HPLC |
Visualizations
Caption: Experimental workflow for ADC conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 17. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Gly-Mal-GGFG-Deruxtecan ADC Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. Gly-Mal-GGFG-Deruxtecan is an ADC currently under investigation, comprising a monoclonal antibody, a cleavable tetrapeptide-based linker (Gly-Mal-GGFG), and the topoisomerase I inhibitor Deruxtecan as the payload.[1][2][3][4] The purity of an ADC is a critical quality attribute (CQA) that directly impacts its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for characterizing the purity and heterogeneity of ADCs.[5][6]
This document provides detailed application notes and protocols for the analysis of Gly-Mal-GGFG-Deruxtecan ADC purity using two key HPLC methods: Size Exclusion Chromatography (SEC) for the analysis of high molecular weight species (aggregates) and fragments, and Hydrophobic Interaction Chromatography (HIC) for the determination of the drug-to-antibody ratio (DAR) distribution.
Core Principles
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[7] Larger molecules, such as aggregates, elute earlier, while smaller molecules, like the monomeric ADC and fragments, elute later. This method is crucial for quantifying the level of aggregation, a potential cause of immunogenicity.[7][8]
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[9][10][11] The conjugation of the hydrophobic Deruxtecan payload to the antibody increases its overall hydrophobicity.[10] HIC can therefore separate ADC species with different numbers of conjugated drug molecules, providing a detailed profile of the drug-to-antibody ratio (DAR).[9][12] This technique is performed under non-denaturing conditions, preserving the native structure of the ADC.[9][11]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Gly-Mal-GGFG-Deruxtecan ADC purity.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. adcreview.com [adcreview.com]
- 4. MC-GGFG-DXD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
Application Note: Comprehensive Characterization of Deruxtecan-Containing Antibody-Drug Conjugates using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload via a chemical linker. Trastuzumab deruxtecan (T-DXd), commercially known as Enhertu®, is a prominent example of a next-generation ADC. It comprises the HER2-targeted antibody trastuzumab, a cleavable tetrapeptide-based linker, and the topoisomerase I inhibitor payload, deruxtecan (DXd).
The intricate structure and heterogeneity of ADCs necessitate a suite of advanced analytical techniques for comprehensive characterization to ensure their quality, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool, providing detailed insights into the critical quality attributes of ADCs, including the drug-to-antibody ratio (DAR), conjugation sites, and various post-translational modifications (PTMs). This application note details key mass spectrometry-based methodologies for the in-depth characterization of deruxtecan-containing ADCs.
Experimental Workflows and Logical Relationships
The comprehensive characterization of an ADC like trastuzumab deruxtecan involves a multi-level mass spectrometric approach. The following diagram illustrates a general workflow, starting from the intact ADC down to the peptide level.
Caption: Overall workflow for the mass spectrometry-based characterization of deruxtecan ADCs.
Quantitative Data Summary
The following table summarizes key quantitative data for trastuzumab deruxtecan obtained through various mass spectrometry methods.
| Parameter | Method | Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | Native Intact MS | 7.94 | [1] |
| Average Drug-to-Antibody Ratio (DAR) | Native Intact MS | ~8.0 | [2][3] |
| Average Drug-to-Antibody Ratio (DAR) | Reduced Chains Analysis | 7.77 | [1] |
| Average Drug-to-Antibody Ratio (DAR) | Subunit Analysis | 7.74 | [1] |
| Drug Distribution | Native Intact MS | Predominantly 8 payloads per antibody, with a minor species containing 6 payloads (~5%). | [1] |
| Most Abundant N-Glycoform | Peptide Mapping | A2G0F (77.86%) | [1] |
| Light Chain N30 Deamidation | Peptide Mapping | 10.63% | [1] |
| Heavy Chain N55 Deamidation | Peptide Mapping | 1.09% | [1] |
| Sequence Coverage (Heavy Chain) | Peptide Mapping | 94.4% | [1] |
| Sequence Coverage (Light Chain) | Peptide Mapping | 95.3% | [1] |
Experimental Protocols
Native Intact Mass Analysis for DAR Determination
This protocol outlines the determination of the average DAR of trastuzumab deruxtecan at the intact level using native size-exclusion chromatography-mass spectrometry (SEC-MS). Native conditions are crucial for cysteine-linked ADCs like T-DXd to maintain the non-covalent interactions between the light and heavy chains after the reduction of interchain disulfide bonds during conjugation.[1]
Materials:
-
Trastuzumab deruxtecan (T-DXd) sample
-
Ammonium acetate solution (for mobile phase)
-
UHPLC system with a size-exclusion column (e.g., NativePac OBE-1 SEC column)[4]
-
High-resolution mass spectrometer (e.g., Orbitrap Exploris 240)[1][4]
Procedure:
-
Sample Preparation: Dilute the T-DXd sample to a final concentration of 1 mg/mL in a non-denaturing buffer, such as 100 mM ammonium acetate.
-
LC Separation:
-
Mass Spectrometry Analysis:
-
Couple the SEC eluent to the mass spectrometer equipped with an electrospray ionization (ESI) source optimized for native conditions (gentle source conditions).
-
Acquire data in positive ion mode over a mass range appropriate for the intact ADC (e.g., m/z 4000-8000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC species.
-
Identify the different glycoforms and drug-loaded species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative intensities.[5]
-
Peptide Mapping for Conjugation Site Analysis
This protocol provides a bottom-up approach to identify the specific cysteine residues conjugated with deruxtecan and to characterize other PTMs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Deruxtecan ADCs
This document provides detailed application notes and experimental protocols for a suite of in vitro cell-based assays designed to evaluate the efficacy of deruxtecan-based Antibody-Drug Conjugates (ADCs). These assays are essential for researchers, scientists, and drug development professionals working to characterize the mechanism of action and anti-tumor activity of this class of therapeutics.
Introduction to Deruxtecan
Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody, a cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1][2][3] Its mechanism of action begins with the antibody component binding to the HER2 receptor on tumor cells.[4] Following binding, the ADC-receptor complex is internalized, and the linker is cleaved by lysosomal enzymes such as Cathepsin B and L.[1][2][5] This releases the membrane-permeable DXd payload into the cytoplasm.[2] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[2][5] A key feature of deruxtecan is its ability to induce a "bystander effect," where the released payload can diffuse across cell membranes to kill neighboring antigen-negative tumor cells, which is particularly important in tumors with heterogeneous HER2 expression.[2][3][4][6]
Mechanism of Action & Signaling Pathways
To effectively design and interpret in vitro assays, a foundational understanding of the relevant biological pathways is crucial.
Deruxtecan's Cellular Mechanism of Action
The following diagram illustrates the multi-step process by which deruxtecan exerts its cytotoxic effects.
HER2 Signaling Pathway
The antibody component of T-DXd, trastuzumab, not only serves to deliver the payload but also has its own therapeutic effects by disrupting HER2 signaling. HER2 is a member of the ErbB family of receptor tyrosine kinases.[7] Upon dimerization, particularly with HER3, it activates potent downstream signaling cascades like PI3K/Akt and MAPK, which are critical for cell proliferation and survival.[8][9][10]
Topoisomerase I Inhibition by DXd
The payload, DXd, is a topoisomerase I inhibitor. Topoisomerase I (Top1) relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[11][12] DXd stabilizes the covalent complex between Top1 and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strand.[11][13] When a replication fork collides with this stabilized complex, it results in a permanent, lethal double-strand break, triggering apoptosis.[13][14]
Cytotoxicity / Cell Viability Assays
Application Note
Cytotoxicity assays are fundamental for determining the dose-dependent anti-proliferative effect of deruxtecan on cancer cell lines.[15] These assays measure the concentration of the ADC required to inhibit cell growth by 50% (IC₅₀). By testing on a panel of cell lines with varying levels of HER2 expression (e.g., HER2-high, HER2-low, and HER2-negative), one can assess the target-dependent activity of the ADC.[16][17]
Experimental Workflow: Cytotoxicity Assay
Protocol: Flow Cytometry-Based Cytotoxicity Assay
This protocol is adapted from methods used to assess the efficacy of deruxtecan-based ADCs.[18]
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive SK-BR-3, HER2-low NCI-N87) in 6-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the deruxtecan ADC and an isotype control ADC (non-binding antibody with the same payload) in complete culture medium. Common concentration ranges are 0.1 to 50 µg/mL.[18]
-
Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the ADCs. Include an "untreated" control with fresh medium only. Incubate the plates for 72 to 120 hours at 37°C in a humidified CO₂ incubator.[16][18]
-
Cell Harvest: After incubation, harvest all contents of each well, including the supernatant (to collect floating, non-viable cells) and adherent cells (detached using trypsin).
-
Staining: Centrifuge the cell suspensions, discard the supernatant, and resuspend the cell pellets in a suitable buffer like PBS. Add a viability dye such as Propidium Iodide (PI) at a final concentration of 1-2 µg/mL. PI enters cells with compromised membranes, staining non-viable cells red.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the total cell population and quantify the percentage of PI-negative (viable) cells.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control (set to 100% viability). Plot the percent viability against the log of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.
Representative Data
| Cell Line | HER2 Status | ADC | IC₅₀ (µg/mL) | Citation |
| ARK2 | TROP2 3+ | Dato-DXd | 0.11 | [19] |
| ARK2 | TROP2 3+ | Control ADC | 30.07 | [19] |
| ARK20 | TROP2 3+ | Dato-DXd | 0.11 | [19] |
| ARK20 | TROP2 3+ | Control ADC | 48.95 | [19] |
| ARK7 | TROP2 1+ | Dato-DXd | 80.38 | [19] |
| ARK7 | TROP2 1+ | Control ADC | 61.79 | [19] |
| Note: Data shown is for Datopotamab Deruxtecan (Dato-DXd), a TROP2-targeted ADC with the same payload, illustrating the principle of target-dependent cytotoxicity. |
Apoptosis Assays
Application Note
Apoptosis, or programmed cell death, is the intended mechanism of cytotoxicity for deruxtecan's payload.[2] Apoptosis assays are used to confirm and quantify that the observed cell death in cytotoxicity assays is occurring through this specific pathway. The most common method uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, in combination with a viability dye like PI to distinguish between early apoptotic, late apoptotic, and necrotic cells.[16][20][21]
Protocol: Annexin V/PI Apoptosis Assay
This protocol is based on standard methodologies for detecting apoptosis.[16][21]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 3-4 x 10⁵ cells per well.[16] The next day, treat the cells with the deruxtecan ADC at a concentration known to be effective (e.g., 1-2x the IC₅₀ value or a fixed high concentration like 1,000 ng/mL).[16] Include vehicle control and isotype control ADC groups.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis, typically 72-96 hours.[16]
-
Cell Harvest: Collect both floating and adherent cells as described in the cytotoxicity protocol. Wash the combined cells with cold PBS.
-
Staining: Use a commercial Annexin V-FITC Apoptosis Detection Kit. Resuspend the washed cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. The total apoptotic population is the sum of the early and late apoptotic cells.
Representative Data
| Cell Line | Treatment (1,000 ng/mL) | % Total Apoptotic Cells (Annexin V+) | Citation |
| BCX.010CL | Vehicle | ~5% | [16] |
| BCX.010CL | IgG-DXd (Control) | ~8% | [16] |
| BCX.010CL | Dato-DXd | ~35% | [16] |
| BCX.011CL | Vehicle | ~4% | [16] |
| BCX.011CL | IgG-DXd (Control) | ~6% | [16] |
| BCX.011CL | Dato-DXd | ~25% | [16] |
| Note: Data shown is for Datopotamab Deruxtecan (Dato-DXd), illustrating the principle of apoptosis induction. |
Bystander Effect Assays
Application Note
The bystander killing effect is a critical attribute of deruxtecan, enabling it to eliminate nearby tumor cells regardless of their HER2 expression status.[22][23] This is due to the high membrane permeability of the released DXd payload.[2][24] In vitro assays to measure this effect typically involve co-culturing HER2-positive and HER2-negative cells or transferring conditioned medium from ADC-treated HER2-positive cells to a culture of HER2-negative cells.[22][23]
Experimental Workflow: Bystander Assay (Co-Culture)
Protocol: Co-Culture Bystander Killing Assay
This protocol is adapted from methodologies designed to assess the bystander effect.[22][23]
-
Cell Preparation: Select a HER2-positive cell line (e.g., SK-BR-3, KPL-4) and a HER2-negative cell line (e.g., MCF7, MDA-MB-468).[22][23] To distinguish the populations during analysis, one cell line can be pre-labeled with a fluorescent tracker like CellTracker Green CMFDA, or they can be distinguished later by staining for the HER2 receptor.
-
Co-Culture Seeding: Seed the HER2-positive and HER2-negative cells together in the same wells of a 6-well plate at a defined ratio (e.g., 1:1 or 1:3). Allow cells to adhere overnight.
-
Control Wells: Set up control wells with each cell line cultured separately to measure the direct effect of the ADC on each population.
-
Treatment: Treat the co-cultures and monoculture controls with the deruxtecan ADC at a concentration that is cytotoxic to the HER2-positive cells but has minimal direct effect on the HER2-negative cells (e.g., 0.1-1 µg/mL).[6] Include an untreated control.
-
Incubation: Incubate the plates for an extended period, typically 5-6 days, to allow for the release of the payload and its effect on neighboring cells.[22]
-
Analysis: Harvest the cells and stain for viability (e.g., with PI) and, if not pre-labeled, for HER2 expression using a fluorescently-conjugated anti-HER2 antibody.
-
Flow Cytometry: Analyze the samples by flow cytometry. First, gate on the HER2-negative population (or the pre-labeled population). Within this gate, quantify the percentage of viable (PI-negative) cells.
-
Data Interpretation: A significant decrease in the viability of the HER2-negative cells in the co-culture condition compared to the HER2-negative monoculture control demonstrates a bystander killing effect.
Representative Data
| Condition | Treatment (0.1 µg/mL) | Viable HER2-Negative Cells (Relative #) | Citation |
| HCT116-Mock (HER2-) Monoculture | T-DXd | No significant change | [6] |
| HT-29-Mock (HER2-) Monoculture | T-DXd | No significant change | [6] |
| HCT116-Mock + HCT116-H2H (Co-culture) | T-DXd | Significant Reduction | [6] |
| HT-29-Mock + HT-29-H2H (Co-culture) | T-DXd | Significant Reduction | [6] |
| Note: Data is qualitative based on published findings demonstrating a significant reduction in the HER2-negative population only when co-cultured with HER2-positive cells and treated with T-DXd. |
ADC Internalization Assays
Application Note
The efficacy of an ADC is critically dependent on its ability to be internalized by the target cell after binding to its surface receptor.[25] Internalization assays quantify the rate and extent to which the ADC is taken up by the cells. This can be measured using fluorescently labeled ADCs and analyzing the increase in intracellular fluorescence over time via flow cytometry or imaging.[26][27]
Protocol: Flow Cytometry-Based Internalization Assay
-
ADC Labeling: Covalently label the deruxtecan ADC and an isotype control IgG with a stable fluorescent dye (e.g., Alexa Fluor 488) using a commercial conjugation kit, following the manufacturer's protocol.
-
Cell Preparation: Harvest HER2-positive cells and keep them on ice to inhibit membrane trafficking.
-
Binding Step: Incubate the cells with the fluorescently labeled ADC (e.g., 10-15 µg/mL) on ice for 30-60 minutes to allow binding to the cell surface without internalization.[26]
-
Washing: Wash the cells thoroughly with cold PBS to remove any unbound ADC.
-
Internalization Induction: Resuspend the cells in pre-warmed (37°C) culture medium and place them in a 37°C incubator. This temperature shift initiates active endocytosis.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.
-
Fluorescence Quenching: To distinguish between surface-bound and internalized ADC, treat half of the aliquot with a quenching agent like trypan blue, which will quench the fluorescence of the surface-bound (but not the internalized) ADC. The other half remains unquenched (total fluorescence).
-
Flow Cytometry: Analyze both quenched and unquenched samples for each time point by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: The internalization rate can be calculated by plotting the MFI of the quenched samples (representing internalized ADC) over time. The internalization half-life is the time it takes for the internalized fluorescence to reach 50% of its maximum.[25][27]
Representative Data
| ADC | Cell Line | Internalization Half-Life (hours) | Citation |
| T-DXd | N87 | ~46 | [27] |
| Trastuzumab | SKBR-3 | 4 - 24 | [25] |
| FucGM1-ADC | DMS79 | 6.9 | [25] |
| Note: Internalization rates are highly dependent on the cell line and antigen expression levels. Data is provided to show the range of expected outcomes. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HER2 - Wikipedia [en.wikipedia.org]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. marinbio.com [marinbio.com]
- 16. Antitumor Activity and Biomarker Analysis for TROP2 Antibody–Drug Conjugate Datopotamab Deruxtecan in Patient-Derived Breast Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 22. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 27. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Deruxtecan ADCs in Xenograft Mouse Models
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] Deruxtecan-based ADCs, such as trastuzumab deruxtecan (T-DXd), have demonstrated exceptional efficacy in a variety of solid tumors.[1] T-DXd is composed of a humanized anti-HER2 monoclonal antibody linked to deruxtecan (DXd), a highly potent topoisomerase I inhibitor, via a cleavable linker.[2] Preclinical evaluation of these complex biologics is critical, and in vivo xenograft mouse models are indispensable tools for assessing their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[3][4]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing both cell line-derived (CDX) and patient-derived xenograft (PDX) mouse models for the in vivo evaluation of deruxtecan ADCs.
Mechanism of Action of Deruxtecan ADCs
The therapeutic effect of a deruxtecan ADC is a multi-step process that begins with targeted binding and culminates in bystander killing of adjacent tumor cells.
-
Binding and Internalization : The ADC's monoclonal antibody selectively binds to its target antigen (e.g., HER2, TROP2, HER3) on the surface of a tumor cell.[1]
-
Lysosomal Trafficking : The ADC-antigen complex is then internalized by the cell through endocytosis and transported to the lysosome.[5][6]
-
Payload Release : Within the lysosome, enzymes such as cathepsins, which are often overexpressed in tumor cells, cleave the linker, releasing the cytotoxic payload, DXd.[1][7]
-
Induction of Apoptosis : The released DXd translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately triggering programmed cell death (apoptosis).[5][7]
-
Bystander Effect : A key feature of deruxtecan ADCs is the high membrane permeability of the DXd payload.[1] This allows DXd to diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they do not express the target antigen.[1][6] This "bystander effect" enhances the overall antitumor response.
Xenograft Mouse Models for ADC Evaluation
The choice of xenograft model is crucial for preclinical ADC evaluation. Both CDX and PDX models offer unique advantages.
-
Cell Line-Derived Xenografts (CDX) : These models are created by subcutaneously implanting established human cancer cell lines into immunodeficient mice.[8] CDX models are highly reproducible, cost-effective, and suitable for initial large-scale efficacy screening.[8][9]
-
Patient-Derived Xenografts (PDX) : PDX models are developed by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3] These models are known to better recapitulate the molecular and histological characteristics of the original human tumor, including its heterogeneity, making them invaluable for confirming efficacy in a more clinically relevant setting.[10][11]
Table 1: Examples of Xenograft Models Used in Deruxtecan ADC Studies
| Model Type | Cell Line / PDX Model | Cancer Type | Target & Expression Level | Mouse Strain | Reference(s) |
|---|---|---|---|---|---|
| CDX | NCI-N87 | Gastric Cancer | HER2 (High, IHC 3+) | Nude | [4][12] |
| CDX | JIMT-1 | Breast Cancer | HER2 (Intermediate) | Nude | [12][13] |
| CDX | Capan-1 | Pancreatic Cancer | HER2 (Low) | NOD-SCID | [12][13] |
| CDX | FaDu | Head and Neck (HNSCC) | HER2 (Low, IHC 1+) | NOD-SCID | [14] |
| CDX | KPL-4 | Breast Cancer | HER2 (High, IHC 3+) | N/A | [13] |
| PDX | USC-ARK2 | Uterine Serous Carcinoma | HER2 (High, IHC 3+) | CB-17/SCID | [7] |
| PDX | Multiple Models | Pediatric Solid Tumors | HER2 (Varying) | N/A | [15] |
| PDX | PDX.003.184 | Biliary Tract Cancer | HER2, TROP2, NECTIN4 | N/A |[10] |
Experimental Protocols for In Vivo Efficacy Studies
This section outlines a generalized protocol for conducting an in vivo efficacy study of a deruxtecan ADC in a xenograft mouse model.
3.1. Animal Models and Husbandry
-
Strain : Use immunodeficient mice such as Nude, NOD-SCID, or CB-17/SCID.[7][12] The choice may depend on the specific cell line or tumor type.
-
Housing : Maintain mice in a pathogen-free environment under standard conditions (e.g., 18–24°C, 55%–70% humidity, 12-hour light/dark cycle).[12]
-
Ethics : All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[12]
3.2. Tumor Implantation
-
CDX Models : Harvest cancer cells from culture. Resuspend cells in a sterile solution like PBS, often mixed 1:1 with Matrigel to support initial tumor growth.[7][12] Subcutaneously inject approximately 1x10⁷ cells in a volume of 150-200 µL into the flank of each mouse.[12]
-
PDX Models : Surgically implant a small fragment of patient tumor tissue (typically 2-3 mm³) subcutaneously into the flank of the mouse.
3.3. Tumor Monitoring and Animal Randomization
-
Monitor tumor growth by measuring the length and width with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach a predetermined average size (e.g., 150-200 mm³ or 0.2 cm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[7][15]
3.4. ADC Preparation and Administration
-
Reconstitute the deruxtecan ADC and any control ADC (e.g., an isotype control ADC) according to the manufacturer's instructions.
-
Administer the ADC intravenously (IV) via the tail vein. Doses can range from 1 to 10 mg/kg depending on the study design.[7][12]
-
Control groups should include a vehicle (e.g., PBS) and, ideally, an isotype control ADC to account for any non-specific effects of the antibody-drug conjugate platform.[7]
3.5. Efficacy Endpoints and Data Collection
-
Continue to measure tumor volume and mouse body weight (as a measure of toxicity) regularly throughout the study.
-
Primary efficacy endpoints often include:
-
Tumor Growth Inhibition (TGI) : The percentage difference in the mean tumor volume between treated and control groups.
-
T/C Ratio : The ratio of the mean tumor volume of the treated group (T) to the control group (C). A lower T/C ratio indicates greater efficacy.[12]
-
Event-Free Survival (EFS) : The time for tumors to reach a predetermined endpoint volume.[15]
-
Objective Responses : Categorization of tumor response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).[15]
-
3.6. Pharmacodynamic (PD) Analysis
-
At the end of the study, or at specific time points, collect tumors from a subset of mice.
-
Analyze tumors for biomarkers that confirm the ADC's mechanism of action. For deruxtecan ADCs, a key PD marker is the phosphorylation of H2A histone family member X (γH2AX), which indicates DNA double-strand breaks.[4][12]
-
Analysis can be performed using techniques like immunohistochemistry (IHC) or Western blotting.[12]
Data Presentation and Interpretation
Quantitative data from in vivo studies should be summarized clearly to facilitate comparison and interpretation.
Table 2: Summary of In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Xenograft Model | T-DXd Dose (mg/kg) | Outcome Measure | Result vs. Control | Reference(s) |
|---|---|---|---|---|
| NCI-N87 (HER2-High) | 10 | Tumor Growth Inhibition (T/C) | -6.1% (Significant Regression) | [12] |
| JIMT-1 (HER2-Int) | 10 | Tumor Growth Inhibition (T/C) | -35.7% (Significant Regression) | [12] |
| Capan-1 (HER2-Low) | 10 | Tumor Growth Inhibition (T/C) | -42.35% (Significant Regression) | [12] |
| FaDu (HER2-Low) | 10 | Tumor Volume Reduction | 6.6-fold smaller tumor volume vs. control at day 14 | [14] |
| Pediatric WT PDX | 5 | Event-Free Survival (EFS) | Significantly prolonged EFS | [15] |
| Pediatric OS PDX | 5 | Objective Response | Stable Disease (Best Response) | [15] |
| USC-ARK2 PDX (HER2-High) | 4 | Tumor Growth | Significant tumor growth suppression |[7] |
Table 3: Pharmacodynamic Response to T-DXd in Xenograft Models
| Xenograft Model | T-DXd Dose (mg/kg) | Biomarker | Observation | Reference(s) |
|---|---|---|---|---|
| NCI-N87 | 10 | γH2AX (IHC & Western Blot) | Sustained increase over several days post-treatment | [4][12] |
| JIMT-1 | 10 | γH2AX (IHC & Western Blot) | Sustained increase over several days post-treatment | [4][12] |
| Capan-1 | 10 | γH2AX (IHC & Western Blot) | Sustained increase over several days post-treatment |[4][12] |
Logical Relationships and Key Considerations
The success of a deruxtecan ADC study relies on a logical framework that connects target expression to in vivo outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. championsoncology.com [championsoncology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular imaging predicts trastuzumab‐deruxtecan (T‐DXd) response in head and neck cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Deruxtecan Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery of chemotherapy to cancer cells. Deruxtecan (DXd) is a highly potent topoisomerase I inhibitor payload that, when conjugated to a targeting antibody, has demonstrated significant clinical efficacy.[1] Trastuzumab deruxtecan, for instance, is an approved therapy for certain types of HER2-positive cancers.[2][3]
This document provides a detailed, step-by-step guide for the conjugation of deruxtecan to a monoclonal antibody using a commercially available kit. The protocol covers antibody preparation, reduction of interchain disulfide bonds, conjugation with a maleimide-activated deruxtecan derivative, and purification of the resulting ADC. Additionally, it outlines the methodology for determining the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC).
Mechanism of Action of Deruxtecan-based ADCs
Deruxtecan-based ADCs function through a multi-step process. First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[4] Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.[1][4] Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker connecting the antibody to the deruxtecan payload.[1][5] The released deruxtecan, a potent topoisomerase I inhibitor, then translocates to the nucleus, where it intercalates into DNA and inhibits the topoisomerase I enzyme.[1][6] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][7]
Figure 1: Mechanism of action of a deruxtecan-based ADC.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of deruxtecan to an antibody.
Materials and Reagents
-
Deruxtecan conjugation kit (containing maleimide-activated deruxtecan, reduction agent, buffers, and purification columns)
-
Monoclonal antibody (IgG isotype) in a suitable buffer (e.g., PBS)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Variable temperature incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer
-
HPLC system with a HIC column
Experimental Workflow
The overall workflow for deruxtecan conjugation consists of four main stages: antibody preparation, antibody reduction, conjugation, and purification.
Figure 2: Overall experimental workflow for deruxtecan conjugation.
Step 1: Antibody Preparation (Buffer Exchange)
The antibody must be in a buffer that is free of primary amines and other components that could interfere with the conjugation reaction. A buffer exchange step is often necessary.
-
Determine Antibody Concentration: Measure the initial concentration of your antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
Buffer Exchange:
-
Equilibrate a desalting column (e.g., a spin column with a suitable molecular weight cutoff) with the conjugation buffer provided in the kit.
-
Apply the antibody solution to the column.
-
Centrifuge the column according to the manufacturer's instructions to collect the antibody in the conjugation buffer.
-
Repeat the buffer exchange process if necessary to ensure complete removal of the original buffer.
-
-
Final Concentration Measurement: Measure the concentration of the antibody in the conjugation buffer.
Step 2: Antibody Reduction
This step reduces the interchain disulfide bonds of the antibody, creating free thiol groups for conjugation. The number of available thiols will influence the final DAR.
-
Prepare Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., TCEP) in the provided reaction buffer.
-
Reduction Reaction:
-
In a microcentrifuge tube, combine the antibody solution with the freshly prepared reducing agent. The molar ratio of reducing agent to antibody will determine the extent of reduction and, consequently, the final DAR. For a target DAR of approximately 4, a lower molar excess of TCEP is used compared to a target DAR of 8.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Step 3: Deruxtecan Conjugation
The maleimide group on the deruxtecan derivative reacts with the free thiol groups on the reduced antibody.
-
Prepare Deruxtecan Solution: Dissolve the maleimide-activated deruxtecan in an appropriate solvent (e.g., DMSO) as per the kit instructions.
-
Conjugation Reaction:
-
Add the deruxtecan solution to the reduced antibody solution. The molar ratio of deruxtecan to antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction: Add a quenching agent, such as N-acetyl cysteine, to react with any excess maleimide-deruxtecan.
Step 4: ADC Purification
Purification is necessary to remove unconjugated deruxtecan, excess reagents, and any aggregated ADC. Size exclusion chromatography (SEC) is a common method for this purpose.[8][9]
-
Equilibrate SEC Column: Equilibrate a size exclusion chromatography column with the final storage buffer (e.g., PBS).
-
Purify ADC:
-
Load the quenched conjugation reaction mixture onto the equilibrated SEC column.
-
Elute the ADC with the storage buffer. The ADC, being a larger molecule, will elute first, while smaller molecules like unconjugated drug and quenching agent will be retained longer.
-
Collect the fractions containing the purified ADC.
-
-
Concentrate and Store: Pool the ADC-containing fractions and concentrate if necessary using a centrifugal filter device. Store the purified ADC at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).
Data Presentation
The following tables summarize key quantitative parameters and expected outcomes for the deruxtecan conjugation process.
Table 1: Key Reaction Parameters
| Parameter | Standard DAR (~4) Protocol | High DAR (~8) Protocol |
| Antibody Input | 1-3 mg | 1-3 mg |
| Molar Ratio (TCEP:Antibody) | ~2-4 fold excess | ~8-10 fold excess |
| Molar Ratio (Deruxtecan:Antibody) | ~5-7 fold excess | ~10-15 fold excess |
| Reduction Time | 30-60 min at 37°C | 60-90 min at 37°C |
| Conjugation Time | 1-2 hours at RT | 1-2 hours at RT |
Table 2: Expected Yields and Quality Attributes
| Parameter | Expected Value/Range |
| Antibody Recovery after Buffer Exchange | >90% |
| Final ADC Yield | 70-90% |
| Average Drug-to-Antibody Ratio (DAR) | Standard: 3.5 - 4.5 |
| High Load: 7.5 - 8.0 | |
| Purity (by SEC-HPLC) | >95% monomer |
| Free Drug Level | <1% |
Experimental Protocol: DAR Analysis by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the drug-to-antibody ratio (DAR) of ADCs.[5][10] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Materials and Reagents
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure
-
Sample Preparation: Dilute the purified ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the percentage of each species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of that species) / 100
-
Table 3: Example HIC-HPLC Gradient for DAR Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 35 | 0 | 100 |
| 40 | 0 | 100 |
| 41 | 100 | 0 |
| 45 | 100 | 0 |
Note: The gradient may need to be optimized based on the specific antibody and HIC column used.
Conclusion
This guide provides a comprehensive framework for the successful conjugation of deruxtecan to a monoclonal antibody. By following these detailed protocols and utilizing the provided data tables and diagrams, researchers can confidently produce and characterize deruxtecan-based ADCs for their research and development needs. Careful optimization of reaction conditions and rigorous analytical characterization are crucial for ensuring the quality, potency, and consistency of the final ADC product.
References
- 1. Desalting and Buffer Exchange for Affinity Chromatography of Antibodies [sigmaaldrich.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. tpgi.com [tpgi.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application of deruxtecan ADCs in HER2-positive cancer research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxic effects of chemotherapy agents. Trastuzumab deruxtecan (T-DXd), an ADC composed of the anti-HER2 antibody trastuzumab linked to the topoisomerase I inhibitor deruxtecan, has demonstrated remarkable efficacy in the treatment of HER2-positive cancers.[1][2][3] This document provides detailed application notes and protocols for the use of deruxtecan ADCs in HER2-positive cancer research, aimed at researchers, scientists, and drug development professionals.
Trastuzumab deruxtecan is engineered with a high drug-to-antibody ratio (DAR) of approximately 8, ensuring potent delivery of the cytotoxic payload to tumor cells.[1][3] The mechanism of action involves binding to HER2 on the tumor cell surface, followed by internalization and lysosomal cleavage of the linker, releasing the membrane-permeable deruxtecan payload.[4][5] This payload then induces DNA damage and apoptosis.[2][4] A key feature of trastuzumab deruxtecan is its bystander effect, where the released payload can kill neighboring tumor cells, regardless of their HER2 expression status.[1][5]
Quantitative Data from Clinical Trials
The efficacy and safety of trastuzumab deruxtecan have been evaluated in numerous clinical trials across various HER2-expressing solid tumors. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Trastuzumab Deruxtecan in HER2-Positive Metastatic Breast Cancer
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) |
| DESTINY-Breast01 | T-DXd (5.4 mg/kg) | 184 | 61.4% | 20.8 | 19.4 |
| DESTINY-Breast02 | T-DXd (5.4 mg/kg) | 406 | 69.7% | 11.8 | 17.8 |
| DESTINY-Breast03 | T-DXd (5.4 mg/kg) | 261 | 79.7% | Not Reached | 28.8 |
| DESTINY-Breast05 | T-DXd (adjuvant) | 817 | N/A | N/A | 3-year invasive disease-free survival: ~95% |
Data compiled from multiple sources.[6][7][8][9]
Table 2: Efficacy of Trastuzumab Deruxtecan in Other HER2-Positive Solid Tumors
| Clinical Trial | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) |
| DESTINY-Gastric01 | Gastric Cancer | 126 | 51.3% | 12.5 |
| DESTINY-Lung01 | NSCLC (HER2-mutant) | 91 | 54.9% | 9.3 |
| DESTINY-CRC02 | Colorectal Cancer | 82 | 46.9% | 5.5 |
| DESTINY-PanTumor02 | Various Solid Tumors | 192 | 51.4% | 19.4 |
Data compiled from multiple sources.[4][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of deruxtecan ADCs in HER2-positive cancer research.
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a method to assess the cytotoxic effect of deruxtecan ADCs on HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
Trastuzumab deruxtecan
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HER2-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of trastuzumab deruxtecan in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted trastuzumab deruxtecan or control medium to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the ADC.
Protocol 2: Western Blotting for HER2 Signaling Pathway Analysis
This protocol outlines the steps to analyze the effect of deruxtecan ADCs on key proteins in the HER2 signaling pathway.
Materials:
-
HER2-positive cancer cell lines
-
Trastuzumab deruxtecan
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-p-HER2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HER2-positive cancer cells with trastuzumab deruxtecan at various concentrations and time points.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
Protocol 3: Immunohistochemistry (IHC) for HER2 Expression
This protocol provides a general guideline for the detection of HER2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking buffer
-
Anti-HER2 primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced epitope retrieval using the appropriate antigen retrieval solution.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate the sections with the anti-HER2 primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Evaluate HER2 staining intensity and pattern according to established scoring guidelines (e.g., ASCO/CAP guidelines).[12]
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a HER2-positive tumor xenograft model to evaluate the in vivo efficacy of deruxtecan ADCs.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HER2-positive cancer cell line (e.g., NCI-N87)
-
Matrigel (optional)
-
Trastuzumab deruxtecan
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HER2-positive cancer cells (typically 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer trastuzumab deruxtecan intravenously at the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blotting).
-
Analyze the data to determine the anti-tumor efficacy of the ADC.
Visualizations
Mechanism of Action of Trastuzumab Deruxtecan
Caption: Mechanism of action of trastuzumab deruxtecan.
HER2 Signaling Pathway and T-DXd Inhibition
Caption: HER2 signaling pathway and inhibition by T-DXd.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft efficacy study.
References
- 1. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab deruxtecan (T-DXd) with or without Pertuzumab versus Taxane, Trastuzumab and Pertuzumab in HER2-positive metastatic Breast Cancer (DESTINY-Breast09) [astrazenecaclinicaltrials.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Trastuzumab deruxtecan versus treatment of physician's choice in patients with HER2-positive metastatic breast cancer (DESTINY-Breast02): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exceptional responses to Trastuzumab deruxtecan in HER2-positive breast cancer: two illustrative case reports [frontiersin.org]
- 12. Immunohistochemistry and fluorescence in situ hybridization assessment of HER2 in clinical trials of adjuvant therapy for breast cancer (NCCTG N9831, BCIRG 006, and BCIRG 005) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is a key component in the development of Antibody-Drug Conjugates (ADCs), serving as a potent cytotoxic drug-linker. It incorporates the topoisomerase I inhibitor deruxtecan, linked via a protease-cleavable Gly-Mal-GGFG tetrapeptide linker. This linker system is designed to be stable in circulation and release the active deruxtecan payload within target tumor cells, leading to DNA damage and apoptosis.[1][2][3][4][5] Proper preparation of this compound is critical for the accuracy and reproducibility of in vivo studies. These application notes provide detailed protocols for the preparation of stock solutions and in vivo formulations of this compound.
Compound Information
| Property | Value | Reference |
| Full Name | This compound | [6][7] |
| Synonyms | MC-GGFG-DXD | [2][8] |
| CAS Number | 2750623-07-3 | [9][10] |
| Molecular Formula | C₅₂H₅₅FN₁₀O₁₅ | [9] |
| Molecular Weight | 1079.05 g/mol | [9] |
| Mechanism of Action | Topoisomerase I Inhibitor | [6][9][11] |
| Appearance | Light yellow to yellow solid | [12] |
Experimental Protocols
I. Preparation of Stock Solutions
The preparation of a concentrated stock solution is the first step for subsequent dilutions to working concentrations for in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[6][9]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[9]
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. It is recommended to start with a common concentration such as 10 mM or 25 mg/mL.[9]
-
Dissolution: Vortex the solution vigorously to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light. The stock solution is stable for up to 6 months under these conditions.[12][13]
Stock Solution Preparation Table: [7][9]
| Desired Stock Concentration | Volume of DMSO to add to: | |
| 1 mg | 5 mg | |
| 1 mM | 0.9267 mL | 4.6337 mL |
| 5 mM | 0.1853 mL | 0.9267 mL |
| 10 mM | 0.0927 mL | 0.4634 mL |
II. Preparation of In Vivo Formulations
For in vivo administration, the DMSO stock solution must be further diluted into a biocompatible vehicle. Below are two common formulation protocols. It is crucial to prepare these formulations fresh before each experiment for optimal results.[6]
A. Formulation with PEG300 and Tween 80 [6]
This formulation is suitable for creating a clear solution for parenteral administration.
Materials:
-
This compound DMSO stock solution
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile tubes for mixing
Protocol:
-
Initial Dilution: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300: Add the appropriate volume of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80: Add the required volume of Tween 80 and mix again until the solution is clear.
-
Final Dilution: Add the final volume of ddH₂O or saline and mix to achieve the desired final concentration. Ensure the final solution is clear before administration.
B. Formulation with Corn Oil [6][7]
This formulation is often used for subcutaneous or intraperitoneal injections.
Materials:
-
This compound DMSO stock solution
-
Sterile corn oil
-
Sterile tubes for mixing
Protocol:
-
Mixing: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add Corn Oil: Add the appropriate volume of sterile corn oil.
-
Homogenize: Vortex the mixture vigorously to create a uniform suspension or a clear solution. Ensure homogeneity before administration.
Example In Vivo Formulation Calculation:
To prepare a 1 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Start with a 10 mg/mL DMSO stock solution.
-
For a final volume of 1 mL, you will need 100 µL of the 10 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of saline and mix.
Visualizations
Mechanism of Action: ADC-Mediated Delivery of Deruxtecan
Caption: ADC delivers deruxtecan to tumor cells, leading to DNA damage and apoptosis.
Experimental Workflow: In Vivo Formulation Preparation
Caption: Workflow for preparing Gly-Mal-GGFG-Deruxtecan for in vivo studies.
Safety and Handling Precautions
-
This compound is a potent cytotoxic agent and should be handled with extreme care in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling of the dry powder and concentrated stock solutions should be performed in a chemical fume hood or a biological safety cabinet.
-
Dispose of all waste materials contaminated with the compound according to institutional guidelines for cytotoxic waste.
-
It is recommended to store the product in a sealed and protected environment, avoiding exposure to moisture and light.[6]
References
- 1. Deruxtecan, 1599440-13-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Topoisomerase | 2750623-07-3 | Invivochem [invivochem.com]
- 7. glpbio.com [glpbio.com]
- 8. MC-GGFG-DXD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Experimental Design for Preclinical Studies of Novel Deruxtecan ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) represent a rapidly advancing class of targeted cancer therapies. Novel ADCs utilizing a deruxtecan payload, a potent topoisomerase I inhibitor, have demonstrated significant clinical efficacy.[1][2] The defining features of deruxtecan ADCs include a high drug-to-antibody ratio (DAR) of approximately 8, a tumor-selective cleavable linker, and a highly potent, membrane-permeable payload (DXd) that mediates a strong bystander killing effect.[3][4][5] This bystander effect, where the payload diffuses from target cells to kill adjacent antigen-negative cells, is crucial for treating tumors with heterogeneous antigen expression.[6][7]
A rigorous and well-defined preclinical experimental plan is critical to evaluate the therapeutic potential and characterize the unique properties of new deruxtecan ADC candidates. These application notes provide detailed protocols and experimental design considerations for the in vitro and in vivo preclinical evaluation of novel deruxtecan ADCs.
General Mechanism of Action
The therapeutic effect of a deruxtecan ADC is a multi-step process that begins with specific binding to a tumor-associated antigen on the cancer cell surface and culminates in apoptosis of the target cell and its neighbors.
-
Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to its target antigen on the surface of a tumor cell.[3]
-
Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[8]
-
Trafficking & Cleavage: The complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the tetrapeptide-based linker.[9][10]
-
Payload Release: This cleavage releases the potent topoisomerase I inhibitor payload, deruxtecan (DXd), into the cytoplasm.[8]
-
Topoisomerase I Inhibition: DXd translocates to the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks that occur during DNA replication.[11][12] This stabilization of the cleavage complex leads to the accumulation of DNA double-strand breaks.[13]
-
Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis).[9]
-
Bystander Effect: Due to its high membrane permeability, the released DXd can diffuse out of the target cell and into adjacent tumor cells, regardless of their antigen expression status, inducing a potent bystander killing effect.[3][4]
Overall Preclinical Experimental Workflow
The preclinical evaluation of a novel deruxtecan ADC follows a structured, tiered approach, moving from in vitro characterization to in vivo efficacy and safety assessment.
In Vitro Evaluation Protocols
In vitro assays are fundamental for the initial characterization of the ADC's potency, specificity, and mechanism of action.
Protocol: Target Antigen Expression Analysis
Objective: To quantify the expression level of the target antigen on the surface of various cancer cell lines. Methodology:
-
Cell Preparation: Culture selected cancer cell lines (e.g., HER2-high NCI-N87, HER2-low MCF-7) to ~80% confluency. Harvest cells using a non-enzymatic cell dissociation buffer.
-
Staining: Resuspend 1x10^6 cells in FACS buffer (PBS + 2% FBS). Add the primary antibody (the same clone as in the ADC) at a predetermined optimal concentration. Incubate for 30-60 minutes at 4°C.
-
Secondary Antibody: Wash cells twice with FACS buffer. Add a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG). Incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash cells twice. Resuspend in FACS buffer containing a viability dye (e.g., DAPI). Analyze on a flow cytometer.
-
Quantification: Use quantitative flow cytometry beads (e.g., Quantum Simply Cellular) to convert the mean fluorescence intensity (MFI) to the number of antibody binding capacity (ABC) sites per cell.
Protocol: Cell Viability (Cytotoxicity) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel ADC in antigen-positive and antigen-negative cell lines. Methodology:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the novel ADC, a non-targeting control ADC, and free deruxtecan payload. Add the compounds to the cells.
-
Incubation: Incubate the plates for 96-120 hours at 37°C, 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control wells. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (four-parameter logistic fit).
Protocol: Bystander Effect Co-Culture Assay[14]
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells. Methodology:
-
Cell Labeling: Label the antigen-negative cell line (e.g., MDA-MB-468) with a fluorescent marker like GFP.
-
Co-Culture Seeding: Seed a mixture of antigen-positive (e.g., NCI-N87) and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate. Allow cells to adhere overnight.
-
ADC Treatment: Add serial dilutions of the deruxtecan ADC or a control ADC with a non-permeable payload (e.g., T-DM1).
-
Incubation: Incubate for 120 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with a viability dye. Use flow cytometry to gate on the GFP-positive population and determine the percentage of viable antigen-negative cells.
-
Data Analysis: Plot the viability of the antigen-negative cells against the ADC concentration to determine the extent of the bystander effect.[14]
Protocol: ADC Internalization Assay[16]
Objective: To visualize and quantify the rate of ADC internalization into target cells.[15] Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo Red) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Seed target cells on glass-bottom plates. Add the labeled ADC to the cells.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with an incubator. Acquire images at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.
-
Data Analysis: Quantify the increase in intracellular fluorescence intensity over time using image analysis software. The rate of fluorescence increase corresponds to the rate of internalization and trafficking to acidic compartments.
Representative In Vitro Data
| Cell Line | Target Antigen Expression (ABC sites/cell ) | Novel ADC IC50 (nM) | Control ADC IC50 (nM) | Bystander Killing (% of Ag-Negative Cells) |
| NCI-N87 | High (>500,000) | 0.5 | >1000 | 85% |
| BT-474 | High (>500,000) | 0.8 | >1000 | 78% |
| JIMT-1 | Medium (~100,000) | 5.2 | >1000 | 55% |
| MCF-7 | Low (~20,000) | 85.0 | >1000 | 30% |
| MDA-MB-468 | Negative (<1,000) | >1000 | >1000 | N/A |
Table 1: Example summary of in vitro characterization data for a novel deruxtecan ADC.
In Vivo Evaluation Protocols
In vivo studies using xenograft models are essential to determine the anti-tumor efficacy of the ADC in a biological system.
Protocol: Cell Line-Derived (CDX) and Patient-Derived (PDX) Xenograft Model Establishment
Objective: To establish tumors in immunocompromised mice for efficacy studies.[16] Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Implantation (CDX): Harvest cancer cells from culture. Resuspend 5-10 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the right flank of the mouse.
-
Implantation (PDX): Obtain fresh patient tumor tissue. Implant a small fragment (~3x3 mm) subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
Protocol: In Vivo Efficacy (Tumor Growth Inhibition) Study
Objective: To evaluate the anti-tumor activity of the ADC in an established xenograft model. Methodology:
-
Treatment Groups: Establish relevant treatment groups, including:
-
Vehicle Control (e.g., saline)
-
Novel Deruxtecan ADC (e.g., 3, 5, 10 mg/kg)[17]
-
Isotype Control ADC (non-targeting)
-
Unconjugated Antibody
-
Positive Control (e.g., Trastuzumab Deruxtecan if the target is HER2)
-
-
Dosing: Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once every 3 weeks).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days or until humane endpoints are reached).
-
Endpoint Analysis: At the end of the study, collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100. Analyze statistical significance between groups.
Representative In Vivo Data
| Xenograft Model | Treatment Group (Dose) | Endpoint Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (TGI %) |
| NCI-N87 (CDX) | Vehicle | 1520 ± 180 | - |
| Novel ADC (3 mg/kg) | 450 ± 95 | 70.4% | |
| Novel ADC (10 mg/kg) | 55 ± 25 (Regression) | >100% | |
| Isotype Control ADC | 1480 ± 210 | 2.6% | |
| Breast PDX (HER2-Low) | Vehicle | 1250 ± 150 | - |
| Novel ADC (10 mg/kg) | 310 ± 80 | 75.2% | |
| T-DM1 (10 mg/kg) | 1100 ± 165 | 12.0% |
Table 2: Example summary of in vivo efficacy data in xenograft models.
Bioanalytical Methods
Pharmacokinetic (PK) analysis requires specific and sensitive bioanalytical methods to quantify the different components of the ADC in circulation.[18][19]
| Analyte | Description | Recommended Assay | Purpose |
| Total Antibody | Measures all antibody molecules, regardless of conjugation status. | Ligand-Binding Assay (LBA), e.g., ELISA | Determines the overall clearance and exposure of the antibody backbone.[20] |
| Conjugated ADC | Measures antibody molecules that still have one or more DXd payloads attached. | Hybrid LBA-LC/MS or specific LBA | Assesses the stability of the ADC in circulation and the exposure of the active drug conjugate.[21] |
| Free Payload (DXd) | Measures the unconjugated deruxtecan payload that has been prematurely released. | LC-MS/MS | Monitors for premature cleavage of the linker, which can inform systemic toxicity.[19] |
Table 3: Key analytes and corresponding bioanalytical methods for deruxtecan ADC PK studies.
Payload Signaling Pathway
The deruxtecan (DXd) payload is a topoisomerase I inhibitor. Its mechanism of action converges on the induction of DNA damage, which activates the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[22]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. Antibody–drug conjugates: the evolving field of targeted chemotherapy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 16. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streamlining the Bioanalysis of Antibody-Drug Conjugates (ADCs): Simultaneous Determination of Total Antibodies and Conjugated Payloads - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 21. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Deruxtecan Antibody-Drug Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of deruxtecan antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deruxtecan ADC aggregation?
A1: Aggregation of deruxtecan, and antibody-drug conjugates in general, is a complex issue arising from a combination of factors that compromise the conformational and colloidal stability of the ADC. Key causes include:
-
Physicochemical Properties of ADC Components: The conjugation of the hydrophobic payload, deruxtecan (a topoisomerase I inhibitor), to the trastuzumab antibody increases the overall hydrophobicity of the molecule. This can expose hydrophobic patches that promote self-association to minimize contact with the aqueous environment.[1][2] The drug-to-antibody ratio (DAR) is also a critical factor; higher DARs often lead to a greater propensity for aggregation.[1][2]
-
Formulation and Buffer Conditions: Unfavorable buffer conditions can significantly impact ADC stability.[3] Factors such as pH, ionic strength, and the choice of excipients are crucial. For instance, holding the ADC at a pH near its isoelectric point can reduce its solubility and promote aggregation.[3]
-
Manufacturing and Processing Conditions: The conjugation process itself can introduce stress. The use of organic solvents to dissolve the hydrophobic payload and linker can promote aggregation.[3] Additionally, steps like purification and buffer exchange can introduce mechanical stress.[4]
-
Storage and Handling: Exposure to physical stress such as elevated temperatures, freeze-thaw cycles, shaking, and light can lead to denaturation and subsequent aggregation.[1][5][6]
Q2: What are the consequences of deruxtecan ADC aggregation?
A2: ADC aggregation can have several detrimental effects on the quality, efficacy, and safety of the therapeutic:
-
Reduced Efficacy: Aggregation can lead to a loss of biological activity by sterically hindering the antibody's binding to its target antigen (HER2 for deruxtecan) or by altering the ADC's pharmacokinetic profile.[7]
-
Increased Immunogenicity: The presence of aggregates, particularly soluble high molecular weight species, can trigger an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[8]
-
Safety Concerns: Aggregates can activate Fcγ receptors on immune cells, leading to off-target toxicity.[9][10] This can cause the non-specific killing of healthy cells and increase adverse side effects.[1]
-
Manufacturing and Product Quality Issues: Aggregation can lead to product loss during manufacturing due to precipitation and the need for additional purification steps.[1] This impacts yield and the economic viability of the production process.[1]
Q3: Which analytical techniques are recommended for detecting and quantifying deruxtecan ADC aggregation?
A3: A multi-pronged approach using orthogonal analytical techniques is recommended to accurately characterize and quantify aggregation. No single method can capture the full aggregation profile.[3] Key techniques include:
-
Size Exclusion Chromatography (SEC) and SEC with Multi-Angle Light Scattering (SEC-MALS): SEC is a widely used method to separate molecules based on their hydrodynamic volume, allowing for the quantification of monomers, dimers, and higher-order aggregates.[1] SEC-MALS is a powerful enhancement that provides absolute molecular weight determination for each eluting species, offering a more detailed characterization of aggregates without the need for column calibration with standards.[3][11]
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive, column-free technique that characterizes macromolecules in solution based on their sedimentation behavior in a centrifugal field. It is particularly valuable for detecting low levels of aggregates and for characterizing their size and shape distribution.[1]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used for high-throughput screening of formulation conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry. It can provide detailed information on the composition and structure of aggregates.[1]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues related to deruxtecan ADC aggregation that may be encountered during experiments.
Issue 1: Increased Aggregation Observed After Formulation or Buffer Exchange
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH of the formulation buffer. | Perform a pH screening study. Prepare the deruxtecan ADC in a series of buffers with pH values ranging from 5.0 to 7.0. It has been observed that human IgGs are generally stable with minimal heat-induced degradation and aggregation at pH 5.0-5.5.[12] Analyze aggregation levels using SEC-MALS after a defined incubation period. | Identification of a pH range that minimizes aggregation and maintains the stability of the ADC. |
| Inappropriate buffer species or ionic strength. | Evaluate different buffer systems (e.g., citrate, histidine, phosphate) and varying salt concentrations (e.g., 50-150 mM NaCl). Unfavorable salt concentrations, either too low or too high, can promote aggregation.[3] | Selection of a buffer and salt concentration that enhances the colloidal stability of the deruxtecan ADC. |
| Lack of stabilizing excipients. | Screen a panel of cryoprotectants and lyoprotectants such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80). These excipients can protect the ADC from denaturation and aggregation.[13] | A formulation containing an optimal combination of excipients that significantly reduces aggregation. |
Issue 2: Aggregation Detected During or After the Conjugation Process
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic interactions during conjugation in solution. | Consider immobilizing the trastuzumab antibody on a solid support (e.g., affinity resin) prior to conjugation. This "Lock-Release" approach physically separates the antibody molecules during the conjugation of the hydrophobic payload, preventing them from aggregating.[3] | A significant reduction in aggregation during the conjugation step, leading to a higher yield of monomeric ADC. |
| Presence of organic solvents. | Minimize the concentration of organic solvent required to dissolve the deruxtecan-linker payload. Explore the use of more hydrophilic linkers if possible. | Reduced aggregation propensity during the conjugation reaction. |
| Unfavorable reaction conditions (pH, temperature). | Optimize the pH and temperature of the conjugation reaction to ensure efficient conjugation while minimizing stress on the antibody. | Improved yield of the desired ADC with lower levels of aggregation. |
Issue 3: Aggregation Increases During Storage or After Stress Conditions (e.g., Freeze-Thaw, Agitation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate storage temperature. | Store the deruxtecan ADC at the recommended temperature, typically 2-8°C, and protect from light.[14] Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization. | Maintained stability and minimal increase in aggregation over the intended storage period. |
| Mechanical stress from agitation or shaking. | Handle the ADC solution with care to avoid vigorous shaking or stirring. If agitation is necessary, use gentle mixing methods. The inclusion of surfactants like polysorbates in the formulation can help protect against interfacial stress.[13] | Reduced formation of aggregates due to mechanical stress. |
| Instability during freeze-thaw cycles. | If freeze-thaw is unavoidable, control the freezing and thawing rates. The addition of cryoprotectants such as sucrose or trehalose to the formulation is crucial to protect the ADC from freeze-induced stresses.[6][15] | Preservation of the ADC's integrity and minimal aggregation after freeze-thaw cycles. |
| Lyophilization-induced aggregation. | Optimize the lyophilization cycle (freezing rate, primary and secondary drying times and temperatures). The formulation should contain appropriate lyoprotectants (e.g., sugars) to form a stable amorphous matrix that protects the ADC.[16][17][18] | A stable lyophilized powder that can be reconstituted with minimal aggregation. |
Data on Formulation and Storage Conditions
While specific quantitative data for deruxtecan is limited in the public domain, the following tables provide illustrative examples based on studies of the parent antibody, trastuzumab, and other similar ADCs. This data can serve as a starting point for optimizing deruxtecan formulations.
Table 1: Effect of Formulation on Trastuzumab Aggregation Under Stress Conditions
| Formulation | Stress Condition | Soluble Aggregates (%) | Insoluble Aggregates | Reference |
| Sucrose-based | Freeze-drying | Significant Increase | - | [13] |
| Sorbitol-based (no surfactant) | Agitation | - | Significant Increase | [13] |
| Trehalose-based | Freeze-drying, Freeze-thaw, Agitation | Minimal Change | Minimal Change | [13] |
This table is based on a study of trastuzumab and highlights the importance of excipient choice in preventing aggregation under different stress conditions.
Table 2: Impact of Storage Temperature and Concentration on Trastuzumab MMAE ADC Aggregation
| ADC | Storage Temperature | Aggregation (%) | Reference |
| Trastuzumab MMAE ADC (DAR=8) | +4°C (2 days) | Moderately aggregated | [9] |
| Trastuzumab MMAE ADC (DAR=8) | +40°C (2 days) | >95% | [9] |
| Naked Trastuzumab | +4°C (2 days) | Not aggregated | [9] |
| Naked Trastuzumab | +40°C (2 days) | Not aggregated | [9] |
This data for a trastuzumab-MMAE ADC illustrates the significant impact of the conjugated payload and elevated temperature on aggregation compared to the naked antibody.
Experimental Protocols
Protocol 1: General Procedure for Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Analysis of Deruxtecan ADC Aggregation
This protocol provides a general framework for the analysis of deruxtecan ADC aggregation. Specific parameters may need to be optimized for your particular instrument and sample.
1. Materials and Reagents:
-
Deruxtecan ADC sample
-
Mobile Phase: A suitable buffer, for example, 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The mobile phase should be filtered (0.1 µm filter) and degassed.
-
Size-Exclusion Chromatography Column: A column suitable for the separation of monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC 300Å).
-
SEC-MALS system: An HPLC system coupled with a MALS detector and a refractive index (RI) detector.
2. Instrument Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for all detectors (UV, MALS, and RI).
-
Ensure the MALS detector is properly calibrated and the RI detector is zeroed.
3. Sample Preparation:
-
If necessary, dilute the deruxtecan ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove any large particulates.
4. Data Acquisition:
-
Inject a suitable volume of the prepared sample (e.g., 100 µL) onto the equilibrated SEC column.
-
Collect the data from the UV, MALS, and RI detectors for the entire chromatographic run.
5. Data Analysis:
-
Use the appropriate software (e.g., ASTRA) to analyze the collected data.
-
Determine the molar mass of the eluting species across the chromatogram.
-
Identify and quantify the percentage of monomer, dimer, and higher-order aggregates based on their molar masses and peak areas.
Protocol 2: Conceptual Workflow for Antibody Immobilization on an Affinity Resin for Conjugation ("Lock-Release" Strategy)
This protocol outlines the general steps for immobilizing an antibody on an affinity resin before conjugation, a strategy to prevent aggregation.
1. Materials and Reagents:
-
Trastuzumab antibody solution
-
Affinity Resin: A resin with high affinity for the antibody's Fc region (e.g., Protein A or a mimetic resin).
-
Binding/Wash Buffer: A buffer that promotes strong binding of the antibody to the resin (e.g., PBS, pH 7.4).
-
Conjugation Buffer: A buffer suitable for the conjugation chemistry, which may have a different pH.
-
Deruxtecan-linker payload solution.
-
Quenching solution (if applicable).
-
Elution Buffer: A buffer with a low pH (e.g., glycine-HCl, pH 2.5-3.0) to disrupt the antibody-resin interaction.
-
Neutralization Buffer: A buffer to immediately adjust the pH of the eluted ADC back to a neutral range (e.g., 1M Tris, pH 8.0).
2. Resin Preparation:
-
Equilibrate the affinity resin with the Binding/Wash Buffer according to the manufacturer's instructions.
3. Antibody Immobilization:
-
Load the trastuzumab antibody solution onto the equilibrated resin. Allow sufficient incubation time for the antibody to bind to the resin.
-
Wash the resin extensively with the Binding/Wash Buffer to remove any unbound antibody.
4. Buffer Exchange (if necessary):
-
If the conjugation reaction requires a different buffer, wash the resin with the Conjugation Buffer.
5. Conjugation:
-
Add the deruxtecan-linker payload solution to the resin with the immobilized antibody.
-
Incubate under optimized conditions (temperature, time) to allow the conjugation reaction to proceed.
6. Washing:
-
After the conjugation, wash the resin thoroughly with the Conjugation Buffer and then with the Binding/Wash Buffer to remove excess payload-linker and reaction byproducts.
7. Elution ("Release"):
-
Elute the deruxtecan ADC from the resin by adding the Elution Buffer.
-
Collect the eluate in a tube containing the Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
8. Buffer Exchange/Desalting:
-
Perform a final buffer exchange step to transfer the purified ADC into the desired final formulation buffer.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. youtube.com [youtube.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Freeze thaw and lyophilization induced alteration in mAb therapeutics: Trastuzumab as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scitechnol.com [scitechnol.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting low drug-to-antibody ratio in deruxtecan conjugation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the conjugation of deruxtecan to antibodies, with a specific focus on troubleshooting low drug-to-antibody ratios (DAR).
Frequently Asked Questions (FAQs) - Troubleshooting Low DAR
Q1: We observe a significantly lower than expected average DAR. What are the potential causes and how can we troubleshoot this?
A low drug-to-antibody ratio (DAR) is a common issue in antibody-drug conjugate (ADC) development and can impact therapeutic efficacy.[1][2] Several factors during the conjugation process can contribute to a lower than expected DAR. Below are the primary causes and corresponding troubleshooting steps.
Potential Cause 1: Incomplete Antibody Reduction
The conjugation of deruxtecan typically involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups for maleimide attachment.[1][3] Incomplete reduction is a primary reason for low DAR.[4]
-
Troubleshooting Steps:
-
Verify Reducing Agent Activity: Ensure the reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is fresh and has been stored correctly to prevent oxidation.[5] Prepare TCEP solutions immediately before use.
-
Optimize TCEP Concentration: A titration of the TCEP concentration can be performed to find the optimal molar excess needed for the desired level of reduction without causing antibody fragmentation.[1][6]
-
Optimize Reduction Conditions: The incubation time and temperature of the reduction step are critical.[4] Ensure the reaction proceeds for the recommended duration (typically 1-3 hours at room temperature or 37°C) to allow for complete reduction.[1][3]
-
Confirm Reduction: Before proceeding to the conjugation step, the level of reduction can be quantified using Ellman's test to measure the number of free thiols.[7]
-
Potential Cause 2: Instability of the Drug-Linker
The maleimide group on the deruxtecan drug-linker is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation.[8][9]
-
Troubleshooting Steps:
-
Fresh Drug-Linker Solution: Prepare the deruxtecan-maleimide solution in an anhydrous solvent like DMSO immediately before addition to the reaction mixture.[10]
-
Control pH: The conjugation reaction should be performed in a pH range of 6.5-7.5 to balance the reactivity of the thiols and the stability of the maleimide group.[8][11] Higher pH increases the rate of maleimide hydrolysis.[8]
-
Minimize Reaction Time: While the conjugation reaction is typically rapid, prolonged reaction times can increase the chance of maleimide hydrolysis. Monitor the reaction progress to determine the optimal time.
-
Potential Cause 3: Suboptimal Conjugation Reaction Conditions
The efficiency of the conjugation reaction is dependent on several parameters.
-
Troubleshooting Steps:
-
Molar Ratio of Drug-Linker to Antibody: A sufficient molar excess of the deruxtecan drug-linker is required to drive the conjugation reaction to completion. A typical starting point is a 10 to 20-fold molar excess of the drug-linker to the antibody.[11][12]
-
Presence of Impurities: Ensure that the antibody preparation is free from impurities that may contain reactive thiol groups, which would compete with the antibody for the drug-linker.
-
Co-solvents: The addition of a small percentage of an organic co-solvent (e.g., 5-10% DMA or DMSO) can help with the solubility of the hydrophobic drug-linker without causing significant antibody aggregation.[1][13]
-
Potential Cause 4: Antibody Aggregation
Antibody aggregation can hinder the accessibility of the thiol groups for conjugation, leading to a lower DAR.[13][14]
-
Troubleshooting Steps:
-
Monitor Aggregation: Use size-exclusion chromatography (SEC) to monitor for aggregation after the reduction and conjugation steps.
-
Optimize Buffer Conditions: Unfavorable buffer conditions, such as incorrect pH or salt concentration, can promote aggregation.[13]
-
Control Protein Concentration: Higher antibody concentrations can increase the likelihood of aggregation.[15]
-
Q2: How can we confirm that our analytical method for DAR determination is accurate?
Accurate determination of the DAR is crucial for ADC characterization.[16] Several orthogonal methods should be used to confirm the results.[]
-
Recommended Analytical Techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for DAR analysis as it can separate ADC species with different numbers of conjugated drugs.[2][][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR of both the intact and reduced ADC.[19][20][21]
-
UV-Vis Spectrophotometry: This is a simpler and quicker method that provides an average DAR but does not give information on the distribution of different DAR species.[7][22][23]
-
Mass Spectrometry (MS): LC-MS provides the most detailed information, confirming the mass of the ADC and allowing for precise DAR calculation.[24]
-
Comparing the results from at least two of these methods will provide confidence in the accuracy of your DAR measurement.
Experimental Workflows and Protocols
Deruxtecan Conjugation Experimental Workflow
Detailed Protocol for Deruxtecan Conjugation
This protocol is a general guideline for the conjugation of a maleimide-functionalized deruxtecan to a monoclonal antibody via reduction of interchain disulfide bonds. Optimization may be required for specific antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl)[1]
-
Deruxtecan-maleimide drug-linker[3]
-
Anhydrous dimethyl sulfoxide (DMSO)[25]
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2-7.4)[1]
-
Purification columns (e.g., size-exclusion or hydrophobic interaction chromatography)[]
-
Quenching reagent (e.g., N-acetylcysteine) (optional)[6]
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Removal of Excess TCEP (Optional but Recommended):
-
Remove the excess TCEP using a desalting column or a centrifugal concentrator.[1] This step is crucial to prevent the reduction of the maleimide group on the drug-linker.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the deruxtecan-maleimide in anhydrous DMSO to a concentration of 10 mM.[10]
-
Add the deruxtecan-maleimide solution to the reduced antibody solution at a 10-20 molar excess.[11][12] The final concentration of DMSO in the reaction mixture should ideally be below 10%.[1]
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.[12]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as N-acetylcysteine can be added at a concentration that is in molar excess to the drug-linker.[6]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[]
-
-
Characterization:
-
Determine the protein concentration and the average DAR of the purified ADC using the analytical methods described below.
-
Troubleshooting Decision Tree for Low DAR
Methodologies for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. With each conjugated deruxtecan molecule, the hydrophobicity of the ADC increases, resulting in a longer retention time on the HIC column.[2][18]
-
Typical Mobile Phases:
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from high to low salt concentration (decreasing Mobile Phase A and increasing Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can be used to analyze both the intact ADC and the reduced light and heavy chains.[19][20]
-
Typical Mobile Phases:
-
Procedure for Reduced ADC:
-
Reduce the ADC sample with a reducing agent like DTT or TCEP.[21]
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the light and heavy chains and their drug-conjugated forms using a gradient of increasing acetonitrile.
-
Monitor the elution at 280 nm.
-
Calculate the average DAR based on the peak areas of the conjugated and unconjugated light and heavy chains.[21]
-
UV-Vis Spectrophotometry
This method provides a rapid estimation of the average DAR.[22][23] It relies on the different absorbance maxima of the antibody (typically at 280 nm) and the drug.[7]
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the absorbance maximum of deruxtecan.
-
Using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug, the concentrations of both can be determined.[]
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.[22]
-
Quantitative Data Summary
| Parameter | Typical Range | Reference |
| TCEP Molar Excess | 10-20 fold | [1] |
| Drug-Linker Molar Excess | 10-20 fold | [11][12] |
| Conjugation pH | 6.5-7.5 | [8][11] |
| Organic Co-solvent | 5-10% (v/v) | [1] |
| Target DAR for Deruxtecan | ~8 | [3] |
| Analytical Method | Principle | Information Obtained |
| HIC | Separation by hydrophobicity | Average DAR and distribution of DAR species |
| RP-HPLC | Separation by polarity | Average DAR of intact and reduced ADC |
| UV-Vis | Differential absorbance | Average DAR |
| LC-MS | Mass-to-charge ratio | Precise mass and confirmation of DAR species |
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 8. vectorlabs.com [vectorlabs.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. hpst.cz [hpst.cz]
- 25. biotium.com [biotium.com]
- 27. bioacts.com [bioacts.com]
Optimizing linker stability to avoid premature payload release.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on optimizing linker stability and preventing premature payload release.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: High Levels of Premature Payload Release in Plasma Stability Assays
Question: My in vitro plasma stability assay shows significant release of the payload within the first few hours. What are the potential causes and how can I troubleshoot this?
Answer:
Premature payload release in plasma is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[][2] Several factors can contribute to this observation:
-
Linker Chemistry: The choice of linker is paramount. Some linkers are inherently less stable in the physiological environment of plasma.
-
Cleavable Linkers:
-
Hydrazone linkers: These are susceptible to hydrolysis, especially at physiological pH. Their stability can be low, with half-lives as short as 36 to 48 hours.[3][]
-
Disulfide linkers: While designed to be cleaved in the reducing environment of the cell, they can be susceptible to exchange with circulating thiols like albumin, leading to premature release.[5]
-
Peptide linkers (e.g., Val-Cit): These can be susceptible to cleavage by proteases present in plasma, such as neutrophil elastase and carboxylesterases, particularly in rodent plasma.[6][7]
-
-
Non-Cleavable Linkers: These are generally more stable in plasma as they rely on antibody degradation within the lysosome for payload release.[8][9] If you are observing instability with a non-cleavable linker, it may indicate an issue with the conjugation chemistry itself.
-
-
Conjugation Site: The site of conjugation on the antibody can influence linker stability. Payloads conjugated to more solvent-exposed sites may be more susceptible to enzymatic cleavage or chemical degradation.[10]
-
Drug-to-Antibody Ratio (DAR): ADCs with a high DAR may exhibit faster clearance and potentially altered stability profiles.[10][11]
Troubleshooting Steps:
-
Re-evaluate Linker Choice:
-
If using a cleavable linker, consider switching to a more stable alternative. For instance, novel silyl ether-based acid-cleavable linkers have shown significantly improved plasma stability compared to traditional hydrazone linkers.[3] Similarly, certain dipeptide linkers have been engineered for enhanced stability.[3]
-
If premature release is a major concern, a non-cleavable linker might be a more suitable option, provided the payload remains active after antibody catabolism.[12]
-
-
Optimize Conjugation Strategy:
-
Explore site-specific conjugation technologies to attach the linker to less exposed and more stable sites on the antibody.[6]
-
-
Control DAR:
-
Aim for a lower, more homogenous DAR (typically 2 to 4) to potentially improve the pharmacokinetic profile and stability.[11]
-
-
Review Experimental Protocol:
-
Ensure proper sample handling and storage. Freeze-thaw cycles can impact ADC integrity.
-
Verify the quality and source of the plasma used in the assay.
-
Issue 2: ADC Aggregation or Fragmentation Observed During Characterization
Question: I am observing high molecular weight species (aggregates) or low molecular weight fragments in my ADC samples during size exclusion chromatography (SEC) analysis. What could be causing this and how can I prevent it?
Answer:
Aggregation and fragmentation are critical quality attributes that can impact the efficacy, safety, and pharmacokinetics of your ADC.[13]
Causes of Aggregation:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.[14]
-
Buffer Conditions: Suboptimal buffer conditions, such as pH near the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.
-
High DAR: A higher number of conjugated payloads can increase the propensity for aggregation.
-
Manufacturing Process: Stressors during the manufacturing and purification process, such as exposure to certain solvents or temperatures, can induce aggregation.
Causes of Fragmentation:
-
Linker Instability: Certain linkers can be labile under specific storage or experimental conditions, leading to the cleavage of the payload or parts of the linker-drug complex.
-
Antibody Degradation: The monoclonal antibody itself can be subject to fragmentation through enzymatic or chemical degradation.
Troubleshooting and Prevention Strategies:
-
Optimize Formulation:
-
Screen different buffer formulations (pH, excipients) to identify conditions that minimize aggregation.
-
The use of hydrophilic linkers, such as those incorporating PEG, can help mitigate aggregation driven by hydrophobic payloads.[14]
-
-
Control Conjugation Chemistry:
-
Employ site-specific conjugation to produce more homogeneous ADCs with a defined DAR, which can reduce aggregation.
-
Carefully control the reaction conditions during conjugation to avoid side reactions that could lead to aggregation or fragmentation.
-
-
Refine Purification Methods:
-
Use appropriate chromatography techniques, such as SEC, to remove aggregates and fragments after conjugation.
-
Consider advanced technologies like "Lock-Release" which immobilize the antibody during conjugation to prevent aggregation at its source.
-
-
Proper Storage and Handling:
-
Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Use appropriate analytical techniques like dynamic light scattering (DLS) to monitor aggregation over time.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal plasma stability for an ADC linker?
A1: The ideal linker should be highly stable in systemic circulation to prevent premature payload release and minimize off-target toxicity.[3][10] A longer plasma half-life is generally desirable. For instance, some novel linkers exhibit half-lives of over 7 days in human plasma, which is a significant improvement over older generations of linkers with half-lives of only a day or two.[3][] The optimal stability, however, depends on the specific therapeutic application and the properties of the payload.
Q2: How do I choose between a cleavable and a non-cleavable linker?
A2: The choice depends on the desired mechanism of action and the characteristics of the payload.[8][12]
-
Cleavable linkers are designed to release the payload in its active form inside the target cell, which can also lead to a "bystander effect" where the released drug kills neighboring cancer cells.[5] This can be advantageous for treating heterogeneous tumors. However, they carry a higher risk of premature cleavage in circulation.[12]
-
Non-cleavable linkers offer superior plasma stability and a better safety profile by minimizing off-target toxicity.[9] The payload is released as a conjugate with the linker and an amino acid residue after the antibody is degraded in the lysosome. This approach is suitable when the payload-amino acid conjugate retains its cytotoxic activity.[9]
Q3: What are the most common analytical techniques to assess linker stability?
A3: The most common and powerful techniques for assessing linker stability include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a gold-standard method for characterizing ADCs and quantifying the release of free payload in plasma.[16][17] It can provide detailed information on the drug-to-antibody ratio (DAR) and identify different ADC species.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of total antibody and conjugated antibody over time in plasma samples to calculate the extent of drug deconjugation.[10]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates and fragments in ADC preparations.[18]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs.[19]
Q4: Can the animal species used in preclinical studies affect the observed linker stability?
A4: Yes, the choice of animal species can significantly impact the observed stability of certain linkers. For example, valine-citrulline (Val-Cit) peptide linkers are known to be less stable in mouse plasma compared to human plasma due to the presence of the enzyme carboxylesterase 1c (Ces1c) in mice, which can cleave the linker.[7] This can lead to an underestimation of the linker's stability in humans. It is crucial to be aware of such species-specific differences when interpreting preclinical data.
Data Summary Tables
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Typical Half-life in Human Plasma | Key Considerations |
| Cleavable Linkers | |||
| Hydrazone | Acid-labile | ~36 - 48 hours[3][] | Susceptible to hydrolysis at physiological pH. |
| Disulfide | Reduction | Variable, can be unstable | Prone to exchange with serum thiols. |
| Dipeptide (e.g., Val-Cit) | Protease-mediated | Generally stable, but can be species-dependent | Can be cleaved by plasma proteases.[7] |
| Silyl Ether | Acid-labile | > 7 days[3] | Shows significantly improved stability over hydrazones. |
| Sulfatase-cleavable | Enzyme-mediated | > 7 days[3] | High stability in plasma. |
| Non-Cleavable Linkers | |||
| Thioether (e.g., SMCC) | Antibody degradation | High (driven by antibody half-life)[11] | Excellent plasma stability; payload released as a conjugate.[9] |
Table 2: Troubleshooting Summary for Premature Payload Release
| Symptom | Potential Cause | Recommended Action |
| High free payload in plasma assay | Unstable linker chemistry | - Switch to a more stable linker (e.g., non-cleavable, next-gen cleavable).- Modify linker structure to enhance stability. |
| Suboptimal conjugation site | - Utilize site-specific conjugation to attach to a more protected residue. | |
| High Drug-to-Antibody Ratio (DAR) | - Optimize conjugation to achieve a lower, more homogeneous DAR (e.g., 2-4). | |
| ADC aggregation | Increased hydrophobicity | - Incorporate hydrophilic linkers (e.g., PEG).- Optimize formulation buffer. |
| Unfavorable buffer conditions | - Screen for optimal pH and salt concentrations. | |
| ADC fragmentation | Labile linker | - Select a more robust linker.- Optimize storage conditions (temperature, pH). |
| Antibody degradation | - Ensure high-quality antibody starting material.- Optimize purification and storage. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
Human plasma (or other species of interest), anticoagulated (e.g., with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash buffers
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Incubator at 37°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration relevant to your experimental goals (e.g., 100 µg/mL).
-
Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately store the aliquots at -80°C to quench any further degradation until analysis.
-
-
ADC Immunoaffinity Capture:
-
For each time point, thaw the plasma sample.
-
Add protein A or G magnetic beads to capture the ADC.
-
Incubate to allow for binding.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using an elution buffer.
-
Neutralize the eluate with a neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC samples by LC-MS. The specific LC method (e.g., reversed-phase or HIC) and MS parameters will need to be optimized for your specific ADC.
-
Monitor the different DAR species and the presence of free payload.
-
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Quantify the amount of free payload released over time.
-
Determine the half-life of the ADC in plasma.
-
Visualizations
Caption: Workflow for an in vitro plasma stability assay.
Caption: Generalized ADC mechanism and off-target toxicity pathway.
References
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Strategies to improve the solubility of Gly-Mal-GGFG-Deruxtecan.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Gly-Mal-GGFG-Deruxtecan.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of the Gly-Mal-GGFG-Deruxtecan drug-linker conjugate?
A1: The drug-linker component, Deruxtecan, is soluble in DMSO at concentrations up to 262 mg/mL (253.37 mM), with sonication recommended to aid dissolution.[1] However, it is poorly soluble in water, with a solubility of less than 0.1 mg/mL.[2] The complete antibody-drug conjugate's (ADC) solubility will be influenced by the antibody, the drug-to-antibody ratio (DAR), and the formulation.
Q2: Why is my Gly-Mal-GGFG-Deruxtecan ADC aggregating or precipitating out of solution?
A2: Aggregation and precipitation of ADCs are common challenges, often stemming from the hydrophobic nature of the payload, in this case, a derivative of the potent topoisomerase I inhibitor, exatecan.[][4] Several factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, leading to a greater tendency for aggregation.[][4]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact ADC solubility and stability.[5] For instance, high salt concentrations can increase hydrophobic interactions, promoting aggregation.[4]
-
Suboptimal Storage Conditions: Temperature and exposure to light can affect the stability of the ADC, potentially leading to aggregation over time.[6][7]
-
Linker Instability: The maleimide group in the linker can undergo hydrolysis, which, while potentially increasing stability against a reverse Michael reaction, can also be influenced by pH and adjacent chemical groups.[][9][10]
Q3: What are the primary strategies to enhance the solubility of my Gly-Mal-GGFG-Deruxtecan ADC?
A3: Several strategies can be employed to improve the solubility of ADCs:
-
Formulation Optimization: This is often the most direct approach and involves adjusting the pH, using solubility-enhancing excipients, and employing co-solvents.[][11]
-
Linker Modification: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can counteract the hydrophobicity of the payload.[][5][]
-
Payload Modification: While more complex, structural modifications to the payload to introduce hydrophilic groups can improve solubility.[]
-
Bioconjugation Strategy: Optimizing the DAR and utilizing site-specific conjugation can lead to more homogeneous and soluble ADC species.[5]
-
Nanocarrier Formulations: Encapsulating the ADC in systems like liposomes or nanoparticles can significantly improve its solubility and biocompatibility.[][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Gly-Mal-GGFG-Deruxtecan.
Issue 1: Precipitation observed during ADC formulation.
-
Possible Cause: The buffer system is not optimal for the ADC's stability.
-
Troubleshooting Steps:
-
pH Adjustment: Systematically evaluate a range of pH values for your formulation buffer. Antibody-based therapeutics typically have a narrow optimal pH range for stability.[5]
-
Excipient Screening: Introduce solubility-enhancing excipients such as specific amino acids (e.g., arginine, proline) or non-ionic surfactants (e.g., Polysorbate 20/80).[5]
-
Co-solvent Addition: For research purposes, small amounts of organic co-solvents like DMSO or ethanol may be used, but their suitability for in vivo applications must be carefully considered.
-
Issue 2: Increased aggregation detected by Size Exclusion Chromatography (SEC) over time.
-
Possible Cause: The ADC is not stable under the current storage conditions.
-
Troubleshooting Steps:
-
Temperature Optimization: Evaluate storage at different temperatures (e.g., 2-8°C vs. -20°C or -80°C).
-
Addition of Stabilizers: Incorporate stabilizers into the formulation buffer that can reduce hydrophobic interactions and prevent aggregation.[7]
-
Control of DAR: If possible, utilize ADC species with a lower DAR, as these are generally less prone to aggregation.[4]
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility is leading to variable concentrations of active ADC in your experiments.
-
Troubleshooting Steps:
-
Pre-assay Solubility Check: Before adding the ADC to cells, visually inspect the solution for any precipitation. Centrifuge the sample and measure the concentration of the supernatant to confirm the amount of soluble ADC.
-
Formulation in Assay Media: Assess the compatibility of your ADC formulation with the cell culture media. Some components of the formulation buffer may interact with the media, causing precipitation.
-
Data Presentation
Table 1: Solubility of Deruxtecan in Various Solvents
| Solvent | Concentration | Observations | Reference |
| DMSO | ≥ 50 mg/mL (48.35 mM) | Soluble | [2] |
| DMSO | 30 mg/mL | Soluble | [13] |
| DMSO | 262 mg/mL (253.37 mM) | Soluble, sonication recommended | [1] |
| Water | < 0.1 mg/mL | Insoluble | [2] |
| Ethanol | - | Insoluble | [14] |
Table 2: Example of a Formulation Screen to Improve ADC Solubility (Hypothetical Data)
| Formulation Buffer | Excipient | ADC Concentration (mg/mL) | % Aggregation (by SEC) |
| 10 mM Histidine, pH 6.0 | None | 1.0 | 15% |
| 10 mM Histidine, pH 6.0 | 150 mM Arginine | 5.0 | 5% |
| 10 mM Histidine, pH 6.0 | 0.02% Polysorbate 80 | 3.0 | 8% |
| 10 mM Citrate, pH 6.5 | None | 1.2 | 12% |
| 10 mM Citrate, pH 6.5 | 150 mM Arginine | 6.0 | 4% |
Experimental Protocols
Protocol 1: General Method for Solubility Assessment of Gly-Mal-GGFG-Deruxtecan ADC
-
Preparation of Formulation Buffers: Prepare a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0) and with or without potential solubility-enhancing excipients (e.g., arginine, sucrose, polysorbate 80).
-
ADC Reconstitution/Buffer Exchange: If the ADC is lyophilized, reconstitute it in the respective formulation buffers. If it is in a stock solution, perform buffer exchange using dialysis or a centrifugal filtration device.
-
Concentration: Concentrate the ADC in each buffer to the desired target concentration using centrifugal filtration.
-
Incubation: Incubate the samples under desired storage conditions (e.g., 4°C or 25°C) for a specified period.
-
Visual Inspection: At regular intervals, visually inspect the samples for any signs of precipitation or turbidity.
-
Quantification of Soluble Protein: Centrifuge the samples to pellet any insoluble material. Measure the protein concentration of the supernatant using a UV-Vis spectrophotometer (A280) or a protein quantification assay.
-
Analysis of Aggregation: Analyze the supernatant from each sample by Size Exclusion Chromatography (SEC) to determine the percentage of monomer and high molecular weight species (aggregates).
Protocol 2: Screening of Excipients to Enhance ADC Solubility
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., L-arginine, sucrose, trehalose, polysorbate 20, polysorbate 80) in the primary formulation buffer.
-
ADC Preparation: Prepare the Gly-Mal-GGFG-Deruxtecan ADC in the primary formulation buffer at a concentration where it remains soluble.
-
Addition of Excipients: Aliquot the ADC solution into separate tubes. Add different excipients from the stock solutions to achieve a range of final excipient concentrations. Ensure the final ADC concentration is the same across all samples.
-
Stress Conditions: Subject the samples to stress conditions to accelerate potential instability, such as thermal stress (e.g., incubation at 40°C for 24 hours) or agitation.
-
Analysis: After the stress period, analyze the samples as described in Protocol 1 (visual inspection, quantification of soluble protein, and SEC analysis) to identify the excipients that best maintain solubility and prevent aggregation.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with Gly-Mal-GGFG-Deruxtecan.
Caption: Key strategies to improve the solubility of Gly-Mal-GGFG-Deruxtecan ADC.
References
- 1. Deruxtecan | ADC Linker | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellmosaic.com [cellmosaic.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. US20230084932A1 - Methods of improving the solubility and bioavailability of therapeutic agents - Google Patents [patents.google.com]
- 13. abmole.com [abmole.com]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Scaling Up Deruxtecan ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of deruxtecan antibody-drug conjugate (ADC) production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of deruxtecan ADCs.
1. Inconsistent Drug-to-Antibody Ratio (DAR)
Q: Our batch-to-batch DAR is variable. What are the potential causes and how can we improve consistency?
A: Inconsistent DAR is a common challenge in ADC production. The key is to precisely control the reaction conditions. Here are the potential causes and troubleshooting steps:
-
Inaccurate Reagent Concentration: Ensure accurate concentration determination of the antibody, deruxtecan-linker, and reducing agent. Use calibrated instruments and validated analytical methods.
-
Inefficient Reduction of Interchain Disulfide Bonds: The conjugation of deruxtecan to cysteine residues requires the reduction of the antibody's disulfide bonds. Incomplete or variable reduction will lead to a lower and inconsistent DAR.
-
Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP) to achieve complete reduction without causing antibody fragmentation.
-
Control Reaction Time and Temperature: Ensure a consistent reduction time and temperature as specified in your validated protocol.
-
-
pH and Buffer Composition: The pH of the reaction buffer can significantly impact the efficiency of both the reduction and conjugation steps.
-
Maintain Optimal pH: The pH should be carefully controlled, typically in the range of 7.0-8.0, to ensure efficient conjugation.
-
Buffer Selection: Use a buffer system with sufficient buffering capacity to maintain the target pH throughout the reaction.
-
-
Mixing and Reaction Homogeneity: Inadequate mixing can lead to localized differences in reagent concentrations, resulting in a heterogeneous product.
-
Ensure Efficient Mixing: Use appropriate mixing equipment and agitation rates, especially during the addition of the deruxtecan-linker.
-
Controlled Addition: Add the deruxtecan-linker at a controlled rate to ensure uniform distribution.
-
Logical Relationship for Troubleshooting Inconsistent DAR
Caption: Troubleshooting workflow for inconsistent DAR in deruxtecan ADC production.
2. High Levels of Aggregation
Q: We are observing a significant increase in high molecular weight species (aggregates) after conjugation. What are the contributing factors and how can we minimize aggregation?
A: The hydrophobic nature of the deruxtecan payload makes aggregation a primary concern.[1] Here's how to address it:
-
Hydrophobic Interactions: The conjugation of the hydrophobic deruxtecan payload to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[1]
-
Optimize DAR: While a high DAR is desirable for efficacy, it also increases the risk of aggregation. A careful balance must be struck. Consider targeting a slightly lower DAR if aggregation is persistent.
-
Formulation Strategy: The use of specific excipients in the formulation can help to stabilize the ADC and prevent aggregation. Polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) are commonly used to protect against aggregation.[2]
-
-
Process Conditions:
-
pH and Ionic Strength: The pH and ionic strength of the buffers used during conjugation and purification can influence protein stability. Conduct studies to identify the optimal buffer conditions that minimize aggregation.
-
Temperature: Elevated temperatures can induce protein unfolding and aggregation. Maintain controlled, and generally lower, temperatures throughout the process.
-
Shear Stress: High shear stress from vigorous mixing or pumping can also contribute to aggregation. Use low-shear pumps and optimize mixing parameters.
-
-
Purification:
-
Chromatography: Hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC) can be used to remove aggregates.
-
Tangential Flow Filtration (TFF): Optimize TFF parameters (e.g., transmembrane pressure, cross-flow rate) to minimize aggregation during buffer exchange and concentration steps.
-
Experimental Workflow for Aggregation Analysis
Caption: Analytical workflow for the characterization of aggregation in deruxtecan ADC samples.
3. Presence of Free Drug and Other Impurities
Q: Our final product contains unacceptable levels of free deruxtecan-linker and other small molecule impurities. What are the best strategies for their removal?
A: Efficient removal of small molecule impurities is critical for the safety and efficacy of the ADC.
-
Purification Strategy: A multi-step purification process is typically required.
-
Tangential Flow Filtration (TFF): TFF is an effective method for removing unconjugated drug-linker and other small molecules through diafiltration.
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate the ADC from more hydrophobic impurities, including free drug-linker.
-
Ion-Exchange Chromatography (IEX): IEX, particularly cation exchange (CEX), can be used to polish the ADC and remove charged impurities.
-
-
-
Process Optimization:
-
Quenching the Reaction: After the conjugation reaction is complete, add a quenching agent (e.g., N-acetylcysteine) to react with any excess maleimide-activated deruxtecan-linker, preventing unwanted side reactions.
-
Solvent Removal: If organic solvents are used to dissolve the drug-linker, ensure their complete removal during purification, as they can interfere with downstream steps and affect product stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical Drug-to-Antibody Ratio (DAR) for deruxtecan ADCs, and why is it important?
A1: The target DAR for many deruxtecan ADCs, such as trastuzumab deruxtecan, is approximately 8.[3] This high DAR is a key feature that contributes to the potent anti-tumor activity of these ADCs.[4] Maintaining a consistent DAR is a critical quality attribute (CQA) as it directly impacts the efficacy and safety profile of the drug.
Q2: What are the main analytical techniques used to characterize deruxtecan ADCs during scale-up?
A2: A panel of orthogonal analytical methods is essential to monitor the quality of the ADC throughout the manufacturing process. Key techniques include:
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).[5]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and assess the hydrophobicity profile of the ADC.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (MS), to determine the average DAR and identify different drug-loaded species.[5]
-
Mass Spectrometry (MS): Used in conjunction with chromatography to confirm the identity of the ADC and its subunits, and to accurately measure the DAR.[7]
Q3: What are the key considerations for the formulation of deruxtecan ADCs?
A3: The formulation must be designed to ensure the stability of the ADC during storage and administration. Key considerations include:
-
pH and Buffer System: A pH in the slightly acidic to neutral range (typically 5.0-7.0) is often used to maintain the stability of the antibody. The buffer system must have sufficient capacity to maintain this pH.
-
Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are used to prevent aggregation and surface adsorption.[8]
-
Sugars/Polyols: Sucrose or trehalose are often included as cryoprotectants for lyophilized formulations and to provide long-term stability.[2]
-
Amino Acids: Amino acids such as histidine or arginine can be used as buffering agents and stabilizers.[2]
-
-
Lyophilization: Due to the potential for instability in liquid formulations, many ADCs are lyophilized to improve their shelf-life.
Quantitative Data Summary
Table 1: Typical Process Parameters for Deruxtecan ADC Production (Lab Scale)
| Parameter | Typical Range | Rationale |
| Reduction | ||
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can increase aggregation risk. |
| TCEP:Antibody Molar Ratio | 5:1 - 15:1 | Sufficient excess to ensure complete disulfide bond reduction. |
| Temperature | 25 - 37 °C | Higher temperatures can accelerate the reaction but may also increase aggregation. |
| Time | 1 - 3 hours | Sufficient time for complete reduction. |
| pH | 7.0 - 8.0 | Optimal for TCEP activity. |
| Conjugation | ||
| Deruxtecan-linker:Antibody Molar Ratio | 8:1 - 12:1 | Molar excess to drive the reaction to completion and achieve a high DAR. |
| Temperature | 4 - 25 °C | Lower temperatures can help to control the reaction and minimize aggregation. |
| Time | 1 - 4 hours | Sufficient time for conjugation to occur. |
| pH | 7.0 - 8.0 | Optimal for the maleimide-thiol conjugation reaction. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | To aid in the solubility of the hydrophobic drug-linker. |
Table 2: Typical Acceptance Criteria for Critical Quality Attributes (CQAs)
| Critical Quality Attribute (CQA) | Analytical Method | Typical Acceptance Criteria |
| Average Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, MS | 7.5 - 8.5 |
| Purity (% Monomer) | SEC-HPLC | ≥ 95% |
| High Molecular Weight Species (% Aggregates) | SEC-HPLC | ≤ 5% |
| Low Molecular Weight Species (% Fragments) | SEC-HPLC | ≤ 2% |
| Free Drug-linker | RP-HPLC | < 1% |
| Endotoxin | LAL Assay | As per regulatory guidelines |
Experimental Protocols
1. Protocol: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the distribution of drug-loaded species and calculate the average DAR.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Deruxtecan ADC sample
-
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs per antibody for each peak.
-
2. Protocol: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
Deruxtecan ADC sample
-
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject the ADC sample (typically 20-100 µg).
-
Run the analysis isocratically for approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting earliest), the monomer (main peak), and fragments (eluting latest).
-
Integrate the peak areas for all species.
-
Calculate the percentage of aggregates and fragments relative to the total peak area.
-
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Formulation strategies in immunotherapeutic pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GGFG-Linked Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the therapeutic index of Gly-Gly-Phe-Gly (GGFG)-linked antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release from a GGFG-linked ADC?
The GGFG tetrapeptide linker is designed to be stable in systemic circulation and is cleaved by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1] Following binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized. Once inside the lysosome, these proteases recognize and cleave the GGFG sequence, releasing the cytotoxic payload to exert its therapeutic effect. The GGFG linker is particularly responsive to cathepsin L.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of a GGFG-linked ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts an ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR strikes a balance between potency and safety.
-
Low DAR (<2): May result in insufficient potency and reduced anti-tumor efficacy.[2][3]
-
High DAR (>4): Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation.[4][5] This can decrease the ADC's half-life and potentially increase off-target toxicity.[6] However, some successful third-generation ADCs, like trastuzumab deruxtecan (Enhertu), have a high DAR of approximately 8, suggesting that with optimized linker and payload design, a high DAR can be advantageous.[5][7]
Q3: What is the "bystander effect" and is it relevant for GGFG-linked ADCs?
The bystander effect is the ability of a released ADC payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[8] This is particularly important in tumors with heterogeneous antigen expression. The GGFG linker, being cleavable, allows for the release of a membrane-permeable payload that can induce a bystander effect, enhancing the overall anti-tumor activity.[8] The extent of the bystander effect is influenced by the payload's permeability and the density of antigen-positive cells.[9]
Q4: How does the stability of the GGFG linker compare to other common cleavable linkers like Val-Cit?
Both GGFG and Val-Cit (valine-citrulline) are cathepsin-cleavable linkers. The GGFG linker is known for its high stability in the bloodstream, which minimizes premature payload release and associated off-target toxicities.[1] While Val-Cit linkers are also widely used and generally stable in human plasma, they can be susceptible to cleavage by carboxylesterases in mouse plasma, which can complicate preclinical evaluation.[10][11][12] Some studies suggest that GGFG linkers may offer a more favorable stability profile in certain preclinical models.
Troubleshooting Guides
Low Conjugation Yield
Problem: Inefficient conjugation of the GGFG-payload to the antibody, resulting in a low overall yield and a low average DAR.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. For maleimide-thiol conjugation, ensure the pH is maintained between 6.5 and 7.5. |
| Impure Antibody | Ensure the antibody is >95% pure. Buffer components like tris or azide can interfere with the conjugation reaction. Perform buffer exchange into a suitable conjugation buffer (e.g., PBS).[13] |
| Low Antibody Concentration | For efficient conjugation, the antibody concentration should typically be >0.5 mg/mL. If necessary, concentrate the antibody solution before conjugation. |
| Inactive Linker-Payload | Verify the integrity and reactivity of the maleimide or other reactive group on the GGFG-payload linker. Ensure proper storage to prevent hydrolysis. |
| Insufficient Reducing Agent (for cysteine conjugation) | If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate concentration of a reducing agent like TCEP. |
ADC Aggregation
Problem: The purified ADC shows signs of aggregation, which can lead to immunogenicity and altered pharmacokinetic properties.
| Potential Cause | Troubleshooting Recommendation |
| High DAR and Hydrophobicity | High DARs, especially with hydrophobic payloads, increase the propensity for aggregation. Consider optimizing the conjugation to achieve a lower, more homogeneous DAR. |
| Inclusion of Hydrophilic Moieties | Incorporate hydrophilic linkers, such as polyethylene glycol (PEG), to counteract the hydrophobicity of the payload and improve solubility and stability.[14][15][16][17] |
| Suboptimal Buffer Conditions | Screen different buffer formulations (pH, ionic strength) for storage of the final ADC product to identify conditions that minimize aggregation. |
| Immobilization during Conjugation | Consider immobilizing the antibody on a solid support during the conjugation process to prevent intermolecular interactions that can lead to aggregation. |
Inconsistent In Vitro Cytotoxicity Assay Results
Problem: High variability in IC50 values between experiments when testing the GGFG-linked ADC on target cell lines.
| Potential Cause | Troubleshooting Recommendation |
| Variable Cell Health and Density | Ensure consistent cell passage number, seeding density, and viability across all experiments.[18] High cell density can sometimes lead to high background signals.[19][20] |
| Inconsistent Incubation Time | The duration of ADC exposure is critical. For payloads that are cell-cycle dependent (e.g., tubulin inhibitors), longer incubation times (72-96 hours) may be necessary to observe the full cytotoxic effect. |
| Media Changes During Assay | Avoid changing or adding fresh media during the assay, as this can dilute the concentration of the released payload and affect the bystander effect.[21] |
| Reagent Variability | Use consistent lots of reagents, including media, serum, and detection agents (e.g., MTT, resazurin), to minimize variability.[18] |
| Inaccurate DAR of ADC Batch | Characterize the DAR of each new batch of ADC before use, as variations in DAR will directly impact the potency. |
Data Summary Tables
Table 1: Comparison of Common Cleavable Linkers
| Linker Type | Cleavage Mechanism | Key Advantages | Key Considerations |
| GGFG | Lysosomal Proteases (Cathepsin B/L) | High plasma stability.[1] | Cleavage efficiency can be influenced by the payload and conjugation site. |
| Val-Cit | Lysosomal Proteases (Cathepsins) | Well-established and widely used. | Potential instability in mouse plasma due to carboxylesterase activity.[11][12] |
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Rapid cleavage in acidic environments. | Relatively lower plasma stability compared to peptide linkers, can lead to premature payload release. |
| Disulfide | Glutathione (Cytosol) | Exploits high intracellular glutathione levels. | Can be unstable in plasma due to exchange with free thiols. |
Table 2: Impact of DAR on ADC Properties
| DAR | Efficacy | Pharmacokinetics | Potential Issues |
| Low (e.g., 2) | May be suboptimal for potent anti-tumor activity. | Generally longer half-life and slower clearance. | Reduced therapeutic effect. |
| Optimal (e.g., 4) | Often provides a good balance of potency and safety. | Predictable clearance rates. | Considered a standard for many ADCs. |
| High (e.g., 8) | Can lead to enhanced potency and bystander effect.[7] | May result in faster clearance and increased liver accumulation.[6] | Increased risk of aggregation and potential for off-target toxicity if not properly engineered.[4] |
Experimental Protocols & Workflows
Workflow for ADC Development and Evaluation
Caption: High-level workflow for the development and evaluation of GGFG-linked ADCs.
Internalization and Payload Release Pathway
Caption: Cellular pathway of GGFG-linked ADC internalization and payload release.
Protocol: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Methodology:
-
System Preparation: Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.[22]
-
Column: A HIC column (e.g., Tosoh Butyl-NPR) is typically used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).[23]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, potentially with a small amount of isopropanol).[23]
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). ADC species will elute based on their hydrophobicity, with higher DAR species being retained longer.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each peak * DAR of that species) / 100
-
Troubleshooting HIC Analysis:
-
Poor Resolution: Optimize the gradient slope and salt concentration.
-
Drifting Baseline: Use high-purity salts. Some software allows for blank subtraction to correct for baseline drift.[23]
-
Denaturation: HIC is a non-denaturing technique, making it preferable to reverse-phase chromatography for DAR analysis.[24]
Protocol: Co-Culture Bystander Effect Assay
Objective: To quantify the killing of antigen-negative cells by the payload released from a GGFG-linked ADC bound to antigen-positive cells.
Methodology:
-
Cell Preparation:
-
Antigen-Positive (Ag+) Cells: Target cancer cell line.
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen. These cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification by flow cytometry.[9]
-
-
Co-Culture Seeding: Seed Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).[25]
-
ADC Treatment: Add serial dilutions of the GGFG-linked ADC to the co-culture. Include controls with ADC on monocultures of Ag- cells to measure direct toxicity.
-
Incubation: Incubate the plate for an extended period (e.g., 96-144 hours) to allow for payload release and diffusion.[26]
-
Analysis by Flow Cytometry:
-
Harvest and stain the cells with a viability dye (e.g., Propidium Iodide).
-
Use flow cytometry to gate on the GFP-positive (Ag-) population.
-
Quantify the percentage of viable and non-viable cells within the Ag- population.
-
-
Data Interpretation: An increase in the death of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect. The magnitude of this effect can be quantified and compared across different ADC constructs.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
Technical Support Center: Refinement of Conjugation Protocols for Site-Specific Antibody Modification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of conjugation protocols for site-specific antibody modification.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of site-specific antibody conjugation over traditional methods?
Site-specific conjugation offers several advantages over random conjugation methods (e.g., targeting lysine residues), primarily by producing homogeneous antibody-drug conjugates (ADCs). This homogeneity ensures a uniform drug-to-antibody ratio (DAR), which is crucial for the overall performance of an ADC as it directly affects pharmacokinetics, pharmacodynamics, efficacy, and toxicity.[1] By directing conjugation to precise locations, such as engineered cysteines, non-natural amino acids, or specific glycans, researchers can avoid modifications at or near the antigen-binding sites, thus preserving the antibody's binding affinity and specificity.[2] This controlled approach leads to more reproducible and well-defined conjugates, which is a significant advantage for both therapeutic applications and research assays.
Q2: Which site-specific conjugation method is best for my application?
The optimal site-specific conjugation method depends on several factors, including the antibody isotype, the nature of the payload, the desired DAR, and available resources.
-
Enzyme-mediated conjugation (e.g., using Sortase A or transglutaminase) offers high selectivity under mild reaction conditions, preserving the antibody's structure and function.[3]
-
Glycan remodeling targets the conserved N-glycans in the Fc region, ensuring the modification is distant from the antigen-binding site.[4][5]
-
Click chemistry , such as strain-promoted azide-alkyne cycloaddition (SPAAC), provides efficient and selective conjugation under biocompatible conditions.[1]
-
Engineered cysteines or the incorporation of unnatural amino acids allow for precise control over the conjugation site and stoichiometry.
Q3: How does site-specific conjugation affect the stability of the antibody?
Site-specific conjugation generally leads to more stable and homogeneous antibody conjugates compared to random methods. Conventional methods that involve the reduction of interchain disulfides can destabilize the antibody and lead to aggregation.[6] In contrast, site-specific techniques that do not disrupt the antibody's native structure, such as glycan remodeling or enzymatic conjugation at the C-terminus, tend to have a minimal impact on stability.
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for a site-specifically conjugated ADC?
For many ADCs, a DAR of 2 to 4 is considered optimal for achieving the best therapeutic effect.[6] While a higher DAR can increase potency, it can also lead to issues such as protein aggregation and faster clearance from circulation.[7][8] Site-specific methods allow for precise control over the DAR, enabling the production of ADCs with a consistent and optimized number of drug molecules per antibody.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Possible Causes and Solutions:
| Possible Cause | Recommendation |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. Carefully control the molar ratio of the payload to the antibody.[1] |
| Inactive Enzyme or Reagents | Ensure enzymes and reagents are stored correctly and have not expired. Test the activity of the enzyme with a control substrate if possible. |
| Steric Hindrance at the Conjugation Site | If using an engineered cysteine or amino acid, ensure it is accessible. Consider redesigning the mutation site to a more exposed region of the antibody. |
| Incorrect Buffer Composition | Avoid buffers containing components that can interfere with the reaction (e.g., primary amines like Tris in NHS ester reactions). Use the recommended buffer system for the specific conjugation chemistry. |
| Antibody Concentration Too Low | Concentrate the antibody solution to the recommended concentration for the protocol. |
Problem 2: Antibody Aggregation During or After Conjugation
Possible Causes and Solutions:
| Possible Cause | Recommendation |
| Hydrophobic Payload | For hydrophobic drugs, consider using a more hydrophilic linker to improve the solubility of the final conjugate.[6] |
| Use of Organic Solvents | Minimize the concentration of organic solvents like DMSO used to dissolve the payload. Add the payload solution to the antibody solution slowly while gently mixing.[9] |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of the buffer to enhance protein stability. The addition of excipients like arginine or specific surfactants can help prevent aggregation.[10] |
| High Protein Concentration | While a certain concentration is needed for efficient conjugation, excessively high concentrations can promote aggregation. Determine the optimal concentration range for your specific antibody and payload. |
| Stress During Purification | Low pH elution during affinity chromatography can induce aggregation. Neutralize the eluate immediately.[11] Consider alternative purification methods like size exclusion chromatography (SEC). |
Problem 3: Reduced Antibody Activity or Loss of Antigen Binding
Possible Causes and Solutions:
| Possible Cause | Recommendation |
| Modification Near the Antigen-Binding Site | Ensure the site-specific modification is distant from the complementarity-determining regions (CDRs). Glycan-mediated conjugation in the Fc region is a good strategy to avoid this. |
| Conformational Changes in the Antibody | Harsh reaction conditions (e.g., extreme pH or high temperature) can denature the antibody. Use mild, biocompatible reaction conditions. |
| High DAR with Bulky Payloads | A high number of large payload molecules can sterically hinder antigen binding. Aim for an optimal DAR, typically between 2 and 4.[6] |
| Payload-Induced Changes to Antibody Properties | Conjugation can alter the isoelectric point or hydrophobicity of the antibody, potentially affecting its interaction with the antigen. Characterize the biophysical properties of the conjugate. |
Data Presentation
Table 1: Impact of Conjugation on Antibody Affinity
| Antibody | Conjugation Method | Payload | Change in Dissociation Constant (KD) | Reference |
| Mab528 | Amine coupling | AlexaFluor dyes | Relatively resistant to labeling | [12] |
| Other four antibodies | Amine coupling | AlexaFluor647 | Substantial increase (lower affinity) | [12] |
| RBGO3 | Not specified | Not specified | No significant change | [13] |
| RBGO1 | Not specified | Not specified | ~4-fold decrease in affinity | [13] |
| Anti-CD30 mAb cAC10 | Cysteine conjugation | MMAE | Retained antigen binding | [6] |
Table 2: Typical Reaction Conditions for Enzyme-Mediated Conjugation
| Enzyme | Recognition Motif | Typical Reaction Buffer | Temperature | Incubation Time | Reference |
| Sortase A | LPXTG | 50mM Hepes, 150mM NaCl, 5mM CaCl2, pH 7.5 | 25°C | 3.5 hours | [14] |
| Transglutaminase (mTG) | Exposed Glutamine (Q) | pH 7, 0% DMSO | 4°C | 24 hours | [15] |
Experimental Protocols
Protocol 1: Sortase-Mediated Antibody Conjugation
This protocol describes the site-specific conjugation of a payload to an antibody containing a C-terminal LPETG sortase recognition motif.
Materials:
-
LPETG-tagged monoclonal antibody (10 µM)
-
Glycine-modified payload (e.g., Gly₅-payload, 200 µM)
-
Sortase A enzyme (0.62 µM)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
Protein A affinity chromatography column
-
Elution Buffer: 0.1 M succinic acid, pH 2.8
-
Neutralization Buffer: 1 M Tris-base
Procedure:
-
Combine the LPETG-tagged antibody, glycine-modified payload, and Sortase A in the reaction buffer.
-
Incubate the reaction mixture for 3.5 hours at 25°C.[14]
-
Stop the reaction by loading the mixture onto a Protein A column equilibrated with 25 mM sodium phosphate, pH 7.5.
-
Wash the column with 5 column volumes of the equilibration buffer to remove unconjugated payload and the sortase enzyme.
-
Elute the conjugated antibody with 5 column volumes of elution buffer, collecting 1 column volume fractions into tubes containing 25% v/v neutralization buffer.
-
Pool the fractions containing the conjugated antibody and perform buffer exchange into a suitable storage buffer.
-
Analyze the conjugate by SDS-PAGE, HIC, and SEC to determine the DAR and monomer content.[14]
Protocol 2: Glycan Remodeling and Click Chemistry Conjugation
This protocol outlines a three-step process for site-specific antibody labeling via glycan remodeling followed by copper-free click chemistry.
Materials:
-
IgG antibody (100-125 µg)
-
β-Galactosidase
-
β-1,4-galactosyltransferase (Gal-T)
-
Azide-containing sugar (e.g., GalNAz)
-
DIBO-modified payload
-
Antibody concentrators
-
Reaction buffers as specified by the kit manufacturer
Procedure:
-
Degalactosylation: Incubate the antibody with β-Galactosidase to remove terminal galactose residues from the N-linked glycans in the Fc region. Purify and concentrate the antibody using an antibody concentrator.[16]
-
Azide Installation: Add the azide-containing sugar (GalNAz) to the modified antibody in the presence of the Gal-T enzyme. This reaction attaches the azide handle to the terminal GlcNAc residues. Purify and concentrate the azide-modified antibody.[16]
-
Click Chemistry Conjugation: Incubate the azide-modified antibody with the DIBO-modified payload. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed, covalently linking the payload to the antibody. This reaction is typically performed overnight.[16]
-
Purify the final antibody conjugate using an antibody concentrator to remove any unreacted payload.
-
Characterize the final product to determine the DAR and confirm the integrity of the antibody.
Visualizations
Caption: General workflow for site-specific antibody conjugation.
Caption: Troubleshooting decision tree for site-specific conjugation.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orb.binghamton.edu [orb.binghamton.edu]
- 16. assets.fishersci.com [assets.fishersci.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development and evaluation of Antibody-Drug Conjugates (ADCs), with a focus on mitigating toxicities through strategic linker-payload design.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ADC-related toxicity?
A1: ADC-related toxicities can be broadly categorized as on-target, off-tumor toxicity and off-target toxicity.
-
On-target, off-tumor toxicity occurs when the ADC binds to the target antigen expressed on healthy tissues, leading to the death of normal cells.
-
Off-target toxicity is independent of target binding and can arise from several factors related to the linker and payload:
-
Premature Payload Release: Unstable linkers can release the cytotoxic payload into systemic circulation before the ADC reaches the tumor, leading to widespread toxicity.
-
Payload Properties: Highly potent and membrane-permeable payloads can diffuse out of target cells and affect neighboring healthy cells (a phenomenon known as the bystander effect), and can also be taken up non-specifically by healthy tissues.
-
Metabolites: The catabolism of the ADC can generate toxic metabolites of the linker-payload.
-
Q2: How does linker stability influence ADC toxicity?
A2: Linker stability is a critical determinant of the therapeutic index of an ADC. An ideal linker should be highly stable in systemic circulation to prevent premature payload release, but efficiently cleavable within the tumor microenvironment or inside the target cancer cell. Insufficient linker stability leads to elevated systemic exposure to the free payload, which is a major driver of off-target toxicities.
Q3: What is the difference between cleavable and non-cleavable linkers in the context of toxicity?
A3:
-
Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., low pH, high glutathione concentration, or the presence of specific enzymes). While this allows for targeted payload release, instability can lead to off-target toxicity.
-
Non-cleavable linkers release the payload only after the antibody is fully degraded in the lysosome. This generally results in greater plasma stability and reduced off-target toxicity. However, it may limit the bystander effect and requires efficient internalization of the ADC for efficacy.
Q4: How does the choice of payload affect the toxicity profile of an ADC?
A4: The payload's mechanism of action and physicochemical properties are major determinants of the ADC's toxicity profile.
-
Mechanism of Action: Payloads with different mechanisms of action (e.g., microtubule inhibitors vs. DNA-damaging agents) will result in different and predictable toxicity profiles. For example, microtubule inhibitors are often associated with peripheral neuropathy and neutropenia.
-
Potency: Highly potent payloads, while effective at killing cancer cells, can also cause significant toxicity if released off-target.
-
Hydrophobicity: Hydrophobic payloads can increase the tendency for ADC aggregation, which can alter its pharmacokinetic properties and potentially increase immunogenicity. Hydrophobicity can also influence non-specific uptake by healthy tissues.
Q5: What is the "bystander effect" and how does it relate to linker-payload design and toxicity?
A5: The bystander effect is the killing of antigen-negative tumor cells that are in the vicinity of antigen-positive cells. This occurs when a membrane-permeable payload is released from the target cell and diffuses to neighboring cells. This can enhance the anti-tumor efficacy of an ADC, especially in heterogeneous tumors. However, it can also contribute to off-target toxicity if the payload diffuses into surrounding healthy tissue. The choice of a cleavable linker and a membrane-permeable payload is crucial for achieving a bystander effect.
Data Presentation
Table 1: Payload-Dependent Dose-Limiting Toxicities (DLTs)
This table summarizes common DLTs observed in clinical trials, categorized by the payload class. This information is critical for anticipating and managing potential toxicities during preclinical and clinical development.
| Payload Class | Mechanism of Action | Common Dose-Limiting Toxicities |
| Auristatins (e.g., MMAE) | Microtubule Inhibitor | Neutropenia, Peripheral Neuropathy, Anemia, Skin Toxicity |
| Maytansinoids (e.g., DM1) | Microtubule Inhibitor | Thrombocytopenia, Hepatotoxicity |
| Maytansinoids (e.g., DM4) | Microtubule Inhibitor | Ocular Toxicity |
| Calicheamicins | DNA Damaging Agent | Myelosuppression, Hemorrhage |
| Camptothecin Derivatives (e.g., SN-38) | Topoisomerase I Inhibitor | Diarrhea, Neutropenia |
Table 2: Impact of Linker and Payload Properties on ADC Stability and Cytotoxicity
This table provides a qualitative summary of how different linker and payload characteristics can influence the stability and toxicity of an ADC.
| Parameter | Impact on Stability | Impact on Off-Target Toxicity | Rationale |
| Linker Type | |||
| Non-cleavable | High | Low | Payload is only released after lysosomal degradation of the antibody, minimizing systemic exposure. |
| Cleavable (Enzyme-sensitive) | Moderate to High | Variable | Stability depends on the specificity of the enzyme for the linker. Premature cleavage can lead to toxicity. |
| Cleavable (pH-sensitive) | Lower | Higher | Can be unstable in the slightly acidic tumor microenvironment, but also in endosomes of normal cells. |
| Payload Property | |||
| High Potency (low IC50) | No direct impact | High | Small amounts of prematurely released payload can cause significant toxicity. |
| High Hydrophobicity | Low | High | Can lead to ADC aggregation and increased non-specific uptake by healthy tissues. |
| High Membrane Permeability | No direct impact | High | Facilitates the bystander effect, which can contribute to toxicity in healthy tissues adjacent to the tumor. |
Experimental Protocols & Troubleshooting Guides
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of media. Include wells for blank (media only), control (untreated cells), and ADC-treated groups.
-
Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the ADC dilutions to the respective wells. Add fresh media to the blank and control wells.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (e.g., 48-144 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot against ADC concentration to determine the IC50 value.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure thorough cell mixing before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and proper technique. |
| Low signal-to-noise ratio | - Suboptimal cell number- Insufficient incubation time with MTT- Incomplete formazan crystal solubilization | - Optimize cell seeding density.- Increase MTT incubation time (within the 1-4 hour range).- Ensure complete dissolution of formazan crystals before reading. |
| IC50 values are unexpectedly high | - Poor ADC potency- Low target antigen expression on cells- Inefficient ADC internalization- Inappropriate incubation time for payload MOA | - Confirm ADC integrity and drug-to-antibody ratio (DAR).- Verify target expression levels by flow cytometry.- Assess ADC internalization using a fluorescently labeled ADC.- Optimize incubation time based on the payload's mechanism of action. |
| Toxicity observed in antigen-negative cells | - Premature payload release in media- Non-specific uptake of the ADC- Bystander effect from trace antigen-positive cells | - Test the stability of the ADC in cell culture media.- Evaluate non-specific binding of the ADC.- Ensure the purity of the antigen-negative cell line. |
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma by measuring the amount of prematurely released payload over time.
Methodology:
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).
-
ADC Capture: At each time point, capture the intact ADC from the plasma sample using Protein A magnetic beads.
-
Payload Release (for cleavable linkers): For ADCs with cleavable linkers, enzymatically cleave the linker to release the payload from the captured ADC.
-
Sample Preparation: Prepare the samples for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve protein precipitation and extraction of the payload.
-
LC-MS Analysis: Quantify the amount of released payload in the supernatant (from step 2) and/or the payload released from the captured ADC (from step 3) using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of released payload or the decrease in drug-to-antibody ratio (DAR) over time to determine the stability of the ADC.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Solution(s) |
| High background in LC-MS analysis | - Incomplete removal of plasma proteins- Matrix effects | - Optimize protein precipitation and solid-phase extraction methods.- Use a stable isotope-labeled internal standard. |
| Poor recovery of ADC or payload | - Inefficient ADC capture by Protein A beads- Adsorption of the payload to labware | - Ensure sufficient bead capacity and incubation time.- Use low-binding tubes and plates. |
| Inconsistent results across time points | - Inconsistent sample handling and processing- Degradation of the payload during sample preparation | - Standardize all steps of the protocol.- Keep samples on ice and process them quickly. |
| Discrepancy between DAR loss and free payload | - Payload is binding to other plasma proteins (e.g., albumin) | - Analyze the plasma for payload-protein adducts. |
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. Vary the ratio of the two cell types to assess the dependency of the bystander effect on the number of target cells.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a duration sufficient to observe cell killing.
-
Analysis: Measure the viability of the antigen-negative cells using a method that specifically detects the fluorescently labeled cells (e.g., flow cytometry or fluorescence microscopy).
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
Troubleshooting Guide:
| Problem | Probable Cause(s) | Solution(s) |
| No bystander effect observed | - Payload is not membrane-permeable- Insufficient payload release from target cells- Low ratio of antigen-positive to antigen-negative cells | - Use a payload with known membrane permeability.- Confirm ADC activity on antigen-positive cells.- Increase the proportion of antigen-positive cells. |
| High background fluorescence | - Autofluorescence of cells or media- Spectral overlap if using multiple fluorescent markers | - Use appropriate controls to subtract background fluorescence.- Select fluorescent proteins with distinct emission spectra. |
| Difficulty in distinguishing cell types | - Inefficient fluorescent labeling- Loss of fluorescent signal over time | - Optimize the labeling protocol.- Use a stable fluorescent protein or a vital dye. |
Mandatory Visualizations
Signaling Pathway: Induction of Apoptosis by ADC Payloads
Many cytotoxic payloads used in ADCs, such as auristatins and maytansinoids (microtubule inhibitors) and calicheamicins (DNA-damaging agents), ultimately induce cancer cell death through the activation of apoptotic signaling pathways. The following diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Technical Support Center: Minimizing Batch-to-Batch Variability in ADC Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency across manufacturing batches. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of ADC development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes (CQAs) to monitor for ensuring batch-to-batch consistency of ADCs?
A1: Monitoring a defined set of Critical Quality Attributes (CQAs) is fundamental to ensuring the consistency, efficacy, and safety of your ADC.[1][2] Key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody is a critical parameter that directly impacts the ADC's potency and therapeutic window.[1][3][4] Inconsistent DAR can lead to variability in efficacy and toxicity.[5]
-
Distribution of Drug-Loaded Species: Beyond the average DAR, it's crucial to understand the distribution of different drug-loaded species (e.g., D0, D2, D4).[6] The presence of unconjugated antibody (D0) can compete with the ADC for target binding, potentially reducing efficacy.[6]
-
Aggregate and Fragment Levels: The presence of aggregates can induce immunogenicity, while fragments can indicate instability.[4][7][8] Size exclusion chromatography (SEC) is a standard method for monitoring these impurities.[7][9]
-
Charge Variants: Changes in charge heterogeneity can indicate modifications to the antibody or conjugation inconsistencies. These are often analyzed using techniques like cation exchange chromatography.[7][9]
-
Free Drug Level: The amount of unconjugated cytotoxic payload remaining after purification is a critical safety parameter.[3][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for this analysis.[3]
-
Potency: A cell-based cytotoxicity assay is the most direct measure of the ADC's biological function and is a crucial indicator of consistent manufacturing.[1]
Q2: What are the primary sources of batch-to-batch variability in ADC production?
A2: Batch-to-batch variability in ADC production can arise from several factors throughout the manufacturing process. Understanding these sources is the first step toward effective control.
-
Raw Material Variability: Inconsistencies in the quality of the monoclonal antibody (mAb), linker, and cytotoxic payload can significantly impact the final ADC product.[10][11]
-
Conjugation Process Parameters: The conjugation reaction itself is a major source of variability.[5] Critical parameters to control include:
-
Purification Process: Inefficient or inconsistent purification can lead to varying levels of free drug, aggregates, and other impurities.[13][14] Tangential flow filtration (TFF) is a common purification method that requires careful optimization.[13][14]
-
Manual Operations: Manual processes are inherently more variable than automated systems.[10] Transitioning to automated and closed systems can improve consistency.[14]
-
Environmental Factors: Variations in laboratory conditions, such as temperature and ozone levels, can influence reaction kinetics and product stability.[15]
Q3: How can Process Analytical Technology (PAT) help in minimizing variability?
A3: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect CQAs in real-time.[16] Implementing PAT can significantly reduce batch-to-batch variability by:
-
Enabling Real-Time Monitoring: PAT tools, such as in-line spectroscopy (e.g., mid-infrared), allow for the continuous monitoring of key parameters during the manufacturing process.[17]
-
Improving Process Understanding: By collecting real-time data, PAT facilitates a deeper understanding of how process parameters influence product quality.[17][18]
-
Facilitating Proactive Control: With real-time insights, it's possible to adjust process parameters during a run to ensure the final product meets specifications, rather than relying solely on end-product testing.[16]
-
Supporting Quality by Design (QbD): PAT is a key enabler of the Quality by Design (QbD) paradigm, which emphasizes building quality into the product from the outset through a thorough understanding of the product and process.[18]
Troubleshooting Guides
This section provides a question-and-answer-formatted guide to troubleshoot specific issues you may encounter during ADC production.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Q: My average DAR is fluctuating significantly from batch to batch. What are the potential causes and how can I troubleshoot this?
A: Fluctuations in DAR are a common challenge. Here’s a systematic approach to identify and resolve the issue:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Raw Material Quality | Qualify all incoming raw materials (antibody, linker, payload) to ensure they meet predefined specifications. Assess the reactivity of each new lot of linker-payload. |
| Inaccurate Reagent Concentrations | Verify the concentration of all stock solutions before initiating the conjugation reaction. Use calibrated equipment for all measurements. |
| Variations in Reaction Conditions | Tightly control reaction parameters such as temperature, pH, and incubation time.[12] Implement automated systems to minimize manual variability. |
| Inefficient Mixing | Ensure consistent and adequate mixing throughout the reaction vessel to maintain homogeneity.[12] For scale-up, ensure agitation power input is maintained.[12] |
| Inconsistent Quenching Step | Standardize the timing and addition of the quenching reagent to halt the conjugation reaction consistently. |
Issue 2: High Levels of Aggregation in the Final Product
Q: I am observing an increase in aggregate formation in recent batches. What could be causing this and how can I mitigate it?
A: Aggregation is a critical issue as it can impact efficacy and, more importantly, can induce an immunogenic response.[8]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Hydrophobicity of the Payload | The conjugation of hydrophobic payloads can expose hydrophobic patches on the antibody surface, leading to aggregation.[8] Consider using linkers with improved solubility. |
| Unfavorable Buffer Conditions | The pH and salt concentration of the buffer can influence protein stability.[8] Screen different buffer conditions to find the optimal formulation for your ADC. |
| Use of Organic Solvents | Solvents used to dissolve the linker-payload can promote aggregation.[8] Minimize the amount of organic solvent and explore alternative, less denaturing solvents. |
| Physical Stress | Agitation, pumping, and freeze-thaw cycles can induce aggregation. Handle the ADC with care and optimize these process steps. |
| Immobilization During Conjugation | A "Lock-Release" approach, where the antibody is immobilized on a solid support during conjugation, can prevent antibodies from aggregating.[8] |
Issue 3: Variability in In Vitro Potency Assays
Q: The results from my cell-based potency assays are not consistent across different batches, even when the DAR is similar. What could be the underlying reasons?
A: Inconsistent potency can indicate subtle but critical differences between batches that are not captured by basic analytical methods.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Conjugation Site Heterogeneity | For non-site-specific conjugation, the location of the payload can impact target binding and internalization. Use peptide mapping to analyze the conjugation sites. Consider moving to a site-specific conjugation strategy for a more homogeneous product.[5][12] |
| Presence of Unconjugated Antibody (D0) | The D0 species can compete for target binding, reducing the overall potency of the ADC mixture.[6] Quantify the D0 population using techniques like Hydrophobic Interaction Chromatography (HIC). |
| Changes in Higher-Order Structure | The conjugation process can alter the three-dimensional structure of the antibody, affecting its binding affinity. Use biophysical methods to compare the higher-order structure of different batches. |
| Assay Variability | The potency assay itself can be a source of variability. Ensure the cell line is stable, reagents are consistent, and the assay protocol is robust and validated.[1] |
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess ADC quality and consistency.
1. Determination of Average DAR by UV/Vis Spectrophotometry
This method provides a quick estimation of the average DAR.[19]
-
Principle: The absorbance of the ADC solution is measured at two wavelengths: 280 nm (primarily for the antibody) and a wavelength corresponding to the maximum absorbance of the drug. The contributions of the antibody and the drug to the absorbance at both wavelengths are used to calculate the concentrations of each and subsequently the DAR.
-
Methodology:
-
Measure the UV/Vis spectra of the purified ADC, the unconjugated antibody, and the free drug.
-
Determine the extinction coefficients of the antibody and the drug at 280 nm and the drug's maximum absorbance wavelength.
-
Measure the absorbance of the ADC sample at both wavelengths.
-
Use the following equations to calculate the concentration of the antibody and the drug in the ADC sample:
-
A280 = εAb,280 * cAb + εDrug,280 * cDrug
-
Amax = εAb,max * cAb + εDrug,max * cDrug
-
-
Calculate the DAR: DAR = cDrug / cAb
-
2. Analysis of DAR Distribution and Unconjugated Antibody by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for characterizing the distribution of drug-loaded species.[19]
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drugs to the antibody increases its hydrophobicity. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times from the HIC column.
-
Methodology:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a decreasing salt gradient.
-
Monitor the elution profile using a UV detector.
-
The unconjugated antibody (D0) will elute first, followed by species with increasing DAR (D2, D4, etc.).
-
The relative peak area of each species corresponds to its proportion in the mixture.
-
3. Quantification of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
SEC is the standard method for analyzing the size distribution of the ADC.[7]
-
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, travel through the column faster, while smaller molecules, like fragments, are retained longer.
-
Methodology:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject the ADC sample onto the column.
-
Elute the sample isocratically.
-
Monitor the elution profile with a UV detector.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, and peaks eluting later represent fragments.
-
Calculate the percentage of aggregates and fragments based on their peak areas relative to the total peak area.
-
Visualizing Workflows and Relationships
To further clarify key processes and concepts, the following diagrams illustrate the ADC manufacturing workflow and a troubleshooting decision tree for inconsistent DAR.
Caption: A simplified workflow of the ADC manufacturing process.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. premier-research.com [premier-research.com]
- 6. crystalpharmatech.com [crystalpharmatech.com]
- 7. technosaurus.co.jp [technosaurus.co.jp]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. youtube.com [youtube.com]
- 11. How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing [cellandgene.com]
- 12. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 13. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 14. susupport.com [susupport.com]
- 15. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Process analytical technology - Wikipedia [en.wikipedia.org]
- 17. agcbio.com [agcbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing Maleimide Conjugation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and troubleshoot common issues encountered during maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a maleimide conjugation reaction?
A1: There is no single optimal incubation time, as it is highly dependent on several factors, including the specific biomolecules involved, pH, temperature, and reactant concentrations.[1][2][3] Generally, incubation times can range from 30 minutes to overnight.[1][2][3][4] For instance, the reaction between maleimide-functionalized nanoparticles and the cyclic peptide cRGDfK reached 84% efficiency after just 30 minutes at room temperature, while conjugation to a nanobody achieved optimal efficiency after 2 hours.[1][2][3] Standard protocols often suggest incubating for 2 hours at room temperature or overnight at 2-8°C.[5][6] It is highly recommended to perform optimization experiments for each specific conjugation pair.
Q2: What is the ideal pH for maleimide conjugation reactions?
A2: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[7][8][9] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[7][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7] Above pH 7.5, the competing reaction with primary amines (e.g., lysine residues) becomes more significant, and the maleimide group itself is more susceptible to hydrolysis, which renders it unreactive to thiols.[4][7]
Q3: How does temperature affect the reaction?
A3: Maleimide conjugations are typically performed at room temperature (around 20-25°C) or at 4°C.[1][5][10] Reactions at room temperature are faster, with many protocols suggesting a 1-2 hour incubation.[4][5][11] Incubating at 4°C overnight is a common alternative, which can be beneficial for sensitive proteins.[4][5][10] It's important to note that temperature also affects the stability of the maleimide group; storage of maleimide-functionalized molecules at higher temperatures (e.g., 20°C vs. 4°C) can lead to a significant loss of reactivity over time due to hydrolysis.[2][3]
Q4: What molar ratio of maleimide to thiol-containing molecule should I use?
A4: A molar excess of the maleimide reagent is typically used to drive the reaction to completion. Common starting recommendations range from a 10 to 20-fold molar excess of the maleimide compound.[5][6][10] However, the optimal ratio can vary significantly. For example, an optimal efficiency for a peptide conjugation was achieved at a 2:1 maleimide-to-thiol ratio, while a nanobody required a 5:1 ratio.[1][2][3] For antibody-drug conjugates (ADCs), controlling the molar ratio is critical to achieving the desired drug-to-antibody ratio (DAR). It is advisable to perform a titration experiment to determine the optimal molar ratio for your specific system.[12]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Suggested Solution |
| Oxidized Thiols (Disulfide Bonds) | Cysteine residues can form disulfide bonds which do not react with maleimides.[10] Pre-treat your protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[4] If using DTT, it must be removed (e.g., via dialysis or desalting column) before conjugation as its thiol group will compete in the reaction.[6] |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, which inactivates it.[7] Always prepare aqueous solutions of maleimide reagents immediately before use.[7][13] If storing maleimide reagents in solution, use a dry, water-miscible solvent like DMSO or DMF.[7][10] Ensure the reaction pH is maintained between 6.5 and 7.5.[7] |
| Presence of Competing Thiols | Buffers containing thiol agents (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for the maleimide. Use non-thiol buffers such as PBS, HEPES, or Tris.[1][5][10] |
| Incorrect Molar Ratio | An insufficient amount of the maleimide reagent will lead to an incomplete reaction. Optimize the molar excess of the maleimide reagent; a 10-20x excess is a good starting point.[5][10] |
| Steric Hindrance | The thiol group on the target molecule may be sterically hindered, preventing access for the maleimide. Consider engineering the cysteine residue at a more accessible location or using a maleimide reagent with a longer linker arm. |
Problem 2: Instability of the Conjugate (Loss of Payload)
| Possible Cause | Suggested Solution |
| Retro-Michael Reaction | The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo, leading to "payload migration".[7][14] This can result in the transfer of the conjugated molecule to other proteins, such as serum albumin.[7] |
| Thiazine Rearrangement | If conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to an unstable thiazine derivative.[15][16][17] This rearrangement is more prominent at neutral or basic pH.[17] To prevent this, either acetylate the N-terminal cysteine or perform the conjugation at a more acidic pH (~5.0), though this will slow the primary reaction rate.[15][16][17] Alternatively, avoid using peptides with N-terminal cysteines for conjugation.[15][16] |
| Hydrolysis of the Succinimide Ring | While hydrolysis of the maleimide group before conjugation is problematic, hydrolysis of the thiosuccinimide ring after conjugation can stabilize the linkage and prevent the retro-Michael reaction.[7][18][19] Some protocols intentionally include a step to raise the pH after the initial conjugation to promote this stabilizing ring-opening hydrolysis.[19] |
Summary of Reaction Parameters
The following table summarizes typical starting conditions for maleimide conjugation reactions. Optimization is crucial for specific applications.
| Parameter | Recommended Range/Condition | Notes |
| Incubation Time | 1-2 hours at Room Temp; Overnight at 4°C | Can be as short as 30 minutes for highly reactive species.[2][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster; 4°C may be better for protein stability.[4][5] |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[7][9] Higher pH increases hydrolysis and side reactions with amines.[4][7] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Starting point for optimization. Can be much lower depending on the reactants.[1][2][5] |
| Buffer | PBS, HEPES, Tris | Must be free of thiol-containing reagents.[5][10] Degassing the buffer is recommended to prevent thiol oxidation.[1][5][10] |
Experimental Protocols & Workflows
General Protocol for Maleimide Conjugation
This protocol provides a general guideline. Volumes and concentrations should be adapted for the specific experiment.
-
Prepare Thiolated Molecule:
-
Dissolve the protein or peptide containing a thiol group in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[1][6][10] A typical protein concentration is 1-10 mg/mL.[1][6][10]
-
Optional (if disulfide bonds are present): Add a 10-100x molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce disulfide bonds.[6][10]
-
-
Prepare Maleimide Reagent:
-
Conjugation Reaction:
-
Add the dissolved maleimide reagent to the solution of the thiolated molecule. A 10-20x molar excess of the maleimide is a common starting point.[5][10]
-
Mix gently and incubate the reaction. Common conditions are 2 hours at room temperature or overnight at 4°C.[4][5][6] Protect the reaction from light, especially when using fluorescent dyes.[5][6]
-
-
Quenching and Purification:
-
Optional: To stop the reaction and consume excess maleimide, add a low molecular weight thiol like β-mercaptoethanol or N-ethylmaleimide (NEM) can be used to cap unreacted thiols.[4][11]
-
Remove unreacted maleimide and other byproducts using methods such as dialysis, gel filtration (e.g., Sephadex G-25), or chromatography (HPLC, FPLC).[4][6]
-
Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for a maleimide conjugation reaction.
Troubleshooting Logic for Low Conjugation Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low yield in maleimide reactions.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. bioacts.com [bioacts.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. prolynxinc.com [prolynxinc.com]
Validation & Comparative
A Head-to-Head Showdown: Deruxtecan vs. Trastuzumab Emtansine (T-DM1) in HER2-Positive Breast Cancer
A comprehensive analysis of two leading antibody-drug conjugates, deruxtecan (Enhertu) and trastuzumab emtansine (T-DM1, Kadcyla), reveals significant differences in their clinical efficacy and underlying mechanisms of action. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by key experimental data and methodologies from the pivotal DESTINY-Breast03 trial and preclinical studies.
Deruxtecan has demonstrated superior efficacy over T-DM1 in treating patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane. The landmark DESTINY-Breast03 clinical trial showed a remarkable improvement in progression-free survival (PFS) for patients treated with deruxtecan compared to T-DM1.[1][2][3][4] This superiority is attributed to key structural and mechanistic differences between the two antibody-drug conjugates (ADCs), including a higher drug-to-antibody ratio and a potent, membrane-permeable topoisomerase I inhibitor payload in deruxtecan, which mediates a significant "bystander effect."[5][6][7][8]
Comparative Efficacy and Safety from DESTINY-Breast03
The DESTINY-Breast03 trial was a phase 3, multicenter, randomized, open-label study that directly compared the efficacy and safety of deruxtecan versus T-DM1.[1][9] The results, summarized below, have been practice-changing.[1][3]
| Efficacy Endpoint | Trastuzumab Deruxtecan (n=261) | Trastuzumab Emtansine (T-DM1) (n=263) | Hazard Ratio (95% CI) | P-value |
| Progression-Free Survival (PFS) by BICR | Not Reached | 6.8 months | 0.28 (0.22 - 0.37) | <0.0001 |
| 12-Month PFS Rate | 75.8% | 34.1% | ||
| Overall Survival (OS) at 12 Months | 94.1% | 85.9% | 0.56 (0.36 - 0.86) | 0.007172 |
| Objective Response Rate (ORR) | 79.7% | 34.2% | <0.0001 | |
| Complete Response (CR) | 16.1% | 8.7% | ||
| Disease Control Rate (DCR) | 96.6% | 76.8% |
Data from the DESTINY-Breast03 trial.[2][3] BICR: Blinded Independent Central Review
| Adverse Event of Interest (Any Grade) | Trastuzumab Deruxtecan | Trastuzumab Emtansine (T-DM1) |
| Interstitial Lung Disease (ILD)/Pneumonitis | 10.5% | 1.9% |
| Nausea | 77% | 30% |
| Fatigue | 49% | 29% |
| Neutropenia | 43% | 22% |
| Thrombocytopenia | 22% | 45% |
Data from the DESTINY-Breast03 trial.[1][3]
Mechanism of Action: A Tale of Two Payloads
While both deruxtecan and T-DM1 utilize the HER2-targeting antibody trastuzumab for selective delivery to cancer cells, their cytotoxic payloads and linkers differ significantly, leading to distinct mechanisms of action.
Trastuzumab Deruxtecan (T-DXd): Deruxtecan is composed of trastuzumab linked to a potent topoisomerase I inhibitor, deruxtecan (DXd), via a cleavable linker.[6][10] Upon binding to HER2 on the tumor cell surface, the ADC is internalized. Inside the cell, the linker is cleaved, releasing DXd.[6][10] DXd then inhibits topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and apoptosis.[11][12] A key feature of deruxtecan is its high drug-to-antibody ratio and the membrane permeability of its payload, which allows it to diffuse into neighboring tumor cells, even those with low or no HER2 expression, a phenomenon known as the "bystander effect."[5][6][7][8]
Trastuzumab Emtansine (T-DM1): T-DM1 consists of trastuzumab linked to a microtubule inhibitor, DM1, via a stable, non-cleavable linker.[5][13][14][15] After internalization, T-DM1 is degraded in the lysosome, releasing DM1-containing catabolites.[5][13][14][15] These catabolites then bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[5][13][14][15] Due to the nature of its payload and linker, T-DM1 has a limited bystander effect.[5]
Experimental Protocols
DESTINY-Breast03 Clinical Trial Methodology
The DESTINY-Breast03 trial (NCT03529110) was a pivotal phase 3 study with the following key design elements:[9]
-
Study Design: A multicenter, randomized, open-label, active-controlled trial.[1][9]
-
Patient Population: Patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with trastuzumab and a taxane.[1][9]
-
Randomization: Patients were randomized 1:1 to receive either deruxtecan or T-DM1.[16]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as determined by blinded independent central review (BICR).[1][9]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.[1][9]
Preclinical Evaluation: In Vitro and In Vivo Models
Preclinical studies have been instrumental in elucidating the differential activity of deruxtecan and T-DM1.
-
In Vitro Cytotoxicity Assays:
-
Methodology: HER2-expressing cancer cell lines are cultured and treated with serial dilutions of deruxtecan or T-DM1. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated.[17][18]
-
Findings: Preclinical studies have shown that deruxtecan is effective in cell lines with varying levels of HER2 expression, including those with low HER2 expression where T-DM1 is less active.[19]
-
-
In Vivo Xenograft Models:
-
Methodology: Human breast cancer cell lines or patient-derived xenografts (PDXs) are implanted into immunodeficient mice. Once tumors are established, mice are treated with deruxtecan, T-DM1, or a vehicle control. Tumor volume is measured regularly to assess anti-tumor activity.[2][3][19]
-
Findings: In xenograft models, deruxtecan has demonstrated superior anti-tumor activity compared to T-DM1, including in models resistant to T-DM1.[2][19]
-
HER2 Signaling Pathway and ADC Intervention
Both deruxtecan and T-DM1 leverage the HER2 pathway for targeted delivery. Trastuzumab binding to the HER2 receptor can inhibit downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[20][21][22][23][24] However, the primary mechanism of action for both ADCs is the delivery of their cytotoxic payloads.
Conclusion
The comparative analysis of deruxtecan and trastuzumab emtansine clearly demonstrates the superior efficacy of deruxtecan in the second-line treatment of HER2-positive metastatic breast cancer.[1][2][3][4][25] This advantage is rooted in its innovative design, featuring a potent topoisomerase I inhibitor payload and the ability to exert a bystander effect, which addresses tumor heterogeneity.[5][6][7][8] The data from the DESTINY-Breast03 trial has established a new standard of care and highlights the importance of continued research and development in the field of antibody-drug conjugates. For researchers and drug development professionals, the distinct profiles of these two agents offer valuable insights into the critical elements of ADC design and the future of targeted cancer therapy.
References
- 1. jwatch.org [jwatch.org]
- 2. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DESTINY Breast03 Trial Supports Second-Line Use of T-DXd in Metastatic HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. T-DM1 in Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 9. destinyclinicaltrials.com [destinyclinicaltrials.com]
- 10. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 11. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 12. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Trastuzumab as a preoperative monotherapy does not inhibit HER2 downstream signaling in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 23. mdpi.com [mdpi.com]
- 24. A Novel Mechanism Underlying the Inhibitory Effects of Trastuzumab on the Growth of HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacr.org [aacr.org]
The Influence of Drug-to-Antibody Ratio on the Efficacy of Deruxtecan Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. Among the most promising are those utilizing the potent topoisomerase I inhibitor deruxtecan as a payload. A critical parameter in the design and efficacy of these ADCs is the drug-to-antibody ratio (DAR), which dictates the number of cytotoxic molecules attached to a single monoclonal antibody. This guide provides a comprehensive comparison of how the DAR of deruxtecan ADCs influences their therapeutic efficacy, supported by experimental data and detailed methodologies.
High DAR as a Hallmark of Trastuzumab Deruxtecan (T-DXd)
Trastuzumab deruxtecan (T-DXd, Enhertu®) is a flagship deruxtecan ADC targeting HER2-expressing cancer cells. A defining characteristic of T-DXd is its high drug-to-antibody ratio of approximately 8.[1][2] This high payload density is a deliberate design feature intended to maximize the delivery of the cytotoxic agent to the tumor site.[2] The rationale is that a higher DAR can lead to a greater antitumor effect.[3] This contrasts with many earlier generation ADCs which typically have a lower DAR of 2 to 4.
The high DAR of T-DXd is achieved through a stable and selectively cleavable tetrapeptide-based linker. This linker system is crucial as it ensures the ADC remains intact in circulation, minimizing systemic toxicity, and only releases the deruxtecan payload upon internalization into the tumor cell and cleavage by lysosomal enzymes like cathepsins.[1][4]
The Bystander Effect: A Key Advantage of High DAR
A significant consequence of the high DAR and the membrane-permeable nature of the deruxtecan payload is a potent "bystander effect".[1][2][5] Once released inside a target cancer cell, the cytotoxic deruxtecan can diffuse through the cell membrane and kill neighboring tumor cells, even if they have low or no expression of the target antigen (e.g., HER2).[5][6] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.[1]
The mechanism of this bystander effect is a critical differentiator for deruxtecan ADCs. The released DXd payload has strong membrane permeability, allowing it to impact adjacent cells, thereby extending the therapeutic reach beyond the directly targeted cells.[5] In contrast, ADCs with non-cleavable linkers or less permeable payloads, such as ado-trastuzumab emtansine (T-DM1), exhibit a much weaker or negligible bystander effect.[7]
Datopotamab Deruxtecan (Dato-DXd): A Lower DAR Approach
In contrast to T-DXd, datopotamab deruxtecan (Dato-DXd), an ADC targeting TROP2, was designed with a lower DAR of approximately 4.[8][9] The decision to use a lower DAR for Dato-DXd was a strategic choice to balance efficacy with safety.[10] TROP2 is a tumor-associated antigen that is also expressed in some normal tissues. A lower DAR is intended to reduce the risk of off-target toxicity while still delivering a potent cytotoxic payload to the tumor.[10] This highlights a key consideration in ADC design: the therapeutic index, which is the balance between efficacy and toxicity.
Comparative Efficacy Data
Direct head-to-head preclinical studies comparing deruxtecan ADCs with the same antibody but different DARs are not extensively published. However, available data from various studies provide insights into the impact of DAR on efficacy.
| ADC | Target | Drug-to-Antibody Ratio (DAR) | Key Efficacy Findings | Reference |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | ~8 | High antitumor activity in HER2-positive and HER2-low expressing tumors. Potent bystander killing effect. In a Phase III trial (DESTINY-Breast03), T-DXd showed a median progression-free survival (PFS) of 28.8 months compared to 6.8 months for T-DM1 in patients with HER2-positive metastatic breast cancer. | [1][11] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | ~4 | Demonstrated potent antitumor activity in preclinical models of various tumor types. In the TROPION-Breast01 trial for HR+/HER2- metastatic breast cancer, Dato-DXd showed a median PFS of 6.9 months compared to 4.9 months for investigator's choice of chemotherapy. | [9][10] |
| Sacituzumab Govitecan (SG) | TROP2 | ~7.6 | An alternative TROP2-targeting ADC with a high DAR. In the ASCENT trial for metastatic triple-negative breast cancer, SG demonstrated a median PFS of 5.6 months versus 1.7 months for chemotherapy. | [12] |
Note: The data presented is from different studies and not from direct comparative trials unless stated otherwise. The efficacy of ADCs is influenced by multiple factors beyond DAR, including the target antigen, antibody properties, linker stability, and payload potency.
A preclinical study comparing a novel anti-HER2 ADC with a DAR of 2 to T-DXd (DAR 8) reported that the lower DAR ADC showed superior anti-tumor efficacy at the same payload dose, suggesting that a higher DAR is not always directly proportional to higher efficacy and that linker and payload technology also play a critical role.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Methodology:
-
Cancer cell lines with varying target antigen expression are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC or a control ADC.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is calculated from the dose-response curves.[13]
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cancer cell lines are co-cultured in the same well. The antigen-negative cells are often labeled with a fluorescent marker for identification.
-
The co-culture is treated with the ADC or a control ADC for a specified period (e.g., 5 days).
-
The viability of both cell populations is determined using flow cytometry, distinguishing between the two cell types based on the fluorescent label.
-
A significant reduction in the viability of the antigen-negative cells in the presence of the ADC-treated antigen-positive cells indicates a bystander effect.[14][15]
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a specific volume (e.g., 0.2 cm³), the mice are randomized into treatment groups.
-
Mice are treated with the ADC, a control ADC, or a vehicle solution intravenously at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.[13][16]
Visualizing the Mechanisms
Deruxtecan ADC Mechanism of Action
Caption: Mechanism of action of a high-DAR deruxtecan ADC, including the bystander effect.
Experimental Workflow for Bystander Effect Assay
Caption: Workflow for an in vitro co-culture bystander effect assay.
Conclusion
The drug-to-antibody ratio is a critical determinant of the efficacy of deruxtecan ADCs. A high DAR, as seen in trastuzumab deruxtecan, can lead to a potent bystander effect, enhancing anti-tumor activity, particularly in heterogeneous tumors. Conversely, a lower DAR, as employed in datopotamab deruxtecan, may offer a better therapeutic index for targets that are also expressed on normal tissues. The optimal DAR for a deruxtecan ADC is therefore a strategic decision based on the target antigen's expression profile and the desired balance between efficacy and safety. Future research involving direct comparative studies of deruxtecan ADCs with varying DARs will be invaluable in further elucidating the precise impact of this crucial parameter on therapeutic outcomes.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Abstract A059: Uncovering Bystander Killing Mechanisms of Trastuzumab Deruxtecan (T-DXd): Effective Extracellular Payload Release via Cathepsin L in HER2-low Breast Cancer. [scholars.duke.edu]
- 8. A tale of two TROP-2 antibody-drug conjugates: a comparative saga of datopotamab deruxtecan and sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Advances in the study of marketed antibody-drug Conjugates (ADCs) for the treatment of breast cancer [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Specificity of a Novel Deruxtecan Antibody-Drug Conjugate: A Comparative Guide
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on the high specificity of its monoclonal antibody (mAb) component for a tumor-associated antigen.[3] This guide provides a framework for validating the target specificity of a newly developed ADC utilizing a deruxtecan payload. It offers a comparative analysis with other established ADC platforms and details essential experimental protocols for rigorous evaluation.
Deruxtecan-based ADCs employ a highly potent topoisomerase I inhibitor payload.[4][5] The mechanism of action involves the mAb binding to a specific antigen on the tumor cell surface, followed by internalization of the ADC-antigen complex.[6][7] Within the lysosome, the linker is cleaved, releasing the membrane-permeable deruxtecan payload.[7][8] This payload then translocates to the nucleus, induces DNA damage, and triggers apoptosis.[7][9] A key feature of deruxtecan is its ability to cause a "bystander effect," whereby the released payload can diffuse out of the target cell and kill neighboring cancer cells, regardless of their antigen expression status.[6]
This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel ADCs.
Comparative Performance Metrics for ADC Target Specificity
Validating the target specificity of a new ADC requires a multi-faceted approach, comparing its performance against both target-positive and target-negative models, as well as against alternative ADC technologies. The following table summarizes key quantitative parameters for evaluating a hypothetical new anti-HER2 deruxtecan ADC against established alternatives like Trastuzumab Emtansine (T-DM1) and an anti-TROP2 deruxtecan ADC.
| Parameter | New Anti-HER2 Deruxtecan ADC | Trastuzumab Emtansine (T-DM1) | Anti-TROP2 Deruxtecan ADC | Rationale for Specificity |
| Target Antigen | HER2 | HER2 | TROP2 | Demonstrates binding to the intended tumor-associated antigen.[6][10] |
| Binding Affinity (Kd) | ~1-10 nM | ~1-10 nM | ~1-10 nM | High affinity indicates strong, specific binding to the target antigen.[11][] |
| Internalization Efficiency | High | Moderate | High | Efficient internalization is crucial for payload delivery to the intracellular space.[11] |
| IC50 (Target-Positive Cells) | 0.1 - 1 nM | 0.5 - 5 nM | 0.1 - 1 nM | Low IC50 in antigen-expressing cells indicates high potency.[13] |
| IC50 (Target-Negative Cells) | >1000 nM | >1000 nM | >1000 nM | High IC50 in antigen-negative cells confirms target-dependent cytotoxicity.[13] |
| Specificity Index | >1000 | >200 | >1000 | A high ratio of IC50 (Negative/Positive) signifies high target specificity. |
| Bystander Killing Effect | High | Low | High | A desirable feature of deruxtecan payloads, but its impact on off-target tissues must be assessed. |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 | ~4-8 | A higher DAR can increase potency but may impact pharmacokinetics and toxicity.[10][14] |
Key Experimental Protocols
Detailed and robust experimental design is fundamental to validating ADC specificity. Below are protocols for essential in vitro and in vivo assays.
Target Binding Affinity and Specificity Assays
-
Objective: To quantify the binding affinity and specificity of the ADC's antibody component to its target antigen.
-
Methods:
-
Surface Plasmon Resonance (SPR): Immobilize the recombinant target antigen on a sensor chip and flow the ADC over the surface at various concentrations to determine association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd).[]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Coat microplates with the target antigen. Add serial dilutions of the ADC, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Measure the signal to determine the binding concentration.[]
-
Flow Cytometry: Incubate target-positive and target-negative cell lines with fluorescently labeled ADC. Analyze the mean fluorescence intensity (MFI) to quantify binding to cell surface antigens.[15]
-
ADC Internalization Assays
-
Objective: To confirm and quantify the uptake of the ADC into target cells following antigen binding.
-
Methods:
-
Live-Cell Imaging (e.g., Incucyte): Use a pH-sensitive fluorescent dye conjugated to the ADC. Upon internalization into the acidic environment of endosomes and lysosomes, the dye fluoresces, allowing for real-time visualization and quantification of uptake.[11]
-
Toxin-Based Cytotoxicity Assay: Utilize a secondary immunotoxin (e.g., saporin conjugated to an anti-human IgG). If the primary ADC is internalized, it will carry the immunotoxin into the cell, leading to cell death. This provides a functional measure of internalization.[11]
-
Flow Cytometry (pH-Indicator Based): Similar to live-cell imaging, this method uses a pH-sensitive dye but provides a high-throughput quantitative measure of the internalized ADC population at specific time points.[11]
-
In Vitro Cytotoxicity Assays
-
Objective: To measure the potency and target-specific cell-killing ability of the ADC.
-
Methods:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Culture both target-positive and target-negative cell lines. Treat the cells with a range of ADC concentrations for a defined period (e.g., 72-120 hours). Measure cell viability to determine the IC50 value for each cell line.[][15] A significantly higher IC50 in target-negative cells is a primary indicator of target specificity.[13]
-
Apoptosis and Cell Cycle Assays: Use flow cytometry to analyze markers of apoptosis (e.g., Annexin V staining) or changes in cell cycle distribution (e.g., PI staining) after ADC treatment to confirm the mechanism of action of the deruxtecan payload.[15][16]
-
In Vivo Target Validation
-
Objective: To evaluate the anti-tumor efficacy and target specificity of the ADC in a complex biological system.[17]
-
Methods:
-
Cell Line-Derived Xenograft (CDX) Models: Implant human cancer cell lines (both target-positive and target-negative) into immunodeficient mice. Once tumors are established, administer the ADC and monitor tumor growth inhibition. Specificity is demonstrated by significant anti-tumor activity only in the target-positive model.[17]
-
Patient-Derived Xenograft (PDX) Models: Implant tumor fragments from human patients into immunodeficient mice. These models better represent the heterogeneity of human tumors.[18] Efficacy in PDX models with confirmed target expression provides strong evidence of clinical potential.[19]
-
Biodistribution Studies: Radiolabel the ADC and inject it into tumor-bearing animals. Use imaging techniques (e.g., PET, SPECT) to visualize the accumulation of the ADC in the tumor versus other organs. This provides direct evidence of in vivo targeting.[19]
-
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following have been generated using the DOT language to meet specific formatting requirements.
References
- 1. sapient.bio [sapient.bio]
- 2. PRISM [theprismlab.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 10. A tale of two TROP-2 antibody-drug conjugates: a comparative saga of datopotamab deruxtecan and sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC In Vitro Screening & Evaluation_ADC In Vitro Screening_Antibody Drug Conjugates Services - Antibody/ADC In Vitro Studies - ICE Bioscience [en.ice-biosci.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. hoeford.com [hoeford.com]
- 17. labcorp.com [labcorp.com]
- 18. mdpi.com [mdpi.com]
- 19. xtalks.com [xtalks.com]
A Comparative Analysis of Trastuzumab Deruxtecan and Sacituzumab Govitecan in HER2-Negative Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of antibody-drug conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. This guide provides a comparative overview of two prominent ADCs, trastuzumab deruxtecan (T-DXd, Enhertu®) and sacituzumab govitecan (SG, Trodelvy®), focusing on their efficacy in HER2-negative preclinical models. While both ADCs utilize a topoisomerase I inhibitor payload, their targets and certain characteristics differ, leading to distinct efficacy profiles. Trastuzumab deruxtecan targets the Human Epidermal Growth Factor Receptor 2 (HER2), exhibiting potent activity even in tumors with low HER2 expression. Sacituzumab govitecan targets the Trophoblast cell-surface antigen 2 (Trop-2), a protein broadly expressed across various epithelial tumors. This guide synthesizes available preclinical data to offer a comparative perspective on their mechanisms of action and anti-tumor activity.
Mechanism of Action
Both trastuzumab deruxtecan and sacituzumab govitecan deliver a potent cytotoxic payload to cancer cells, but they recognize different cell surface antigens.
Trastuzumab Deruxtecan (T-DXd): This ADC is composed of the anti-HER2 antibody trastuzumab, a cleavable tetrapeptide-based linker, and the topoisomerase I inhibitor deruxtecan (DXd).[1] Upon binding to HER2 on tumor cells, the complex is internalized.[1] Inside the cell, the linker is cleaved by lysosomal enzymes, releasing DXd.[1] DXd then induces DNA damage and apoptosis.[1] A key feature of T-DXd is its high drug-to-antibody ratio (~8) and the membrane permeability of its payload, which allows for a potent "bystander effect," killing adjacent tumor cells, including those that may not express HER2.[1]
Sacituzumab Govitecan (SG): This ADC consists of an anti-Trop-2 antibody (hRS7) linked to SN-38, the active metabolite of irinotecan, via a hydrolyzable CL2A linker.[2][3] SG binds to Trop-2 on the cancer cell surface, leading to internalization.[2][3] The linker is cleaved in the acidic environment of the lysosome, releasing SN-38, which inhibits topoisomerase I, causing DNA damage and cell death.[2][3] SG also demonstrates a bystander effect, where the released SN-38 can diffuse into neighboring cancer cells, regardless of their Trop-2 expression status.[2]
Caption: Comparative mechanism of action for T-DXd and SG.
Preclinical Efficacy Data
Direct head-to-head preclinical studies are limited. The following tables summarize data from separate studies on the efficacy of each ADC in various HER2-negative and Trop-2-positive cancer models.
Table 1: In Vitro Cytotoxicity
| ADC | Cancer Type | Cell Line | Key Finding | Reference |
| Trastuzumab Deruxtecan | Gastric Cancer | 49 cell lines | Inhibited cell proliferation in 55.1% of cell lines, including HER2-low and non-expressing lines. IC50 was calculable in 63.3% of cell lines. | [4] |
| Trastuzumab Deruxtecan | Uterine Serous Carcinoma | Multiple primary cell lines | Induced cell growth suppression and apoptosis in HER2-overexpressing cell lines. Negligible activity in HER2-low lines, but showed bystander killing when co-cultured with HER2 3+ cells. | [5][6] |
| Sacituzumab Govitecan | Endometrial Carcinoma | Primary cell lines (ENDK265, ENDK254) | Trop-2 expressing cell lines were significantly more sensitive to SG compared to a control ADC (p=0.014 and p=0.005). | [2] |
| Sacituzumab Govitecan | Uterine Serous Carcinoma | Primary cell lines | Trop-2 overexpressing cell lines were significantly more sensitive to SG compared to a control ADC (p<0.05). | [3] |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC | Cancer Type | Model | Key Finding | Reference |
| Trastuzumab Deruxtecan | Gastric Cancer | SNU-601 (HER2-low) Xenograft | Reduced tumor volume by up to 80% at 4 mg/kg and 10 mg/kg. | [1] |
| Trastuzumab Deruxtecan | Uterine Serous Carcinoma | Patient-Derived Xenograft (PDX) | Showed tumor growth suppression and prolonged survival in HER2-overexpressing (3+) PDX models. | [5][6] |
| Sacituzumab Govitecan | Endometrial Carcinoma | Chemotherapy-resistant EC Xenograft | Demonstrated impressive tumor growth inhibition (p=0.011). | [2] |
| Sacituzumab Govitecan | Uterine Serous Carcinoma | Trop-2+ USC Xenograft | Caused significant tumor growth inhibition and increased survival compared to controls (p<0.05). | [3] |
| Sacituzumab Govitecan | Low-Grade Serous Ovarian Cancer | TROP2-positive PDX | Significantly inhibited tumor growth compared to vehicle control (p<0.0001). Median survival was not reached by day 50 in the SG group, versus 25 days for control. | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data.
Protocol for In Vitro Cytotoxicity Assays (General)
-
Cell Lines: Cancer cell lines with varying levels of target expression (HER2 or Trop-2) are cultured under standard conditions.
-
Drug Exposure: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC (e.g., trastuzumab deruxtecan or sacituzumab govitecan) or a non-targeting control ADC for a specified duration (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) which quantifies ATP, or MTS assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves using non-linear regression.
Protocol for In Vivo Xenograft Studies (General)
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. The ADC is typically administered intravenously (IV) at a specified dose and schedule (e.g., 10 mg/kg, once weekly).
-
Efficacy Endpoints: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of toxicity. Primary endpoints often include tumor growth inhibition (TGI) and overall survival.
-
Statistical Analysis: Differences in tumor growth and survival between treatment and control groups are analyzed using appropriate statistical methods (e.g., t-test, ANOVA, log-rank test).
Caption: A typical experimental workflow for evaluating ADC efficacy in vivo.
Discussion
While both ADCs employ a topoisomerase I inhibitor payload, their efficacy in HER2-negative models is dictated by their respective targets.
-
Trastuzumab Deruxtecan's efficacy is notable even in tumors with low HER2 expression, a finding supported by preclinical data in gastric cancer models showing activity in HER2-low and even some HER2 non-expressing cell lines.[4] This is largely attributed to its high drug-to-antibody ratio and the potent bystander effect of the membrane-permeable DXd payload.[1] This suggests that even a small number of HER2 receptors can be sufficient for T-DXd to be effective.
-
Sacituzumab Govitecan's efficacy is dependent on the expression of Trop-2, which is prevalent in a wide range of epithelial cancers, including many HER2-negative breast cancers. Preclinical studies consistently show that Trop-2 expressing tumors are sensitive to SG.[2][3] The bystander effect of SN-38 also contributes to its efficacy in tumors with heterogeneous Trop-2 expression.[2]
The choice between these agents in a clinical setting is currently guided by their approved indications and the specific tumor biology, including HER2 and hormone receptor status. Real-world data analyses in HER2-negative breast cancer suggest that T-DXd may offer a longer time-on-treatment in HR-positive tumors across HER2-negative subgroups, while both agents show comparable benefit in triple-negative breast cancer.[8][9]
Conclusion
Trastuzumab deruxtecan and sacituzumab govitecan are both highly effective ADCs with distinct targets. Preclinical data demonstrates the potent anti-tumor activity of trastuzumab deruxtecan in HER2-low expressing models, driven by its potent payload and bystander effect. Sacituzumab govitecan shows significant efficacy in a broad range of Trop-2 positive tumors. The findings from these non-clinical models provide a strong rationale for the clinical development and use of these agents in their respective patient populations. Future preclinical head-to-head studies in well-characterized HER2-negative, Trop-2-positive models would be invaluable for directly comparing their therapeutic potential.
References
- 1. e-crt.org [e-crt.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of trastuzumab deruxtecan and sacituzumab govitecan in HER2-negative metastatic breast cancer: a large real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Translational Relevance of Preclinical Deruxtecan ADC Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of deruxtecan-based antibody-drug conjugates (ADCs) against other notable ADCs. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate an informed assessment of the translational relevance of these powerful cancer therapeutics.
Executive Summary
Deruxtecan-based ADCs, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd), have demonstrated significant promise in preclinical studies, often outperforming previous generations of ADCs. Key differentiators include a high drug-to-antibody ratio (DAR), a cleavable linker, and a potent topoisomerase I inhibitor payload (DXd) that can exert a bystander effect, killing neighboring antigen-negative tumor cells. This guide provides a comparative analysis of deruxtecan ADCs against trastuzumab emtansine (T-DM1) and sacituzumab govitecan (SG), focusing on their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and preclinical safety.
Comparative Analysis of ADC Characteristics
| Feature | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Sacituzumab Govitecan (SG) |
| Target Antigen | HER2 | HER2 | TROP-2 |
| Antibody | Humanized IgG1 | Humanized IgG1 | Humanized IgG1 |
| Payload | Deruxtecan (DXd) - Topoisomerase I inhibitor | Emtansine (DM1) - Microtubule inhibitor | SN-38 - Topoisomerase I inhibitor |
| Linker | Cleavable (tetrapeptide-based) | Non-cleavable (thioether) | Cleavable (hydrolyzable) |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 | ~7.6 |
| Bystander Effect | Yes (high) | No | Yes |
Mechanism of Action
The antitumor activity of these ADCs is initiated by the binding of the monoclonal antibody to its target antigen on the surface of cancer cells. The subsequent internalization and trafficking to the lysosome lead to the release of the cytotoxic payload, culminating in cell death. However, the distinct payloads and linkers of deruxtecan-based ADCs, T-DM1, and SG result in different downstream cellular events.
Deruxtecan and Sacituzumab Govitecan: Topoisomerase I Inhibition
The payloads of T-DXd (DXd) and SG (SN-38) are topoisomerase I inhibitors. These molecules induce apoptosis by trapping the topoisomerase I-DNA cleavage complex, leading to DNA single and double-strand breaks during DNA replication. This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage sensors like ATM and ATR, which in turn activate downstream effectors such as Chk2 and p53, ultimately leading to cell cycle arrest and apoptosis.
Figure 1: Simplified signaling pathway of topoisomerase I inhibitors.[1]
Trastuzumab Emtansine: Microtubule Inhibition
The payload of T-DM1, emtansine (DM1), is a potent microtubule inhibitor. Upon release into the cytoplasm, DM1 binds to tubulin, disrupting microtubule dynamics. This leads to the arrest of cells in the G2/M phase of the cell cycle, triggering the mitotic spindle assembly checkpoint and ultimately inducing apoptosis through the mitochondrial pathway.
Figure 2: Simplified signaling pathway of microtubule inhibitors.[2]
Preclinical Efficacy
In Vitro Cytotoxicity
The in vitro potency of ADCs is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Target | T-DXd IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | SG IC50 (µg/mL) | Reference |
| SK-BR-3 | HER2+ | Not specified as highly sensitive | ~1.2 (low sensitivity) | N/A | [2] |
| JIMT-1 | HER2+ | Resistant | Partially sensitive | N/A | [3] |
| L-JIMT-1 | HER2+ | Resistant | Resistant | Moderately sensitive | [3] |
| KPL-4 | HER2+ | 0.019 | 0.042 | N/A | [3] |
| NCI-N87 | HER2+ | Not specified as highly sensitive | Not specified | N/A | [2] |
Note: Direct head-to-head IC50 comparisons across multiple studies are challenging due to variations in experimental conditions. The data presented is a compilation from different sources to provide a relative sense of potency.
In Vivo Tumor Growth Inhibition
The antitumor activity of ADCs is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Xenograft Model | ADC Administered | Dosing Schedule | Tumor Growth Inhibition | Reference |
| JIMT-1 (HER2+) | T-DXd vs. T-DM1 | 10 mg/kg, single dose | T-DXd showed superior tumor growth inhibition | Not directly found in searches |
| KPL-4 (HER2+) | T-DXd vs. T-DM1 | 10 mg/kg, single dose | T-DXd induced complete tumor regression | Not directly found in searches |
| HER2-low PDX | T-DXd | 10 mg/kg, q3w | Significant tumor growth inhibition and prolonged survival | [4] |
| T-DM1 Resistant PDX | T-DXd | 10 mg/kg, q3w | Overcame T-DM1 resistance, prolonged survival | [4] |
| Ovarian Cancer (Trop-2+) | Sacituzumab Govitecan | 500 µg, twice weekly for 3 weeks | Significant tumor regression and improved overall survival | [4] |
Pharmacokinetics and Preclinical Safety
| Parameter | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Sacituzumab Govitecan (SG) |
| Animal Model | Cynomolgus Monkey | Rat, Cynomolgus Monkey | Not specified |
| Linker Stability in Plasma | Stable | Stable | Hydrolyzable |
| Systemic Payload Exposure | Low | Low | Not specified |
| Payload Clearance | Rapid | Not specified | Not specified |
| Major Excretion Route of Payload | Fecal | Biliary/Gastrointestinal | Not specified |
| Maximum Tolerated Dose (MTD) | Not reached up to 8.0 mg/kg in a phase 1 study in patients | Rat: up to 40 mg/kg, Monkey: up to 30 mg/kg | 12 mg/kg in a phase 1 study in patients |
| Key Preclinical Toxicities | Interstitial lung disease (ILD), nausea, hematologic toxicity | Thrombocytopenia, hepatotoxicity, neurotoxicity | Neutropenia, diarrhea, fatigue |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of ADCs on cancer cell lines.
Figure 3: General workflow for an in vitro cytotoxicity (MTT) assay.
Protocol Details:
-
Cell Seeding: Plate cells at a density of 1,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period of 48 to 144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the antitumor efficacy of ADCs in a mouse xenograft model.
Figure 4: General workflow for an in vivo xenograft efficacy study.
Protocol Details:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human breast cancer cells (e.g., 1 x 10^6 to 10 x 10^7 cells) into the flank or mammary fat pad of each mouse.[1]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width^2)/2).[1]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
ADC Administration: Administer the ADC intravenously at the desired dose and schedule (e.g., 10 mg/kg every 3 weeks).[4]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined duration. Tumors can then be excised for further analysis.
Conclusion
Preclinical studies consistently demonstrate the high potency of deruxtecan-based ADCs, often showing superior efficacy compared to T-DM1, particularly in models with heterogeneous or lower HER2 expression and in models of acquired resistance. The bystander effect, enabled by the cleavable linker and membrane-permeable payload, is a key differentiating feature that likely contributes to their robust antitumor activity. While preclinical safety studies have identified manageable toxicities, the risk of interstitial lung disease with T-DXd is a notable consideration that requires careful monitoring in the clinical setting. The comparative data and detailed protocols presented in this guide provide a solid foundation for researchers to assess the translational potential of deruxtecan ADC studies and to design further preclinical investigations.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Deruxtecan ADCs and Trastuzumab Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational dual topoisomerase I inhibitor (TOP1i) antibody-drug conjugate (ADC) against the established benchmark, trastuzumab deruxtecan (T-DXd). This analysis is based on available preclinical and clinical data, focusing on efficacy, safety, and mechanistic distinctions to inform research and development decisions in the field of targeted cancer therapy.
Executive Summary
Trastuzumab deruxtecan (T-DXd, Enhertu®) has set a new standard of care in HER2-expressing cancers, demonstrating significant improvements in patient outcomes. Building on this success, novel ADCs utilizing the same potent deruxtecan payload are emerging, targeting different tumor-associated antigens or employing innovative conjugation strategies. This guide focuses on a direct comparison of T-DXd with a novel, preclinical dual TOP1i ADC, and also provides context with other emerging deruxtecan-based ADCs, namely datopotamab deruxtecan and patritumab deruxtecan.
Mechanism of Action: The Deruxtecan Advantage
All ADCs discussed herein share the same cytotoxic payload, deruxtecan (DXd), a potent topoisomerase I inhibitor. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the linker is cleaved, releasing DXd. DXd then induces DNA damage and apoptosis. A key feature of deruxtecan-based ADCs is the bystander effect , where the membrane-permeable DXd can diffuse out of the target cell and kill neighboring cancer cells, regardless of their antigen expression level. This is particularly advantageous in treating heterogeneous tumors.[1]
Trastuzumab Deruxtecan (T-DXd) Signaling Pathway
T-DXd targets the HER2 receptor. Upon binding, it is internalized, leading to the release of DXd and subsequent cell death.
Head-to-Head Comparison: Novel Dual TOP1i ADC vs. Trastuzumab Deruxtecan
A novel anti-HER2 ADC developed by Araris Biotech utilizes a site-specific conjugation technology to link two different TOP1i payloads to trastuzumab, resulting in a drug-to-antibody ratio (DAR) of 4. One payload is designed for bystander activity, while the other accumulates within the cancer cell for enhanced potency.
Preclinical Efficacy
A head-to-head in vivo study was conducted in a JIMT-1 breast cancer model, which is known to be resistant to T-DM1 and shows limited activity with T-DXd.
| ADC | Dose | Outcome |
| Novel Dual TOP1i ADC (DAR 4) | 2 x 10mg/kg | Superior anti-tumor activity and tumor eradication lasting >47 days.[2] |
| Trastuzumab Deruxtecan (DAR 8) | 2 x 5mg/kg (payload-dose-adjusted) | Limited tumor growth inhibition with regrowth in all animals around 21 days.[2] |
In Vitro Cytotoxicity: The novel dual TOP1i ADC demonstrated target-specific cytotoxicity in the low nM range, similar to T-DXd.[2]
Bystander Effect: The bystander-capable payload of the novel ADC showed high activity in co-cultured, target-negative cell lines.[2]
Pharmacokinetics: The novel ADC exhibited excellent stability in circulation with no signs of payload loss or linker cleavage in mouse pharmacokinetic studies, comparable to the unconjugated trastuzumab antibody.[2]
Emerging Deruxtecan ADCs: Datopotamab Deruxtecan & Patritumab Deruxtecan
While not direct head-to-head comparisons in the same clinical trials, the following sections provide an overview of other novel deruxtecan ADCs to contextualize the evolving landscape.
Datopotamab Deruxtecan (Dato-DXd)
Datopotamab deruxtecan is an ADC targeting TROP2, a transmembrane glycoprotein overexpressed in various solid tumors.[3][4][5]
| Endpoint | Datopotamab Deruxtecan | Investigator's Choice of Chemotherapy |
| Median Progression-Free Survival (PFS) | 6.9 months | 4.9 months |
| Overall Response Rate (ORR) | 36.4% | 22.9% |
Note: This was not a direct comparison with trastuzumab deruxtecan.
Patritumab Deruxtecan (HER3-DXd)
Patritumab deruxtecan targets HER3, a member of the epidermal growth factor receptor (EGFR) family.[6][7]
| Endpoint | Patritumab Deruxtecan |
| Overall Response Rate (ORR) | 53.5%[8][9] |
| Median Duration of Response | 8.7 months[10] |
| Median Progression-Free Survival (PFS) | 9.4 months[10] |
Note: This was not a direct comparison with trastuzumab deruxtecan.
Trastuzumab Deruxtecan: Clinical Trial Data
The following tables summarize key efficacy and safety data from pivotal clinical trials of trastuzumab deruxtecan.
DESTINY-Breast03: T-DXd vs. T-DM1 in HER2+ Metastatic Breast Cancer
| Endpoint | Trastuzumab Deruxtecan (n=261) | Trastuzumab Emtansine (T-DM1) (n=261) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | Not Reached | 6.8 months | 0.28 (0.22-0.37) | <0.0001 |
| 12-month PFS Rate | 75.8% | 34.1% | ||
| Overall Response Rate (ORR) | 79.7% | 34.2% | <0.0001 | |
| Complete Response (CR) | 16.1% | 8.7% | ||
| Median Overall Survival (OS) | Not Reached | Not Reached | 0.55 (0.36-0.86) | 0.0072 |
DESTINY-Breast05: T-DXd vs. T-DM1 in High-Risk HER2+ Early Breast Cancer (Post-Neoadjuvant)
| Endpoint | Trastuzumab Deruxtecan (n=817) | Trastuzumab Emtansine (T-DM1) (n=818) | Hazard Ratio (95% CI) | p-value |
| 3-Year Invasive Disease-Free Survival (IDFS) Rate | 92.4%[11] | 83.7%[11][12] | 0.47 (0.34-0.66)[11][12] | <0.0001[11][12] |
| 3-Year Distant Recurrence-Free Survival Rate | 93.9% | 86.1% | 0.49 (0.34-0.71) |
Key Safety Data (DESTINY-Breast03)
| Adverse Event (Grade ≥3) | Trastuzumab Deruxtecan (n=257) | Trastuzumab Emtansine (T-DM1) (n=261) |
| Neutropenia | 19.1% | 2.7% |
| Thrombocytopenia | 7.0% | 2.3% |
| Nausea | 6.6% | 0.4% |
| Anemia | 5.8% | 2.7% |
| Interstitial Lung Disease (any grade) | 10.5% | 1.9% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells.
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 96 hours to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50).
Bystander Effect Co-culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an extended period (e.g., 5-7 days) to allow for the bystander effect to occur.
-
Viability Assessment: Specifically measure the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[1]
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC and its payload.
Protocol:
-
Animal Dosing: Administer the ADC intravenously to a relevant animal model (e.g., mice, cynomolgus monkeys).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analyte Quantification: Use ligand-binding assays (e.g., ELISA) to measure the concentration of the total antibody and the ADC in the plasma. Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the released payload.
-
PK Parameter Calculation: Analyze the concentration-time data to determine key PK parameters such as clearance, volume of distribution, and half-life.
Conclusion
The landscape of antibody-drug conjugates is rapidly evolving, with deruxtecan-based ADCs at the forefront of innovation. While trastuzumab deruxtecan has established a high bar for efficacy, novel deruxtecan ADCs targeting different antigens and employing advanced conjugation technologies show significant promise. The preclinical data for the novel dual TOP1i ADC suggests the potential for superior efficacy with a lower drug load, a highly desirable characteristic for improving the therapeutic index. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative performance of these next-generation ADCs and to define their optimal roles in the treatment of cancer.
References
- 1. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jchr.org [jchr.org]
- 4. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Datopotamab Deruxtecan in the Treatment of Advanced Non-Small Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. fondazionebonadonna.org [fondazionebonadonna.org]
- 9. researchgate.net [researchgate.net]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. ENHERTU® (fam-trastuzumab deruxtecan-nxki) reduced the risk of disease recurrence or death by 53% vs. T-DM1 in patients with high-risk HER2-positive early breast cancer following neoadjuvant therapy in DESTINY-Breast05 Phase III trial [astrazeneca-us.com]
Correlating In Vitro Cytotoxicity with In Vivo Efficacy of Deruxtecan Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deruxtecan-based antibody-drug conjugates (ADCs), focusing on the correlation between their in vitro cytotoxic effects and in vivo therapeutic efficacy. The information presented is collated from preclinical and clinical studies, offering valuable insights for researchers in the field of oncology and drug development.
Executive Summary
Deruxtecan-based ADCs have emerged as a powerful class of targeted cancer therapies, demonstrating significant clinical benefit in various solid tumors. These ADCs consist of a monoclonal antibody targeting a specific tumor-associated antigen, linked to a potent topoisomerase I inhibitor payload, deruxtecan (DXd). This guide delves into the key performance aspects of prominent deruxtecan ADCs, including trastuzumab deruxtecan (T-DXd), datopotamab deruxtecan (Dato-DXd), and patritumab deruxtecan. By examining their in vitro cytotoxicity, in vivo efficacy, and the signaling pathways they disrupt, this document aims to provide a clear framework for understanding their therapeutic potential and the translation of preclinical findings to clinical outcomes.
In Vitro Cytotoxicity of Deruxtecan ADCs
The in vitro potency of deruxtecan ADCs is a critical initial determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of cancer cells by 50%. The cytotoxicity of these ADCs is influenced by several factors, including the expression level of the target antigen on the cancer cell surface, the efficiency of ADC internalization, and the intracellular release of the deruxtecan payload.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Deruxtecan ADCs in Various Cancer Cell Lines
| ADC | Target Antigen | Cancer Type | Cell Line | Target Expression | IC50 (µg/mL) | Reference |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Uterine Serous Carcinoma | ARK2 | High (3+) | 0.11 | [1] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Uterine Serous Carcinoma | ARK20 | High (3+) | 0.11 | [1] |
| Control ADC | - | Uterine Serous Carcinoma | ARK2 | - | 30.07 | [1] |
| Control ADC | - | Uterine Serous Carcinoma | ARK20 | - | 48.95 | [1] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Uterine Serous Carcinoma | ARK2 | High (3+) | 0.11 | [1] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Uterine Serous Carcinoma | ARK20 | High (3+) | 0.11 | [1] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Uterine Serous Carcinoma | ARK7 | Low (1+) | 80.38 | [1] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Uterine Serous Carcinoma | ARK1 | Negative | 18.49 | [1] |
| Control ADC | - | Uterine Serous Carcinoma | ARK7 | - | 61.79 | [1] |
| Control ADC | - | Uterine Serous Carcinoma | ARK1 | - | 17.12 | [1] |
In Vivo Efficacy of Deruxtecan ADCs
The ultimate measure of an ADC's therapeutic potential lies in its in vivo efficacy, typically assessed in preclinical xenograft models and confirmed in clinical trials. Key metrics for evaluating in vivo efficacy include tumor growth inhibition (TGI), objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).
Table 2: Comparison of In Vivo Efficacy of Deruxtecan ADCs in Preclinical Xenograft Models
| ADC | Target Antigen | Cancer Type | Xenograft Model | Key Efficacy Endpoint | Result | Reference |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Uterine Serous Carcinoma | USC-ARK2 (HER2 3+) | Tumor Growth Suppression & Overall Survival | Significant suppression and prolonged survival compared to control. | [1] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Uterine Serous Carcinoma | TROP2 3+ USC ARK2 | Tumor Growth Inhibition & Overall Survival | Significant tumor growth inhibition and prolonged overall survival compared to controls. | [1] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Non-Small Cell Lung Cancer | TROP2-high NSCLC PDX | Tumor Growth Inhibition (TGI) | TGI of 77% to 98% in various models. | [2] |
The Bystander Effect: A Key Feature of Deruxtecan ADCs
A significant contributor to the potent in vivo activity of deruxtecan ADCs is the "bystander effect".[3][4][5] The deruxtecan payload, once released inside the target cancer cell, is membrane-permeable and can diffuse into neighboring antigen-negative tumor cells, leading to their death.[3] This mechanism is particularly important in tumors with heterogeneous antigen expression, allowing for a more comprehensive anti-tumor response.[4] In vitro co-culture experiments have demonstrated that the bystander effect increases with a higher proportion of antigen-positive cells and higher target expression levels.[6][7]
Signaling Pathways and Mechanism of Action
Deruxtecan ADCs exert their cytotoxic effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation.
HER2 Signaling Pathway and Trastuzumab Deruxtecan (T-DXd)
Trastuzumab deruxtecan targets the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that, when overexpressed, promotes cell growth and proliferation through the PI3K/AKT and MAPK pathways.
TROP2 Signaling Pathway and Datopotamab Deruxtecan (Dato-DXd)
Datopotamab deruxtecan targets Trophoblast Cell Surface Antigen 2 (TROP2), a transmembrane glycoprotein involved in calcium signaling and the regulation of cell growth, proliferation, and invasion, often through the MAPK pathway.[8]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 of an ADC in cancer cell lines.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Deruxtecan ADC and control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[12]
-
ADC Treatment: Prepare serial dilutions of the deruxtecan ADC and a relevant control ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells.[10]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).[12]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
IC50 Calculation: Plot the absorbance values against the ADC concentrations and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a deruxtecan ADC in a mouse xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, for enhancing tumor take rate)
-
Deruxtecan ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[15]
-
ADC Administration: Administer the deruxtecan ADC, control ADC, and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intravenous).[14]
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.[16]
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined duration. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Analyze the tumor growth data to determine the percentage of tumor growth inhibition for each treatment group. Kaplan-Meier survival analysis can be performed to compare the overall survival between groups.
Conclusion
The correlation between in vitro cytotoxicity and in vivo efficacy of deruxtecan ADCs is a complex interplay of factors including target antigen expression, ADC pharmacology, and the tumor microenvironment. While in vitro assays provide a valuable initial screening tool, in vivo models are indispensable for predicting clinical outcomes. The potent bystander effect of deruxtecan is a key differentiator that likely contributes significantly to the impressive clinical activity observed with these agents, particularly in heterogeneous tumors. A thorough understanding of the underlying signaling pathways and the use of standardized, robust experimental protocols are paramount for the continued development and successful clinical translation of this promising class of anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocol for Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical operational and disposal guidance for Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide, a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Due to its cytotoxic nature, stringent adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
This compound is categorized as a cytotoxic substance and must be handled accordingly.[1][2] The entire lifecycle of the compound within the laboratory, from receipt to final disposal, must be managed as hazardous.
Compound and Waste Profile
| Characteristic | Description | Source |
| Compound Type | Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs) | [3][4] |
| Cytotoxic Component | Deruxtecan (a topoisomerase I inhibitor) | [3][5] |
| Hazard Classification | Cytotoxic, potentially genotoxic, mutagenic, or teratogenic | [1][2] |
| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste contractor | [6][7] |
| Storage of Stock Solutions | -80°C for up to 6 months, protected from light. Aliquot to avoid repeated freeze-thaw cycles. | [3] |
I. Personal Protective Equipment (PPE) and Handling
A comprehensive safety program, including proper training and the use of personal protective equipment, is essential when handling ADCs and their components.[8]
-
Primary Engineering Controls : All handling of powdered or liquid forms of this compound must be conducted within a certified Biological Safety Cabinet (BSC) or a similar containment enclosure.
-
Personal Protective Equipment (PPE) :
-
Gloves : Double gloving is required. Use chemotherapy-rated gloves.
-
Gown : A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection : Safety glasses with side shields or goggles.
-
Respiratory Protection : A fit-tested N95 respirator or higher should be used when handling the powdered form of the compound.
-
-
Decontamination : All surfaces and equipment that come into contact with the compound must be decontaminated. A common practice for cytotoxic agents involves a two-step process of washing with a detergent solution followed by a neutralizing agent like sodium hypochlorite, and then rinsing with water. However, specific inactivation data for Deruxtecan is not publicly available, so physical removal and containment are paramount.
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation and containment.[2] All waste generated must be treated as cytotoxic waste.
-
Segregation at the Point of Generation : Immediately after use, all materials contaminated with this compound must be segregated into designated cytotoxic waste containers.[2] Do not mix with general laboratory, biohazardous, or other chemical waste streams.[9]
-
Liquid Waste Disposal :
-
Unused or excess solutions : Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled container.[9] The container should be made of a material compatible with the solvents used (e.g., DMSO, saline).
-
Labeling : The container must be labeled with "Cytotoxic Waste," the name of the compound, and the appropriate hazard symbols.
-
Prohibition : Do not dispose of liquid cytotoxic waste down the drain.[9]
-
-
Solid Waste Disposal :
-
Contaminated Labware : All disposable labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound must be placed in a designated cytotoxic solid waste container.[1][9] This container is typically a puncture-resistant bin lined with a distinctive bag (often purple or yellow).[2][9]
-
Contaminated PPE : All used PPE, including gloves, gowns, and masks, must be disposed of as cytotoxic solid waste.[10] When removing PPE, do so in a manner that contains any contamination.[10]
-
-
Sharps Waste Disposal :
-
Spill Management :
-
Spill Kit : A dedicated cytotoxic spill kit must be readily available in all areas where the compound is handled.[10]
-
Procedure : In the event of a spill, evacuate the immediate area. Trained personnel wearing appropriate PPE should manage the cleanup according to the institution's established protocol for cytotoxic spills. Generally, this involves covering the spill with absorbent material, carefully collecting the contaminated material, and decontaminating the area.
-
III. Storage and Collection of Cytotoxic Waste
-
Interim Storage : All cytotoxic waste containers must be sealed when not in use and stored in a secure, designated area with restricted access.[2] This area should be clearly marked with cytotoxic hazard warnings.
-
Final Disposal : Arrange for the collection of all cytotoxic waste by a certified hazardous waste management service. These services will ensure the waste is transported and disposed of in compliance with all relevant regulations, typically via high-temperature incineration.[6]
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making and procedural flow for the proper handling and disposal of this compound and its associated waste streams.
Caption: Disposal workflow for cytotoxic drug-linker conjugate waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Antibody-drug conjugates: trends and challenges [optima-packaging.com]
- 8. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: Essential Protocols for Handling Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide. Adherence to these protocols is mandatory to ensure the safety of all researchers and laboratory staff.
This compound is a key component in the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted cancer therapeutics. The deruxtecan component is a potent topoisomerase I inhibitor, rendering the entire conjugate cytotoxic. While some initial safety data sheets for the drug-linker conjugate may classify it as non-hazardous, the active deruxtecan component is classified as suspected of causing genetic defects and may damage fertility or the unborn child[1]. Therefore, it is imperative to handle this compound with the highest degree of caution, following all safety procedures applicable to potent cytotoxic agents.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for personnel. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid (powder) form | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested) is mandatory. Change gloves every 30-60 minutes or immediately upon contamination. - Gown: Disposable, back-closing, solid-front gown made of a low-permeability fabric. Cuffs should be tucked under the outer glove. - Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. - Respiratory Protection: A NIOSH-approved N95 or N100 respirator is required to prevent inhalation of aerosolized particles. |
| Handling liquid solutions | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, back-closing, solid-front gown made of a low-permeability fabric. - Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields. A full-face shield is required when there is a splash hazard. |
| Weighing and Reconstitution | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves. - Gown: Disposable, back-closing, solid-front gown made of a low-permeability fabric. - Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. - Respiratory Protection: A NIOSH-approved N95 or N100 respirator is required. All weighing and reconstitution must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). |
| General Laboratory Operations | - Gloves: Single pair of nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: ANSI Z87.1-compliant safety glasses. |
II. Experimental Protocols and Handling Procedures
Strict adherence to the following protocols is essential to minimize exposure risk.
A. Engineering Controls:
-
All work with the solid form of this compound or concentrated solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Use of closed-system transfer devices (CSTDs) is strongly recommended for all liquid transfers to minimize the generation of aerosols.
B. Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure the work area is clean and decontaminated. Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Weighing: If weighing the solid form, do so within a BSC or CVE on a tared weigh boat. Use dedicated, labeled spatulas and equipment.
-
Reconstitution: Reconstitute the solid compound by slowly adding the solvent down the side of the vial to avoid aerosolization. Do not shake or vortex vigorously. Gently swirl to dissolve.
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
-
Transport: When transporting the compound between laboratories, use a sealed, shatter-proof secondary container.
C. Decontamination and Spill Management:
-
Routine Decontamination: At the end of each work session, decontaminate all surfaces and equipment. A recommended procedure is to first wipe surfaces with a detergent solution, followed by a rinse with 70% ethanol[2][3][4][5][6][7].
-
Spill Management: In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should manage the cleanup.
-
Small Spills (less than 5 mL):
-
Don the appropriate PPE (double gloves, gown, eye protection, and N95/N100 respirator if a powder spill).
-
Cover the spill with absorbent pads.
-
Carefully collect the absorbent material and any contaminated debris and place it in a designated cytotoxic waste container.
-
Clean the spill area with a detergent solution, followed by 70% ethanol.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area and restrict access.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
-
III. Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be disposed of in a designated yellow "Trace Chemotherapy" waste container for high-temperature incineration. |
| Liquid Waste | Unused or expired solutions containing this compound are considered bulk chemotherapy waste. This waste must be collected in a clearly labeled, leak-proof container and disposed of in a designated black "Bulk Chemotherapy" waste container for high-temperature incineration. Do not pour this waste down the drain. |
| Sharps | All contaminated sharps (needles, syringes, etc.) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste. |
IV. Workflow Diagrams
The following diagrams illustrate the key operational workflows for handling and disposing of this compound.
References
- 1. daiichi-sankyo.de [daiichi-sankyo.de]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Datopotamab deruxtecan|2238831-60-0|MSDS [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. PPE focus: Hand protection for working with chemotherapy drugs [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
